molecular formula C16H8N2O3 B125135 1-Nitro-3-nitrosopyrene CAS No. 144886-19-1

1-Nitro-3-nitrosopyrene

Cat. No.: B125135
CAS No.: 144886-19-1
M. Wt: 276.25 g/mol
InChI Key: ORRRIEPKBDVTQB-UHFFFAOYSA-N
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Description

1-Nitro-3-nitrosopyrene is a critical intermediate in the metabolic pathway of dinitropyrenes, a class of potent mutagenic and tumorigenic environmental pollutants . This compound is primarily used in research to investigate the enzymatic reduction and metabolic activation of nitroaromatic compounds . Studies comparing the reduction of 1-nitro-3-nitrosopyrene with its isomer 1-nitro-6-nitrosopyrene have provided significant insights into the differential tumorigenic potential of their parent dinitropyrenes . The further reduction of this nitro-nitrosopyrene intermediate is a necessary step for its activation to a DNA-reactive N-hydroxylamine, which can lead to the formation of covalent DNA adducts and genotoxic effects . Its application is essential in biochemical and toxicological research focusing on the mechanisms of nitroreductase enzymes, the formation of reactive oxygen species, and the fundamental processes that lead to DNA damage and carcinogenesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144886-19-1

Molecular Formula

C16H8N2O3

Molecular Weight

276.25 g/mol

IUPAC Name

1-nitro-3-nitrosopyrene

InChI

InChI=1S/C16H8N2O3/c19-17-13-8-14(18(20)21)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H

InChI Key

ORRRIEPKBDVTQB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[N+](=O)[O-]

Other CAS No.

144886-19-1

Synonyms

1-nitro-3-nitrosopyrene

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, isolation, and characterization of 1-Nitro-3-nitrosopyrene (1-NO₂-3-NO-Py) . This compound is a critical metabolic intermediate in the mutagenic activation of 1,3-dinitropyrene (1,3-DNP), a potent carcinogen found in diesel exhaust and atmospheric particulate matter.

Executive Summary & Biological Significance

1-Nitro-3-nitrosopyrene (


) represents the "proximate mutagen" in the metabolic activation pathway of 1,3-dinitropyrene. While the parent dinitropyrene is relatively inert, enzymatic nitroreduction (via xanthine oxidase or cytosolic nitroreductases) converts one nitro group into a nitroso species. This intermediate is further reduced to a hydroxylamine, which forms covalent C8-guanosine adducts with DNA, leading to frameshift mutations.

Key Challenges:

  • Selectivity: Reducing only one of two identical nitro groups to a specific oxidation state (nitroso) without over-reduction to the amine (

    
    ).
    
  • Stability: Nitroso-pyrenes are sensitive to light (photodecomposition) and oxidation.

  • Safety: The compound is a direct-acting mutagen. All protocols require BSL-2 safety measures and amber glassware.

Chemical Strategy: Controlled Partial Reduction

The most robust synthetic route involves the Zinin Reduction modification, utilizing zinc dust in a buffered ammonium chloride solution. This method allows for single-electron transfer steps that can be arrested at the nitroso or hydroxylamine stage (which re-oxidizes to nitroso) more easily than catalytic hydrogenation.

Reaction Logic
  • Starting Material: 1,3-Dinitropyrene (commercially available or synthesized via nitration of pyrene).

  • Reagent: Zinc dust acts as the electron source;

    
     maintains a neutral pH (~6-7), preventing the rapid protonation required for full reduction to the amine.
    
  • Kinetics: The reaction is stopped before the second nitro group is attacked or the first is fully reduced to an amine.

Experimental Protocol

Materials & Equipment
  • Precursor: 1,3-Dinitropyrene (98%+ purity).

  • Reagents: Zinc dust (<10 micron), Ammonium Chloride (

    
    ), Ethanol (absolute), Tetrahydrofuran (THF).
    
  • Apparatus: Amber round-bottom flask, Argon line, HPLC with UV-Vis detector (PDA).

Synthesis Workflow

Step 1: Solubilization Dissolve 100 mg (0.34 mmol) of 1,3-dinitropyrene in a mixture of THF:Ethanol (1:1, 20 mL). Sonicate if necessary to ensure complete dissolution.

Step 2: Buffer Preparation Prepare a saturated aqueous solution of


 (2 mL) and add it to the reaction flask. The mixture may become slightly turbid.

Step 3: Controlled Reduction

  • Cool the mixture to 0°C in an ice bath.

  • Add Zinc dust (45 mg, 2.0 eq) in small portions over 10 minutes.

  • Critical Control Point: Monitor the reaction via TLC (Silica,

    
    :Hexane 1:1) or HPLC every 5 minutes.
    
  • Target: Disappearance of the DNP spot and appearance of a colored (often yellow-green) intermediate. Stop before the formation of the highly fluorescent amine spot.

Step 4: Quenching & Extraction

  • Filter the reaction mixture through a Celite pad to remove Zinc residues.

  • Dilute the filtrate with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove inorganic salts.

  • Dry the organic layer over

    
     and concentrate under reduced pressure (keep bath temp <30°C).
    
Purification (HPLC)

Due to the instability of the nitroso group, immediate purification is required.

  • Column: C18 Reverse Phase (e.g., Zorbax ODS, 5

    
    m).
    
  • Mobile Phase: Isocratic Acetonitrile:Water (70:30) or Methanol:Water gradient.

  • Detection: 254 nm (aromatic) and 360-400 nm (nitro/nitroso specific).

  • Collection: Collect the fraction eluting between the dinitro (early) and amino (late) congeners.

Visualization: Synthesis & Metabolic Pathway

Synthesis Workflow Diagram

SynthesisWorkflow Start 1,3-Dinitropyrene (THF/EtOH) Reagent Add Zn / NH4Cl (0°C, Argon) Start->Reagent Monitor Monitor: HPLC/TLC (Stop before Amine) Reagent->Monitor Quench Filter (Celite) & Extract (EtOAc) Monitor->Quench Target Peak Max Purify Prep-HPLC (C18, ACN:H2O) Quench->Purify Product 1-Nitro-3-nitrosopyrene Purify->Product

Caption: Step-by-step workflow for the controlled zinc-mediated reduction of 1,3-DNP.

Metabolic Activation Pathway

MetabolicPathway DNP 1,3-Dinitropyrene (Procarcinogen) Nitroso 1-Nitro-3-nitrosopyrene (Proximate Mutagen) DNP->Nitroso Nitroreductase (Xanthine Oxidase) Hydroxyl N-Hydroxy-1-amino- 3-nitropyrene Nitroso->Hydroxyl +2e- / +2H+ Nitrenium Nitrenium Ion (Electrophile) Hydroxyl->Nitrenium -OH (Acid Cat.) Adduct C8-Guanosine DNA Adduct Nitrenium->Adduct Covalent Binding

Caption: Biological activation pathway showing the critical role of the nitroso intermediate.

Characterization Strategy

Diagnostic NMR ( H, 500 MHz, )

The key to identifying the product is the loss of symmetry .

  • 1,3-Dinitropyrene (Precursor): Possesses a

    
     axis. The protons at positions 4,5,9,10 are chemically equivalent sets.
    
  • 1-Nitro-3-nitrosopyrene (Product): Asymmetric.

    • H-2 Proton: This is the most diagnostic signal. In 1,3-DNP, H-2 is a singlet flanked by two nitro groups (highly deshielded, >9.0 ppm). In the product, H-2 is flanked by one

      
       and one 
      
      
      
      . The nitroso group is electron-withdrawing but has different magnetic anisotropy, causing a distinct shift (typically upfield relative to the dinitro).
    • Splitting Pattern: Look for the breakdown of the clean doublets seen in the symmetric precursor into more complex overlapping multiplets in the aromatic region (8.0–8.8 ppm).

Mass Spectrometry (HRMS)
  • Method: ESI- (Electrospray Ionization, Negative Mode) or APCI.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 276.0535 Da.

  • Differentiation:

    • Precursor (DNP): 292 Da.

    • Target (Nitro-Nitroso): 276 Da.

    • Over-reduction (Amino-Nitro): 262 Da.

UV-Vis Spectroscopy

Nitroso-arenes exhibit a characteristic weak


 transition.
  • Appearance: While DNP is typically pale yellow, the nitroso derivative often imparts a deeper yellow-green or tan hue to the solution.

  • Absorption: Look for a shoulder or weak band in the visible region (>400 nm) that is absent in the pure dinitro precursor.

Safety & Handling (Critical)

  • Carcinogenicity: 1-Nitro-3-nitrosopyrene is a direct-acting mutagen (Ames positive without S9 activation). It is more potent than the parent DNP in certain strains.

  • Light Sensitivity: Nitroso compounds can disproportionate or oxidize under ambient light. All experiments must be performed in low-light conditions or using amber glassware.

  • Containment: Use a glovebox or a high-efficiency fume hood. Inactivate waste with bleach (hypochlorite) before disposal.

References

  • Heflich, R. H., et al. (1986). Mutagenicity of nitro- and nitroso-pyrenes in Chinese hamster ovary cells. Carcinogenesis. Link

  • Beland, F. A. (1986). The metabolic activation and DNA adducts of dinitropyrenes. Health Effects Institute Research Report. Link

  • Onchoke, K. K. (2020). 13C NMR Chemical Shift Assignments of Nitrated Benzo[a]pyrenes based on Two-dimensional Techniques. Journal of Chemical Sciences. Link

  • Fifer, E. K., et al. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene. Carcinogenesis. Link

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Link

Sources

An In-Depth Technical Guide to 1-Nitro-3-nitrosopyrene: Discovery, Formation, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-3-nitrosopyrene, a significant metabolite of the environmental pollutant 1,3-dinitropyrene. While 1,3-dinitropyrene itself is considered weakly or non-tumorigenic, its metabolic activation to intermediates such as 1-Nitro-3-nitrosopyrene is a critical area of study in toxicology and carcinogenesis. This document details the scientific understanding of its discovery as a metabolic product, its chemical synthesis, and the analytical methodologies required for its detection and characterization. The guide is intended to serve as a valuable resource for researchers investigating the biological effects of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and for professionals involved in the development of therapeutics targeting pathways affected by these compounds.

Introduction: The Significance of Nitro-PAH Metabolites

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes, such as in diesel engine exhaust.[1] Many of these compounds are known mutagens and carcinogens, with their biological activity often dependent on metabolic activation.[2] A key activation pathway involves the reduction of a nitro group to a nitroso derivative, followed by further reduction to a reactive N-hydroxylamine, which can then form adducts with DNA.[3]

1,3-Dinitropyrene is one such nitro-PAH found in the environment.[4] While it exhibits lower tumorigenicity compared to isomers like 1,6-dinitropyrene, understanding its metabolic fate is crucial for a complete risk assessment.[3] The two-electron reduction of 1,3-dinitropyrene leads to the formation of 1-Nitro-3-nitrosopyrene, a key intermediate in its metabolic cascade.[3] This guide delves into the specifics of this important metabolite.

Discovery and Formation of 1-Nitro-3-nitrosopyrene

The discovery of 1-Nitro-3-nitrosopyrene is intrinsically linked to the study of dinitropyrene metabolism. It was identified as a major aerobic metabolite of 1,3-dinitropyrene in in vitro studies.[3] The formation occurs through a two-electron reduction of one of the nitro groups of the parent compound.

The metabolic conversion of 1,3-dinitropyrene to 1-Nitro-3-nitrosopyrene is a critical step in its potential bioactivation. Further reduction of the nitroso group is required to form the DNA-reactive N-hydroxylamine.[3] The rate of this subsequent reduction step is a key determinant of the overall tumorigenic potential of the parent dinitropyrene.[3] Comparative studies have shown that the reduction of 1-Nitro-3-nitrosopyrene is slower than that of the analogous 1-nitro-6-nitrosopyrene (derived from the potent tumorigen 1,6-dinitropyrene), which may contribute to the lower tumorigenicity of 1,3-dinitropyrene.[3]

Diagram 1: Metabolic Formation of 1-Nitro-3-nitrosopyrene

1,3-Dinitropyrene 1,3-Dinitropyrene 1-Nitro-3-nitrosopyrene 1-Nitro-3-nitrosopyrene 1,3-Dinitropyrene->1-Nitro-3-nitrosopyrene Two-electron reduction N-hydroxy-1-amino-3-nitropyrene N-hydroxy-1-amino-3-nitropyrene 1-Nitro-3-nitrosopyrene->N-hydroxy-1-amino-3-nitropyrene Further reduction DNA Adducts DNA Adducts N-hydroxy-1-amino-3-nitropyrene->DNA Adducts Reaction with DNA 1,3-Dinitropyrene 1,3-Dinitropyrene 1-Amino-3-nitropyrene 1-Amino-3-nitropyrene 1,3-Dinitropyrene->1-Amino-3-nitropyrene Reduction (e.g., Hydrazine/Pd-C) 1-Nitro-3-nitrosopyrene 1-Nitro-3-nitrosopyrene 1-Amino-3-nitropyrene->1-Nitro-3-nitrosopyrene Oxidation (e.g., m-CPBA)

Sources

chemical and physical properties of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Nitro-3-nitrosopyrene

Introduction

1-Nitro-3-nitrosopyrene is a dinitropyrene metabolite of significant interest in the fields of toxicology, environmental science, and drug development. As a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH), it belongs to a class of compounds known for their mutagenic and carcinogenic properties. This guide provides a comprehensive overview of the , its synthesis, biological significance, and essential safety protocols. This molecule is a critical intermediate in the metabolic activation of 1,3-dinitropyrene, a less potent environmental pollutant compared to its isomer, 1,6-dinitropyrene.[1] Understanding the properties and reactivity of 1-Nitro-3-nitrosopyrene is crucial for elucidating the mechanisms of dinitropyrene-induced tumorigenesis and for developing potential strategies for mitigation.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and associated identifiers. 1-Nitro-3-nitrosopyrene is characterized by a pyrene core substituted with a nitro group at the 1-position and a nitroso group at the 3-position.

Structural Information
  • IUPAC Name: 1-nitro-3-nitrosopyrene[2]

  • Molecular Formula: C₁₆H₈N₂O₃[2]

  • Canonical SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[O-][2]

  • InChI Key: ORRRIEPKBDVTQB-UHFFFAOYSA-N[2]

Physicochemical Data

Comprehensive experimental data for 1-Nitro-3-nitrosopyrene is not extensively reported in the literature. The following table summarizes available computed data and provides context with experimental data from the related compound, 1-nitropyrene. The polarity introduced by the nitro and nitroso groups is expected to influence its properties relative to the parent pyrene structure.

PropertyValue (1-Nitro-3-nitrosopyrene)Value (1-Nitropyrene, for comparison)Source
Molecular Weight 276.25 g/mol 247.25 g/mol [2][3]
CAS Number 144886-19-15522-43-0[2][3]
Appearance Data not availableYellow solid[4]
Melting Point Data not available155 °C[4]
Boiling Point Data not availableData not available
Solubility Data not availableInsoluble in water; Soluble in organic solvents like ethanol, acetone, benzene.[4][5]
Topological Polar Surface Area 75.3 Ų (Computed)45.8 Ų (Computed)[2][4]
logP (Octanol/Water Partition Coeff.) Data not available5.06 (Experimental)[4]

Synthesis and Analytical Characterization

The synthesis of 1-Nitro-3-nitrosopyrene is not commercially detailed but can be inferred from established methods for analogous nitrated PAHs.[6] The rationale involves the selective reduction of one nitro group of a dinitropyrene precursor.

Proposed Synthetic Workflow

The synthesis of nitro-nitrosopyrenes typically involves the partial reduction of a dinitropyrene. A plausible route for 1-Nitro-3-nitrosopyrene would start from 1,3-dinitropyrene.

G cluster_0 Synthetic Pathway 1,3-Dinitropyrene 1,3-Dinitropyrene Reduction Reduction 1,3-Dinitropyrene->Reduction Controlled Reducing Agent (e.g., (NH4)2S or Na2S) 1-Nitro-3-nitrosopyrene 1-Nitro-3-nitrosopyrene Reduction->1-Nitro-3-nitrosopyrene Selective reduction of one nitro group Purification Purification 1-Nitro-3-nitrosopyrene->Purification Chromatography (Silica Gel) Final_Product Pure 1-Nitro-3-nitrosopyrene Purification->Final_Product

Caption: Proposed synthesis workflow for 1-Nitro-3-nitrosopyrene.

Experimental Protocol: Synthesis

This protocol is adapted from methodologies used for similar compounds.[6]

  • Dissolution: Dissolve 1,3-dinitropyrene in a suitable solvent mixture, such as aqueous ethanol.

  • Reduction: Introduce a controlled reducing agent, such as ammonium sulfide or sodium sulfide, dropwise to the solution at a controlled temperature. The choice of a mild reducing agent is critical to favor the formation of the nitroso intermediate over complete reduction to the amino group.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate) to identify the formation of the product and the consumption of the starting material.[7][8]

  • Work-up: Upon completion, neutralize the reaction mixture and extract the organic components using a solvent like dichloromethane.

  • Purification: Purify the crude product using column chromatography on silica gel. The polarity difference between the dinitro, nitro-nitroso, and nitro-amino compounds allows for effective separation.

Analytical Characterization
  • Mass Spectrometry (MS): Electron Impact (EI) or Chemical Ionization (CI) MS would confirm the molecular weight (276.25 g/mol ). The fragmentation pattern would likely show losses of NO (nitroso group) and NO₂ (nitro group).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the spectrum would display a complex pattern of coupled protons. The electron-withdrawing nature of the nitro and nitroso groups would cause downfield shifts for adjacent protons compared to pyrene.[7]

    • ¹³C NMR: The spectrum would show 16 distinct signals for the aromatic carbons, with carbons attached to the nitro and nitroso groups being significantly deshielded.[7][8]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of the functional groups. Asymmetric and symmetric stretching vibrations for the NO₂ group are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The N=O stretching of the nitroso group would appear around 1550-1500 cm⁻¹.[9]

Biological Activity and Toxicological Significance

1-Nitro-3-nitrosopyrene is not an environmental pollutant itself but a metabolite formed in vivo from 1,3-dinitropyrene.[1] Its formation is a key step in the metabolic activation pathway that can lead to DNA damage.

Metabolic Activation Pathway

The genotoxicity of dinitropyrenes is dependent on their metabolic reduction. The nitro groups are sequentially reduced to nitroso, hydroxylamino, and ultimately nitrenium ions, which are highly reactive electrophiles that can form covalent adducts with DNA.

G cluster_1 Metabolic Activation of 1,3-Dinitropyrene A 1,3-Dinitropyrene B 1-Nitro-3-nitrosopyrene A->B Nitroreductase (2e- reduction) C N-hydroxy-1-nitro-3-aminopyrene B->C Nitroreductase (2e- reduction) D Nitrenium Ion C->D Protonation & H2O loss (O-acetylation can enhance) E DNA Adducts D->E Covalent Binding to DNA

Caption: Metabolic pathway from dinitropyrene to DNA adducts.

Role in Tumorigenicity

Research indicates that the rate of reduction of nitro-nitrosopyrenes is a critical factor in the overall tumorigenic potential of the parent dinitropyrenes.[1] Comparative studies have shown that 1-nitro-3-nitrosopyrene is reduced more slowly by rat liver microsomes and cytosol than its highly carcinogenic counterpart, 1-nitro-6-nitrosopyrene (derived from 1,6-dinitropyrene).[1] This slower metabolic activation may be a contributing factor to why 1,3-dinitropyrene is considered weakly or non-tumorigenic, while 1,6-dinitropyrene is a potent carcinogen.[1]

Cyclic voltammetry studies have shown that the reduction potentials of 1-nitro-3-nitrosopyrene are similar to other dinitropyrenes and their metabolites, although it has a slightly more negative cathodic peak potential, suggesting it is marginally more difficult to reduce.[1]

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 1-Nitro-3-nitrosopyrene is not available, its structure as a nitroaromatic and its role as a mutagenic intermediate necessitate stringent safety precautions. General guidelines for handling potent nitro-PAH compounds should be followed.[10][11][12]

Hazard Assessment
  • Toxicity: Assumed to be highly toxic and mutagenic. Nitroaromatic compounds are often toxic and potential carcinogens.[13]

  • Routes of Exposure: Inhalation of dust, skin contact, and ingestion are primary routes of exposure.[10][11]

  • Stability: May be sensitive to heat and light.[4][13]

Recommended Handling Procedures
  • Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Lab Coat: A dedicated lab coat should be worn.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

  • Handling: Avoid creating dust. Use appropriate tools for handling solids. Wash hands thoroughly after handling.[11][12]

First Aid and Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains or the environment.[10][12]

Conclusion

1-Nitro-3-nitrosopyrene is a key metabolic intermediate whose chemical properties and reactivity are central to understanding the toxicology of dinitropyrenes. While comprehensive experimental data on the pure compound is sparse, its identity, synthesis, and biological role have been established through comparative studies with related nitro-PAHs. Its slower rate of metabolic reduction compared to isomers derived from more potent carcinogens highlights the subtle structure-activity relationships that govern the biological impact of environmental pollutants. Further research into the precise physical properties and reactivity of this compound will continue to refine our understanding of chemical carcinogenesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126848, 1-Nitro-3-nitrosopyrene. Retrieved from [Link].

  • Djuric, Z., & Beland, F. A. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Cancer Letters, 65(1), 73–78. Retrieved from [Link].

  • El-Bayoumy, K., Hecht, S. S., & Hoffmann, D. (1982). Mutagenicity of K-region derivatives of 1-nitropyrene; remarkable activity of 1- and 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one. Carcinogenesis, 3(12), 1449–1452. Retrieved from [Link].

  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655–675. Retrieved from [Link].

  • Chemsrc (2019). Nitro compound Chemical Product Catalog. Retrieved from [Link].

  • McCalla, D. R. (1983). The Synthesis and Mutagenicity of 1-Nitrosopyrene and 1-Nitroso-8-Nitropyrene. MacSphere. Retrieved from [Link].

  • Cheméo (2023). Chemical Properties of 1-Nitropyrene (CAS 5522-43-0). Retrieved from [Link].

  • Fifer, E. K., Heflich, R. H., Djuric, Z., Howard, P. C., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis, 7(1), 65–70. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis of 1- and 3-nitrobenzo[e]pyrene. [Image]. Retrieved from [Link].

  • Maher, V. M., & McCormick, J. J. (1988). Studies on the metabolism and biological effects of nitropyrene and related nitro-polycyclic aromatic compounds in diploid human fibroblasts. Research Report (Health Effects Institute), (17), 1–33. Retrieved from [Link].

  • Fifer, E. K., Heflich, R. H., Djuric, Z., Howard, P. C., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. PubMed. Retrieved from [Link].

  • Wikipedia (2023). 1-Nitropyrene. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2023). Substance Details for Pyrene, 1-nitro-. Retrieved from [Link].

  • CK-12 Foundation (n.d.). What are the physical properties of nitro compounds?. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21694, 1-Nitropyrene. Retrieved from [Link].

  • Kamunde, C., et al. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Semantic Scholar. Retrieved from [Link].

  • MDPI (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link].

  • Journal of Zankoy Sulaimani (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68514, 3-Nitrostyrene. Retrieved from [Link].

  • Google Patents (1969). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
  • Journal of Pharmaceutical Research International (2017). Biological Activities of Nitro Steroids. Retrieved from [Link].

  • Loudon, G. M. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].

  • Solubility of Things (n.d.). Nitrobenzene. Retrieved from [Link].

  • Cheméo (2023). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link].

  • ResearchGate (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e). [Image]. Retrieved from [Link].

  • YouTube (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved from [Link].

  • NIST (n.d.). Benzene, 1-methoxy-3-nitro-. Retrieved from [Link].

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Sources

biological activity of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-Nitro-3-nitrosopyrene

Executive Summary

1-Nitro-3-nitrosopyrene is a critical intermediate in the metabolic pathway of 1,3-dinitropyrene, an environmental pollutant found in emissions from combustion sources. While its parent compound is structurally similar to the potent carcinogen 1,6-dinitropyrene, it exhibits significantly lower tumorigenicity. This guide elucidates the , focusing on the biochemical mechanisms that underpin its attenuated genotoxic potential. We will explore its formation, the requisite steps for its metabolic activation, and draw a detailed comparison with its more carcinogenic isomer, 1-nitro-6-nitrosopyrene. The central thesis is that the rate of enzymatic reduction of the nitroso group to a DNA-reactive N-hydroxylamine is the rate-limiting step that dictates the ultimate carcinogenic outcome. This analysis provides researchers and drug development professionals with a clear understanding of the structure-activity relationship in this class of nitrated polycyclic aromatic hydrocarbons.

The Environmental Context: Dinitropyrenes as Mutagenic Pollutants

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of compounds formed during incomplete combustion processes and are prevalent in diesel exhaust particulates.[1] Among these, dinitropyrenes (DNPs) are of significant toxicological concern due to their potent mutagenicity, with some isomers being powerful carcinogens in animal models.[1][2] Notably, the isomeric form of a DNP dramatically influences its biological activity. 1,6-Dinitropyrene is recognized as a potent tumorigen, whereas 1,3-dinitropyrene is considered to be weakly or non-tumorigenic.[3] Understanding the metabolic fate of these parent compounds is essential to deciphering the reasons for this stark difference in carcinogenic potential.

Metabolic Formation of 1-Nitro-3-nitrosopyrene

The initial step in the metabolism of dinitropyrenes in vitro is a two-electron reduction of one of the two nitro groups, yielding a nitro-nitrosopyrene derivative.[3] Specifically, 1,3-dinitropyrene is metabolized into 1-nitro-3-nitrosopyrene. This conversion is a crucial prerequisite, as the parent DNP is not directly reactive with DNA.

DNP 1,3-Dinitropyrene NNP 1-Nitro-3-nitrosopyrene DNP->NNP Two-electron reduction (e.g., by liver cytosolic enzymes)

Caption: Initial metabolic reduction of 1,3-Dinitropyrene.

The Bioactivation Pathway: From Nitroso Intermediate to DNA Damage

The formation of 1-nitro-3-nitrosopyrene is not the endpoint of activation. For this compound to exert genotoxic effects, it must undergo further metabolic reduction. This subsequent step is the critical event that determines its reactivity towards cellular macromolecules like DNA.

The nitroso group is reduced to a highly reactive N-hydroxyamine.[3] This N-hydroxyamine is unstable and can be further protonated to form a nitrenium ion, an electrophilic species that readily attacks nucleophilic sites on DNA bases, primarily guanine, to form covalent DNA adducts.[4][5] The formation of these adducts can lead to mutations during DNA replication and is a key initiating event in chemical carcinogenesis.

NNP 1-Nitro-3-nitrosopyrene NHA N-hydroxy-1-amino-3-nitropyrene (Reactive Intermediate) NNP->NHA Further Reduction (Rate-Limiting Step) DNA_Adduct Covalent DNA Adducts NHA->DNA_Adduct Electrophilic Attack on DNA Mutation Somatic Mutations & Genomic Instability DNA_Adduct->Mutation Carcinogenesis Tumor Initiation Mutation->Carcinogenesis

Caption: The complete bioactivation pathway of 1-Nitro-3-nitrosopyrene.

A Tale of Two Isomers: Comparative Bioactivity Insights

The profound difference in the tumorigenicity of 1,3-dinitropyrene and 1,6-dinitropyrene can be largely explained by the differing metabolic kinetics of their respective nitroso intermediates.[3]

Disparate Reduction Kinetics

The key to unlocking the differential toxicity lies in the rate at which 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene are converted into their DNA-reactive N-hydroxyamine forms. Experimental evidence demonstrates that the NADPH-mediated reduction of 1-nitro-6-nitrosopyrene, catalyzed by enzymes in rat liver microsomes and cytosol, proceeds significantly faster than the reduction of 1-nitro-3-nitrosopyrene.[3]

This kinetic difference suggests that under similar exposure conditions, a higher concentration of the ultimate carcinogenic metabolite will be generated from 1,6-dinitropyrene than from 1,3-dinitropyrene. While their electrochemical reduction potentials are broadly similar, the slight differences observed may contribute to the enzymatic preference.[3]

CompoundRelative Reduction Rate (Enzymatic)Cathodic Peak Potential (Cyclic Voltammetry)Parent Compound Tumorigenicity
1-Nitro-3-nitrosopyrene SlowerSlightly more negativeWeak / Non-tumorigenic[3]
1-Nitro-6-nitrosopyrene Faster-Potent tumorigen[3]
Mechanistic Link to Carcinogenicity

The causality is direct: a slower rate of formation of the reactive N-hydroxyamine intermediate from 1-nitro-3-nitrosopyrene leads to a lower steady-state concentration of this ultimate carcinogen. Consequently, there is a reduced probability of DNA adduct formation, resulting in a lower mutagenic burden and a significantly diminished tumorigenic potential for the parent compound, 1,3-dinitropyrene.[3] This provides a compelling, mechanism-based explanation for the observed differences in biological activity between the two DNP isomers.

Key Experimental Protocols

To investigate the biological activity of nitro-nitrosopyrenes, specific and validated methodologies are required. The following protocols represent standard approaches in the field.

In Vitro Enzymatic Reduction Assay

This protocol is designed to compare the rate at which different nitroso-PAHs are reduced by liver enzymes. The reduction of succinoylated cytochrome c serves as an indirect measure of the formation of reducing intermediates.

Objective: To quantify and compare the rate of NADPH-mediated reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene using rat liver fractions.

Materials:

  • Rat liver cytosol and microsomal fractions

  • 1-Nitro-3-nitrosopyrene and 1-Nitro-6-nitrosopyrene

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Succinoylated cytochrome c

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, succinoylated cytochrome c, and the liver enzyme fraction (microsomes or cytosol).

  • Pre-incubation: Incubate the mixture for 5 minutes at 37°C to allow temperature equilibration.

  • Substrate Addition: Add the test compound (1-nitro-3-nitrosopyrene or 1-nitro-6-nitrosopyrene) dissolved in a suitable solvent (e.g., DMSO) to the cuvette.

  • Initiation of Reaction: Start the reaction by adding NADPH to the mixture.

  • Spectrophotometric Monitoring: Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record readings at regular intervals (e.g., every 15 seconds) for several minutes.

  • Rate Calculation: Determine the initial rate of reaction from the linear portion of the absorbance vs. time plot. The rate is proportional to the rate of reduction of the nitroso-pyrene.

  • Control and Comparison: Run parallel experiments with 1-nitro-6-nitrosopyrene as a positive control and a no-substrate control to account for background NADPH oxidase activity.

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Prep Prepare Reaction Mixture: - Buffer - Cytochrome c - Liver Fraction Incubate Pre-incubate at 37°C Prep->Incubate Add_Substrate Add Test Compound (e.g., 1-Nitro-3-nitrosopyrene) Incubate->Add_Substrate Add_NADPH Initiate with NADPH Add_Substrate->Add_NADPH Monitor Monitor Absorbance (550 nm) Add_NADPH->Monitor Calculate Calculate Initial Rate Monitor->Calculate Compare Compare with Controls Calculate->Compare

Caption: Workflow for the in vitro enzymatic reduction assay.

SOS Chromotest for Genotoxicity

This bacterial assay is a rapid screening method to assess the DNA-damaging potential of a chemical. It measures the induction of the SOS DNA repair system in Escherichia coli.

Objective: To determine the genotoxic potential of 1-Nitro-3-nitrosopyrene by measuring the induction of the SOS response.

Materials:

  • Escherichia coli PQ37 tester strain (carries a sfiA::lacZ fusion)

  • Test compound (1-Nitro-3-nitrosopyrene)

  • Positive controls (e.g., 4-nitroquinoline-N-oxide)

  • Growth medium (e.g., LB broth)

  • Reagents for β-galactosidase assay (ONPG) and alkaline phosphatase assay (PNPP)

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Culture Preparation: Grow an overnight culture of E. coli PQ37 at 37°C with shaking.

  • Exposure: Dilute the overnight culture into fresh medium. In a 96-well plate, dispense the bacterial culture and add varying concentrations of the test compound. Include solvent controls and positive controls.

  • Incubation: Incubate the plate at 37°C for approximately 2 hours to allow for SOS induction.

  • Enzyme Assays: After incubation, perform assays for both β-galactosidase (indicator of SOS induction) and alkaline phosphatase (indicator of cytotoxicity) directly in the microplate.

  • Data Analysis: Measure the absorbance for both assays using a microplate reader. Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the treated sample to that in the solvent control. The SOS inducing potency (SOSIP) can be calculated from the linear portion of the dose-response curve.[6]

Conclusion and Future Perspectives

1-Nitro-3-nitrosopyrene serves as a fascinating case study in metabolic activation, where the kinetics of a single enzymatic step dictates the ultimate biological outcome. Its slower reduction to a DNA-reactive species, compared to its 1,6-isomer, provides a clear and evidence-based rationale for the low tumorigenicity of its parent compound, 1,3-dinitropyrene.[3] This highlights the critical importance of understanding specific metabolic pathways rather than relying on structural analogy alone when assessing the risk of chemical carcinogens.

Future research should focus on identifying the specific human nitroreductase enzymes responsible for these conversions to improve the extrapolation of animal data to human risk assessment. Furthermore, investigating the complete profile of DNA adducts formed by this compound, even at a low level, could provide further insights into its mutagenic signature.

References

  • Beland, F. A., & Marques, M. M. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Cancer Letters, 65(1), 73–78. [Link]

  • Mersch-Sundermann, V., Kern, S., & Wintermann, F. (1991). Genotoxicity of nitrated polycyclic aromatic hydrocarbons and related structures on Escherichia coli PQ37 (SOS chromotest). Environmental and Molecular Mutagenesis, 18(1), 41–50. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some non-heterocyclic polycyclic aromatic hydrocarbons and some related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, 92, 1. [Link]

  • Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Wu, Y. S., Evans, F. E., & Heflich, R. H. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 177–183. [Link]

  • Ball, L. M., King, L. C., & Lewtas, J. (1987). Nitropyrene: DNA binding and adduct formation in respiratory tissues. Environmental Health Perspectives, 73, 203–207. [Link]

  • Heflich, R. H., Fifer, E. K., Djurić, Z., & Beland, F. A. (1986). Two metabolic pathways of 1-nitropyrene via nitroreduction. ResearchGate. [Link]

  • Malia, S. A., Vyas, R. R., & Basu, A. K. (1996). Mechanism of mutagenesis by the 1-nitropyrene-DNA adduct N-(deoxyguanosin-8-yl)-1-aminopyrene. University of Connecticut. [Link]

  • National Research Council (US) Committee on Health Effects of Exposure to Diesel Exhaust. (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health. National Academies Press (US). [Link]

  • Fifer, E. K., Heflich, R. H., Djurić, Z., Howard, P. C., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis, 7(1), 65–70. [Link]

  • Maher, V. M., & McCormick, J. J. (1988). Studies on the metabolism and biological effects of nitropyrene and related nitro-polycyclic aromatic compounds in diploid human fibroblasts. Research report (Health Effects Institute), (17), 1–33. [Link]

  • de Martinis, B. S., Kado, N. Y., de Oliveira, S. V., & de Sousa, J. A. (2012). Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil). ISRN toxicology, 2012, 582497. [Link]

Sources

environmental sources and occurrence of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Precursors, Reductive Bioactivation, and Analytical Characterization

Part 1: Executive Technical Summary

1-Nitro-3-nitrosopyrene (1-N-3-NOP) is a critical, transient intermediate in the metabolic and environmental reduction of 1,3-Dinitropyrene (1,3-DNP) . Unlike stable nitro-polycyclic aromatic hydrocarbons (N-PAHs) like 1-nitropyrene, 1-N-3-NOP is rarely detected as a static environmental pollutant in aerobic atmospheres due to its high reactivity and susceptibility to oxidation.

Its significance lies in toxicodynamics : it represents the "gateway" species in the metabolic activation of 1,3-DNP. The molecule’s formation via nitro-reduction is the rate-limiting step that dictates the genotoxicity of the parent compound. While 1,3-DNP is a potent mutagen in Salmonella, its lower tumorigenicity in mammals (compared to 1,6-DNP) is directly linked to the enzymatic kinetics governing 1-N-3-NOP formation and clearance.

Target Audience: Toxicologists, Environmental Chemists, and Drug Safety Assessors.

Part 2: Environmental Sources & Precursors

Since 1-N-3-NOP is a reduction product, its environmental presence is inextricably linked to the emission and transformation of its parent compound, 1,3-DNP.

1. Primary Emission Sources (Parent Compound)

1,3-DNP is an anthropogenic artifact of high-temperature combustion, specifically where pyrene undergoes electrophilic nitration.

  • Diesel Exhaust Particles (DEP): The primary vector. 1,3-DNP accounts for roughly 0.1–10% of the mass of 1-nitropyrene in diesel particulate matter.[1]

  • Carbon Black Production: Trace quantities are formed during the incomplete combustion of heavy petroleum fractions.

  • Photochemical Smog: Atmospheric transformation of gaseous pyrene with

    
     radicals yields dinitropyrenes, though the 1,6- and 1,8- isomers are often more prevalent than the 1,3- isomer.
    
2. Environmental Occurrence of the Nitroso Intermediate

Direct detection of 1-N-3-NOP in ambient air is technically improbable due to rapid oxidation (


 in minutes under aerobic UV). However, it "occurs" in specific reductive niches:
  • Anaerobic Sediments: In oxygen-depleted aquatic sediments, nitroreductase-producing bacteria (e.g., Clostridium spp.) reduce sequestered 1,3-DNP to 1-N-3-NOP.

  • Wastewater Sludge: Similar anaerobic digestion processes in treatment plants can accumulate transient nitroso-PAHs before they are fully reduced to amino-PAHs (1-nitro-3-aminopyrene).

Table 1: Environmental & Metabolic States of Pyrene Derivatives

CompoundCAS RegistryStabilityEnvironmental NicheToxicity Role
Pyrene 129-00-0HighUbiquitous (Air/Soil)Precursor
1,3-Dinitropyrene 75321-20-9HighDiesel Exhaust, Fly AshPro-mutagen
1-Nitro-3-nitrosopyrene 126848-64-0Low Microsomes, Anaerobic Sludge Activated Intermediate
1-Nitro-3-aminopyrene 75321-21-0ModerateUrine (Metabolite)Excretion Product
Part 3: Toxicodynamics & Bioactivation Pathway

The toxicity of 1-N-3-NOP is governed by the "Nitro-Reduction Hypothesis." The parent compound is biologically inert until enzymes (xanthine oxidase, cytosolic nitroreductases, or P450s) reduce one nitro group.

Mechanism of Action[2][3]
  • First Reduction (2e-): 1,3-DNP is reduced to 1-Nitro-3-nitrosopyrene . This is the critical branch point.

  • Second Reduction (2e-): 1-N-3-NOP is further reduced to 1-nitro-3-hydroxylaminopyrene (N-hydroxy intermediate).

  • Adduct Formation: The N-hydroxylamine undergoes acid-catalyzed esterification (often O-acetylation) to form an unstable nitrenium ion, which covalently binds to DNA (specifically the C8 position of guanine), causing frameshift mutations.

The "Isomer Effect" (1,3-DNP vs. 1,6-DNP)

Research indicates that 1,3-DNP is less tumorigenic than 1,6-DNP.[4] This is attributed to the kinetics of the nitroso intermediate. The reduction of 1-N-3-NOP by mammalian microsomes is slower than that of 1-nitro-6-nitrosopyrene, allowing more time for detoxification pathways (conjugation) to intercept the molecule before it damages DNA.

Figure 1: The metabolic activation pathway of 1,3-DNP highlighting 1-Nitro-3-nitrosopyrene as the pivotal switch between bioactivation and detoxification.

Part 4: Analytical Methodologies

Due to the instability of 1-N-3-NOP, standard reference materials are often unavailable commercially and must be synthesized in situ or immediately prior to use.

Protocol A: Controlled Synthesis (Reference Standard)

To generate a standard for HPLC calibration, partial reduction of 1,3-DNP is preferred over oxidation of the amine, as the latter yields complex mixtures.

Reagents:

  • 1,3-Dinitropyrene (98% purity)

  • Hydrazine hydrate (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%)

  • Solvent: Tetrahydrofuran (THF) / Methanol (1:1)

Workflow:

  • Dissolution: Dissolve 10 mg of 1,3-DNP in 10 mL THF/MeOH under

    
     atmosphere (Strict anaerobic conditions are required to prevent over-oxidation).
    
  • Catalysis: Add 5 mg Pd/C catalyst.

  • Titration: Add Hydrazine hydrate dropwise at 0°C. Monitor via TLC (Silica gel, Toluene:Ethyl Acetate 9:1).

  • Quench: The nitroso intermediate appears as a distinct colored band (often orange/red) distinct from the yellow parent. Stop reaction immediately upon appearance by filtering catalyst.

  • Purification: Immediate semi-preparative HPLC.

Protocol B: Detection in Biological Matrices (LC-MS/MS)

Detection requires soft ionization to prevent in-source fragmentation of the nitroso group.

  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Nitro-PAHs capture electrons efficiently).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse PAH), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Acetate (buffer is critical for stability).

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 12 minutes.

  • MRM Transitions (Indicative):

    • Precursor: m/z 276 [M]-

    • Product 1: m/z 246 [M - NO]- (Loss of Nitroso)

    • Product 2: m/z 230 [M - NO2]- (Loss of Nitro)

Figure 2: Analytical workflow for the isolation and detection of labile nitroso-PAH metabolites.

Part 5: References
  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes: All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology. Link

  • Heflich, R. H., et al. (1986). Mutagenicity of nitro- and nitrosopyrenes in Chinese hamster ovary cells. Carcinogenesis. Link

  • Beland, F. A., & Marques, M. M. (1994).[1] DNA adducts of nitropolycyclic aromatic hydrocarbons. Chemical Research in Toxicology. Link

  • Oda, Y., et al. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: Implications for the tumorigenicity of dinitropyrenes. Cancer Letters. Link

  • International Agency for Research on Cancer (IARC). (2013). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. Link

Sources

Technical Guide: Mutagenicity and Carcinogenic Potential of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mutagenicity and Carcinogenicity of 1-Nitro-3-nitrosopyrene

Executive Summary

1-Nitro-3-nitrosopyrene (1-N-3-NOP) is a critical metabolic intermediate derived from 1,3-dinitropyrene (1,3-DNP), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and airborne particulates. While its parent compound, 1,3-DNP, exhibits potent mutagenicity in bacterial systems, it displays significantly lower tumorigenicity in mammalian models compared to its structural isomer, 1,6-dinitropyrene.

This guide analyzes 1-N-3-NOP as a mechanistic probe , revealing that the rate of nitroreduction is the kinetic gatekeeper determining the carcinogenic potential of dinitropyrenes. Understanding this intermediate is essential for researchers studying the structure-activity relationships (SAR) of environmental nitroarenes and developing predictive toxicology models.

Chemical Identity & Physicochemical Properties
PropertyDescription
Chemical Name 1-Nitro-3-nitrosopyrene
CAS Number 144886-19-1
Molecular Formula C₁₆H₈N₂O₃
Molecular Weight 276.25 g/mol
Physical State Yellow to orange crystalline solid (typical for nitro-nitroso arenes)
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffers.
Stability Sensitive to light and oxidation; requires handling under yellow light.
Mechanism of Action: The Nitroreduction Pathway

The genotoxicity of nitroarenes requires metabolic activation via nitroreduction. 1-Nitro-3-nitrosopyrene sits at the crossroads of this pathway. The "Differential Nitroreduction Hypothesis" explains why 1-N-3-NOP leads to lower carcinogenicity than its 1,6-isomer.

2.1 The Metabolic Cascade
  • First Reduction: 1,3-DNP is reduced by nitroreductases (bacterial or mammalian) to 1-Nitro-3-nitrosopyrene.

  • Second Reduction (Critical Step): 1-Nitro-3-nitrosopyrene is further reduced to N-hydroxy-1-amino-3-nitropyrene .

  • Adduct Formation: The N-hydroxyl species undergoes O-acetylation (via acetyltransferases like NAT2) to form an unstable N-acetoxy ester, which spontaneously generates a nitrenium ion. This electrophile binds covalently to the C8 position of guanine in DNA.

2.2 The Kinetic Checkpoint

Research indicates that the enzymatic reduction of 1-N-3-NOP to the DNA-reactive hydroxylamine is significantly slower than that of the potent carcinogen 1-nitro-6-nitrosopyrene. This slow kinetics allows for alternative detoxification pathways (e.g., ring oxidation) to compete, thereby reducing the effective concentration of the ultimate carcinogen.

DOT Diagram 1: Metabolic Activation & Kinetic Gating

MetabolicPathway cluster_legend Pathway Legend DNP 1,3-Dinitropyrene (Parent) NOP 1-Nitro-3-nitrosopyrene (Intermediate) DNP->NOP Nitroreductase (2e- reduction) NOH N-hydroxy-1-amino-3-nitropyrene (Proximate Mutagen) NOP->NOH SLOW REDUCTION (Kinetic Bottleneck) Detox Ring Oxidation Products (Detoxification) NOP->Detox P450 Oxidation (Competing Pathway) Ester N-acetoxy-1-amino-3-nitropyrene (Unstable) NOH->Ester Acetyltransferase (NAT/OAT) DNA C8-Guanosine Adduct (Genotoxicity) Ester->DNA Nitrenium Ion Attack key Red Dashed Arrow = Rate Limiting Step limiting Carcinogenicity

Caption: The metabolic activation pathway of 1,3-DNP showing the slow reduction of 1-Nitro-3-nitrosopyrene as the rate-limiting step preventing potent carcinogenesis.[1][2]

Mutagenicity & Carcinogenicity Profile
3.1 Bacterial Mutagenicity (Ames Test)

1-Nitro-3-nitrosopyrene is a direct-acting mutagen in Salmonella typhimurium strains, particularly TA98 (frameshift detector).

  • Potency: High (thousands of revertants/nmol), though often lower than the fully activated N-hydroxy species.

  • S9 Dependence: Active without metabolic activation (S9), confirming it is a proximate mutagen further down the pathway than the parent DNP.

  • Strain Specificity: Activity is reduced in nitroreductase-deficient strains (TA98NR), confirming that further reduction is required for DNA binding.

3.2 Mammalian Carcinogenicity
  • Parent Compound Context: 1,3-DNP is classified as Group 3 (IARC) due to inadequate human evidence and limited animal data, contrasting with the "possibly carcinogenic" 1,6-DNP.

  • Intermediate Role: The reduced tumorigenicity of 1,3-DNP in rat mammary gland assays is directly attributed to the stability of 1-Nitro-3-nitrosopyrene. Because it resists rapid reduction to the hydroxylamine in cytosolic environments, it accumulates less DNA damage than its 1,6-counterpart.

Table 1: Comparative Profile of Dinitropyrene Intermediates

Feature1-Nitro-3-nitrosopyrene (from 1,3-DNP)1-Nitro-6-nitrosopyrene (from 1,6-DNP)
Parent Tumorigenicity Weak / Non-tumorigenicPotent Tumorigen
Reduction Potential (E½) More Negative (Harder to reduce)Less Negative (Easier to reduce)
Microsomal Reduction Rate Slow Fast
Major DNA Adduct dG-C8-1-amino-3-nitropyrenedG-C8-1-amino-6-nitropyrene
Mutagenicity (TA98) MutagenicHighly Mutagenic
Experimental Protocols
4.1 Protocol A: Synthesis & Handling of 1-Nitro-3-nitrosopyrene

Note: Due to the sensitivity of nitroso compounds, this protocol emphasizes handling and generation for immediate use.

  • Precursor: Start with pure 1,3-dinitropyrene.

  • Reduction: Perform controlled electrochemical reduction or chemical reduction using Zinc/Ammonium Chloride in aqueous ethanol at 0°C.

  • Purification: Isolate via HPLC using a C18 reverse-phase column.

    • Mobile Phase: Methanol/Water gradient (70:30 to 100:0).

    • Detection: UV/Vis at 254 nm and 400 nm (nitroso compounds often absorb in the visible region).

  • Storage: Store under Argon at -80°C in amber vials. Critical: Nitroso compounds can disproportionate to nitro and amino species upon exposure to air/light.

4.2 Protocol B: In Vitro Metabolic Reduction Assay

This assay validates the "Kinetic Checkpoint" hypothesis by measuring the disappearance of 1-N-3-NOP.

Reagents:

  • Rat liver microsomes or cytosol (S9 fraction).

  • NADPH regenerating system (G6P, G6PDH, NADP+).

  • Substrate: 1-Nitro-3-nitrosopyrene (dissolved in DMSO).

Workflow:

  • Incubation: Mix microsomes (1 mg protein/mL) with phosphate buffer (pH 7.4).

  • Initiation: Add 1-N-3-NOP (final conc. 10 µM) and NADPH system.

  • Time Course: Aliquot samples at 0, 5, 10, 20, and 30 minutes.

  • Termination: Quench immediately with ice-cold ethyl acetate containing an internal standard (e.g., 1-nitropyrene).

  • Analysis: Extract and analyze the organic phase via HPLC-UV or LC-MS/MS.

  • Calculation: Plot ln[Concentration] vs. time to determine the pseudo-first-order rate constant (

    
    ). Compare 
    
    
    
    with 1-nitro-6-nitrosopyrene control.

DOT Diagram 2: Reduction Assay Workflow

ReductionAssay cluster_QC Quality Control Step1 Prepare Microsomes + NADPH System Step2 Add Substrate: 1-Nitro-3-nitrosopyrene Step1->Step2 Step3 Incubate @ 37°C (Anaerobic preferred) Step2->Step3 Step4 Sampling (0, 5, 10, 30 min) Step3->Step4 Step5 Quench (Ethyl Acetate) Step4->Step5 Step6 HPLC/MS Analysis (Measure Decay Rate) Step5->Step6 QC1 Protect from Light QC1->Step2 QC2 Use Internal Std QC2->Step5

Caption: Step-by-step workflow for the In Vitro Metabolic Reduction Assay to determine kinetic stability.

References
  • Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Source: Cancer Letters (1992).[3][4] Significance: The seminal paper establishing the kinetic difference in reduction rates between the 1,3- and 1,6-isomers. URL:[Link]

  • Mutagenicity of nitroaromatic compounds. Source: Chemical Research in Toxicology (2000). Significance: Comprehensive review of the mutagenic mechanisms of nitroarenes, including the role of nitroso intermediates. URL:[Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Diesel and Gasoline Engine Exhausts and Some Nitroarenes. Source: IARC (2014). Significance: Official classification and evaluation of 1,3-Dinitropyrene and related compounds. URL:[Link]

  • Metabolism of 1,3-, 1,6-, and 1,8-dinitropyrene by rat mammary gland cytosol. Source: Carcinogenesis (1993). Significance: Details the specific metabolic pathways in mammary tissue, a key target for nitroarene carcinogenesis. URL:[Link]

Sources

Technical Guide: Nitroreductase-Mediated Metabolism of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic activation of 1-Nitro-3-nitrosopyrene (1-N-3-NP) , a critical intermediate in the biotransformation of the environmental pollutant 1,3-dinitropyrene (1,3-DNP). Unlike its highly tumorigenic isomers (e.g., 1,6-DNP), 1,3-DNP exhibits lower carcinogenicity, a phenomenon directly governed by the kinetics of nitroreductase activity on 1-N-3-NP.[1] This document provides researchers with the mechanistic basis, enzymatic kinetics, and validated experimental protocols required to study this pathway, emphasizing the formation of the DNA-reactive N-hydroxy-1-amino-3-nitropyrene and its subsequent C8-deoxyguanosine adducts.

Chemical Identity and Toxicological Significance

1-Nitro-3-nitrosopyrene is not typically found as a primary environmental contaminant but exists as the obligate metabolic intermediate of 1,3-dinitropyrene , a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in diesel exhaust and airborne particulate matter.

  • Precursor: 1,3-Dinitropyrene (1,3-DNP).

  • Metabolic Role: 1-N-3-NP represents the first reduction state where one nitro group has been reduced to a nitroso group.

  • Toxicological Divergence: While 1,6-DNP is a potent carcinogen, 1,3-DNP is weakly tumorigenic.[1] This divergence is not due to the inability to bind DNA, but rather the rate-limiting reduction of 1-N-3-NP by cytosolic nitroreductases and its susceptibility to oxygen-dependent redox cycling.

Mechanistic Biochemistry: The Nitroreductase Pathway

The metabolic activation of 1-N-3-NP is a reductive process catalyzed by nitroreductases (NTRs). These flavoenzymes (FMN/FAD-dependent) facilitate the stepwise transfer of electrons from NAD(P)H to the nitro/nitroso groups.[2]

The Reduction Cascade
  • Formation: 1,3-DNP is reduced to 1-N-3-NP via a two-electron transfer.

  • Activation (Critical Step): 1-N-3-NP acts as the substrate for a second reduction cycle. Nitroreductases reduce the nitroso group (-NO) to a hydroxylamine (-NHOH).

  • Terminal Activation: The resulting N-hydroxy-1-amino-3-nitropyrene is the proximate carcinogen.

  • DNA Binding: In bacterial systems (e.g., S. typhimurium), the hydroxylamine is often O-acetylated by acetyl-CoA:N-hydroxyarylamine O-acetyltransferase to form an unstable N-acetoxy ester, which spontaneously degrades to a nitrenium ion that covalently binds to the C8 position of guanine.

Pathway Visualization

The following diagram illustrates the reductive activation pathway and the critical divergence point where oxygen can reverse the process (Redox Cycling).

MetabolicPathway DNP 1,3-Dinitropyrene (Parent Compound) NNP 1-Nitro-3-nitrosopyrene (Intermediate) DNP->NNP 2e- Reduction NNP->DNP O2 (Redox Cycling) Inhibits Activation NOH N-hydroxy-1-amino-3-nitropyrene (Proximate Carcinogen) NNP->NOH 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) NOH->Nitrenium O-Acetylation (Bacterial) NOH->Nitrenium Acid Catalysis (Mammalian) Adduct dG-C8-1-amino-3-nitropyrene (DNA Adduct) Nitrenium->Adduct Covalent Binding to Guanine (C8) NTR Nitroreductase (NfsA/B, Xanthine Oxidase) + NAD(P)H NTR->DNP NTR->NNP OAT O-Acetyltransferase (Acetyl-CoA) OAT->NOH

Caption: Figure 1. Nitroreductase-mediated activation of 1,3-DNP via 1-Nitro-3-nitrosopyrene to DNA adducts.

Enzymology and Kinetic Constraints

Understanding the specific enzymes and their kinetic limitations is vital for interpreting experimental data.

Key Enzymes
  • Bacterial Nitroreductases: Salmonella typhimurium contains two major nitroreductases:

    • NfsA (Major): NADPH-dependent.[1] High affinity for nitropyrenes.

    • NfsB (Minor): NADH-dependent.

  • Mammalian Nitroreductases:

    • Xanthine Oxidase (XO): A cytosolic molybdo-flavoenzyme. It is a primary driver of nitroreduction in anaerobic mammalian tissue fractions.

    • DT-Diaphorase (NQO1): Can participate but often performs 2-electron reductions that may bypass toxic radical intermediates, though its role in nitropyrene metabolism is complex.

The Kinetic "Bottleneck"

Research indicates that the reduction of 1-nitro-3-nitrosopyrene is significantly slower than that of its isomer, 1-nitro-6-nitrosopyrene.

  • Substrate Specificity: Mammalian cytosolic enzymes and microsomes reduce the 1,6-isomer faster, leading to a higher flux of DNA-reactive metabolites.

  • Oxygen Sensitivity: The nitro-reduction pathway is inhibited by oxygen.[3] The one-electron reduction product (nitro anion radical) reacts with O2 to regenerate the parent nitro compound (superoxide anion generation). 1,3-DNP metabolism is more sensitive to this oxygen inhibition than 1,6-DNP, further reducing its genotoxic potency in aerobic tissues.

Experimental Methodologies

To validate the role of nitroreductase in 1-N-3-NP metabolism, the following protocols are recommended. These assays must be performed under strict anaerobic conditions to prevent redox cycling.

Protocol: Anaerobic Enzymatic Assay

Objective: Quantify the conversion of 1-N-3-NP to N-hydroxy intermediates or amino-metabolites.

Reagents:

  • Buffer: 50 mM Potassium Phosphate (pH 7.4).

  • Enzyme Source: Purified Xanthine Oxidase (0.1 U/mL) or S9 Cytosolic Fraction.

  • Cofactors: Hypoxanthine (for XO) or NADPH (for cytosolic NTRs).

  • Substrate: 1-Nitro-3-nitrosopyrene (synthesized via zinc reduction of 1,3-DNP).

Workflow:

  • Degassing: Purge all buffers with Argon gas for 15 minutes.

  • Incubation: Mix enzyme, cofactor, and substrate in a sealed anaerobic vial. Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction with ice-cold ethyl acetate or methanol.

  • Extraction: Extract metabolites with ethyl acetate (x3).

  • Analysis: Analyze via HPLC-UV/Vis (C18 column, Methanol/Water gradient) or LC-MS/MS.

Protocol: 32P-Postlabeling for DNA Adducts

Objective: Detect the specific dG-C8-1-amino-3-nitropyrene adduct.

Workflow:

  • Reaction: Incubate 1-N-3-NP with calf thymus DNA and nitroreductase under anaerobic conditions.

  • Digestion: Digest DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Enrichment: Enhance sensitivity using Nuclease P1 (cleaves normal nucleotides but leaves bulky adducts intact) or Butanol extraction.

  • Labeling: Label adducts with [γ-32P]ATP using T4 Polynucleotide Kinase.

  • Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

  • Quantification: Expose to X-ray film or PhosphorImager.

Experimental Workflow Diagram

ExperimentalWorkflow Substrate 1-Nitro-3-nitrosopyrene System Anaerobic Incubation (Enzyme + DNA + Cofactor) Substrate->System Extract Ethyl Acetate Extraction System->Extract Metabolite Analysis DNA_Iso DNA Isolation (Phenol/Chloroform) System->DNA_Iso Genotoxicity HPLC HPLC / LC-MS (Metabolite ID) Extract->HPLC PostLabel 32P-Postlabeling (Adduct Quant) DNA_Iso->PostLabel

Caption: Figure 2. Dual workflow for metabolite identification and DNA adduct quantification.

References

  • Activation of 1-nitropyrene by nitroreductase increases the DNA adduct level and mutagenicity. Source: Journal of Medical Investigation [Link]

  • Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Source: Carcinogenesis / PubMed [Link]

  • The metabolic activation and DNA adducts of dinitropyrenes. Source: Health Effects Institute [Link][4][5]

  • 1-Nitrosopyrene: an intermediate in the metabolic activation of 1-nitropyrene to a mutagen in Salmonella typhimurium TA1538. Source: Mutation Research [Link]

  • DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Source: Environmental Health Perspectives [Link]

Sources

Mechanistic Formation and Toxicological Profiling of 1-Nitro-3-nitrosopyrene: A Diesel Exhaust Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Nitro-3-nitrosopyrene (1-N-3-NOP) is a critical metabolic intermediate derived from 1,3-Dinitropyrene (1,3-DNP) , a potent mutagen found in diesel exhaust particles (DEP). While 1,3-DNP is a direct combustion byproduct, the formation of 1-N-3-NOP primarily occurs via nitroreduction within biological systems or through atmospheric transformation.

For researchers in toxicology and drug development, understanding this compound is vital because it represents the "activation step" that converts a stable environmental pollutant into a DNA-reactive carcinogen. This guide details the formation mechanism, synthesis protocols for reference standards, and the toxicological implications of 1-N-3-NOP.

Part 1: Chemical Basis and Formation Mechanism

The Precursor: 1,3-Dinitropyrene in Diesel Exhaust

Diesel exhaust contains a complex mixture of Polycyclic Aromatic Hydrocarbons (PAHs). Through electrophilic nitration during combustion, Pyrene is converted to 1-Nitropyrene (1-NP), the most abundant nitro-PAH. Further nitration yields dinitropyrenes (DNPs), including the 1,3-, 1,6-, and 1,8-isomers.

  • Abundance: 1,3-DNP typically constitutes 0.1–10% of the mass of 1-NP in diesel particulate matter (DPM).[1]

  • Source: High-temperature combustion in diesel engines facilitates the addition of NO₂ radicals to the pyrene core.

The Bio-Activation Pathway (Metabolic Formation)

The formation of 1-N-3-NOP from 1,3-DNP is a reductive metabolism process. Unlike oxidative metabolism (common for PAHs like Benzo[a]pyrene), nitro-PAHs require reduction to exert genotoxicity.

Mechanism:

  • Enzymatic Nitroreduction: Nitroreductases (bacterial or mammalian, e.g., Xanthine Oxidase, DT-Diaphorase) transfer electrons to one of the nitro groups of 1,3-DNP.

  • Intermediate Formation: The nitro group (-NO₂) accepts two electrons to form the nitroso group (-NO), yielding 1-Nitro-3-nitrosopyrene .

  • Significance: This step is rate-limiting. Research indicates that the reduction of 1,3-DNP to 1-N-3-NOP is slower than the reduction of the highly tumorigenic 1,6-DNP isomer. This kinetic difference likely accounts for the lower tumorigenicity of 1,3-DNP compared to 1,6-DNP.[2]

Pathway Visualization

The following diagram illustrates the transformation from Diesel Exhaust emission to DNA binding.

G cluster_exhaust Diesel Combustion Source cluster_metabolism Metabolic Activation (In Vivo/In Vitro) Pyrene Pyrene OneNP 1-Nitropyrene (Primary Emission) Pyrene->OneNP + NO2 (Combustion) DNP 1,3-Dinitropyrene (Precursor) OneNP->DNP + NO2 (Further Nitration) Nitroso 1-Nitro-3-nitrosopyrene (Target Intermediate) DNP->Nitroso 2e- Nitroreduction (Xanthine Oxidase/Nitroreductase) Hydroxylamine N-Hydroxy-1-amino- 3-nitropyrene Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Acidic pH / O-Acetylation DNA DNA Adduct (dG-C8-Amino-3-NP) Nitrenium->DNA Covalent Binding

Figure 1: The metabolic activation pathway of 1,3-Dinitropyrene to the DNA-reactive 1-Nitro-3-nitrosopyrene intermediate.[3]

Part 2: Experimental Protocols

For drug development and toxicology screening, generating pure 1-N-3-NOP is essential for control assays. Direct isolation from exhaust is inefficient due to low concentrations and instability. Chemical synthesis is the gold standard.

Protocol A: Synthesis of 1-Nitro-3-nitrosopyrene

This protocol utilizes a controlled oxidation of the amino-derivative, ensuring high specificity.

Reagents Required:

  • 1,3-Dinitropyrene (Commercial standard or synthesized via nitration of 1-NP)

  • Hydrazine monohydrate / 10% Pd-C (for reduction to amine)

  • m-Chloroperoxybenzoic acid (mCPBA) (for oxidation to nitroso)

  • Dichloromethane (DCM), Methanol, THF.

Step-by-Step Methodology:

  • Selective Reduction to Amine:

    • Dissolve 1,3-DNP in THF/Methanol (1:1).

    • Add Pd-C catalyst (10% w/w) and treat with Hydrazine monohydrate at 0°C.

    • Monitor via TLC until the mononitro-monoamino product (1-Amino-3-nitropyrene ) is formed.

    • Note: Stop reaction before full reduction to diaminopyrene occurs.

    • Filter catalyst and recrystallize product.[4]

  • Oxidation to Nitroso (The Critical Step):

    • Dissolve 1-Amino-3-nitropyrene in dry DCM (-78°C under N₂ atmosphere).

    • Add 1.0 equivalent of mCPBA dropwise.

    • Stir for 1 hour at -78°C, then allow to warm to 0°C.

    • Purification: Wash with NaHCO₃ to remove benzoic acid byproduct. Purify via Flash Chromatography (Silica gel, Hexane/Ethyl Acetate) in the dark (nitroso compounds are light-sensitive).

    • Yield: Typically 40-60% as a yellow/orange solid.

Protocol B: Detection in Biological Matrices

To validate formation in tissue or cell culture (e.g., HepG2 or lung microsomes).

ParameterMethod: HPLC-Chemiluminescence (Hayakawa Method)
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile : Imidazole buffer (pH 7.6) (Gradient)
Post-Column Reducer column (Pt/Rh on Alumina) to convert Nitroso -> Amino
Detection Chemiluminescence using TCPO + H₂O₂
LOD ~1-10 fmol (Highly sensitive for metabolites)

Part 3: Toxicological Significance

Mutagenicity Profile

1-N-3-NOP exhibits distinct mutagenic properties compared to its parent (1,3-DNP).

  • Ames Test (Salmonella typhimurium):

    • Strain TA98: Highly mutagenic (frameshift mutations).

    • Strain TA98NR (Nitroreductase deficient): 1-N-3-NOP retains high mutagenicity in TA98NR, whereas 1,3-DNP shows reduced activity.

    • Interpretation: This confirms that 1-N-3-NOP is the "reduced intermediate" that bypasses the bacterial requirement for the first nitroreduction step.

DNA Adduct Formation

The ultimate biological impact is the formation of DNA adducts.

  • Mechanism: 1-N-3-NOP is further reduced to the N-hydroxylamine, which (often after O-acetylation) forms a nitrenium ion.

  • Primary Adduct: N-(Deoxyguanosin-8-yl)-1-amino-3-nitropyrene (dG-C8-1-A-3-NP).

  • Implication: These bulky adducts cause replication errors, leading to G:C -> T:A transversions.

Comparative Tumorigenicity[2]
  • 1,6-DNP vs. 1,3-DNP: 1,6-DNP is a potent carcinogen; 1,3-DNP is weak/non-tumorigenic in many assays.

  • The "Stalling" Hypothesis: The enzymatic reduction of 1-Nitro-3-nitrosopyrene to the hydroxylamine is kinetically slower or less favorable than the equivalent step for the 1,6-isomer. This allows cellular clearance mechanisms (e.g., conjugation) to remove the intermediate before DNA binding occurs.

References

  • Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Source: Cancer Letters (1992). URL:[Link]

  • Mutagenicity of K-region derivatives of 1-nitropyrene; remarkable activity of 1- and 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one. Source: Mutation Research (1988). URL:[Link]

  • Metabolic activation of nitropyrenes and diesel particulate extracts. Source: Health Effects Institute Research Report (1994). URL:[Link]

  • 1,3-Dinitropyrene: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Source: IARC (1989/1998).[3] URL:[Link]

  • Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene. Source: Carcinogenesis (1984). URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 1-Nitro-3-nitrosopyrene

1-Nitro-3-nitrosopyrene (1N3NP) is a metabolite of the environmental pollutant 1,3-dinitropyrene (1,3-DNP).[1][2][3] The parent compound, 1,3-DNP, is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, which are known for their mutagenic and carcinogenic properties.[2][3] The metabolic activation of dinitropyrenes often proceeds through reduction of a nitro group to a nitroso- and then to a reactive N-hydroxyamino intermediate, which can form DNA adducts.[1][2][4] Therefore, the detection and quantification of metabolites like 1N3NP are crucial for toxicological studies and risk assessment.

This document provides detailed application notes and protocols for the analytical determination of 1-Nitro-3-nitrosopyrene. Given that analytical standards for 1N3NP may not be commercially available, a protocol for its synthesis is also included. The methodologies described herein are based on established analytical techniques for related nitro-PAHs and have been adapted for the specific analysis of 1N3NP.

PART 1: In-House Preparation of 1-Nitro-3-nitrosopyrene Analytical Standard

The availability of a pure analytical standard is a prerequisite for accurate quantification. The following protocol is a scientifically grounded approach for the synthesis of 1N3NP, adapted from methods used for similar nitronitrosopyrenes.[5][6]

Principle of Synthesis: The synthesis involves a multi-step process starting from a suitable aminopyrene precursor. This is followed by acetylation to protect the amino group, nitration, deacetylation, and finally, selective oxidation of the amino group to a nitroso group.

Step-by-Step Synthesis Protocol:
  • Acetylation of 3-Aminopyrene:

    • Dissolve 3-aminopyrene in glacial acetic acid.

    • Add acetic anhydride and heat the mixture under reflux.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the N-acetyl-3-aminopyrene.

    • Filter, wash with water, and dry the product.

  • Nitration of N-acetyl-3-aminopyrene:

    • Suspend N-acetyl-3-aminopyrene in a mixture of acetic acid and acetic anhydride.

    • Cool the mixture in an ice bath and add fuming nitric acid dropwise while maintaining a low temperature.

    • Stir the reaction mixture at a low temperature until the reaction is complete (monitored by TLC).

    • Pour the mixture into ice water to precipitate the nitrated product, which will be a mixture of isomers.

  • Purification of 1-Nitro-3-acetylaminopyrene:

    • The crude nitrated product will contain a mixture of isomers.

    • Separate the isomers using flash column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[5][6]

    • Identify the fractions containing 1-nitro-3-acetylaminopyrene by TLC and pool them.

  • Deacetylation to 1-Nitro-3-aminopyrene:

    • Dissolve the purified 1-nitro-3-acetylaminopyrene in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the solution under reflux to hydrolyze the acetyl group.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the 1-nitro-3-aminopyrene.

    • Filter, wash with water, and dry the product.

  • Oxidation to 1-Nitro-3-nitrosopyrene:

    • Dissolve the 1-nitro-3-aminopyrene in a suitable organic solvent like dichloromethane.

    • Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a controlled manner at a low temperature.[5][6]

    • The reaction should be monitored closely by TLC to avoid over-oxidation.

    • Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting solid is the crude 1-Nitro-3-nitrosopyrene.

  • Final Purification and Characterization:

    • Purify the crude 1N3NP by column chromatography on silica gel.

    • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula, and by NMR (¹H and ¹³C) to confirm the structure.

Stability and Storage of the Standard: Nitro- and nitroso-PAHs can be sensitive to light and heat.[7][8] It is crucial to store the synthesized 1N3NP standard in an amber vial at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Solutions of the standard should be prepared fresh and kept in the dark when not in use.

PART 2: Sample Preparation from Biological and Environmental Matrices

The extraction and clean-up of 1N3NP from complex matrices are critical steps to remove interfering substances and concentrate the analyte. The following is a general protocol that can be adapted for various sample types.

Principle of Sample Preparation: The protocol is based on solvent extraction followed by solid-phase extraction (SPE) for cleanup and concentration.

Step-by-Step Sample Preparation Protocol:
  • Extraction:

    • For Solid Samples (e.g., Soil, Particulate Matter):

      • Homogenize the sample.

      • Perform Soxhlet extraction or ultrasonic extraction with a suitable solvent like dichloromethane (DCM) or a mixture of hexane and acetone.[7][9]

    • For Biological Samples (e.g., Tissue, Feces):

      • Homogenize the sample in a suitable buffer.

      • Perform liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or DCM.

    • For Liquid Samples (e.g., Urine, Cell Culture Media):

      • Acidify the sample (if necessary) and perform liquid-liquid extraction or pass the sample through a C18 SPE cartridge.

  • Concentration:

    • Evaporate the solvent from the extract under a gentle stream of nitrogen to a small volume.

  • Cleanup by Column Chromatography/SPE:

    • Prepare a silica gel or alumina column.

    • Apply the concentrated extract to the top of the column.

    • Elute with a non-polar solvent (e.g., hexane) to remove aliphatic compounds.

    • Elute the nitro-PAH fraction with a solvent of moderate polarity (e.g., a mixture of hexane and DCM).[7]

    • Collect the fraction containing 1N3NP. The exact elution profile should be determined using the synthesized standard.

  • Final Concentration and Solvent Exchange:

    • Evaporate the solvent from the cleaned-up fraction under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the subsequent analysis (e.g., acetonitrile for HPLC, toluene for GC-MS).

Experimental Workflow for Sample Preparation

SamplePrep Sample Sample (Solid, Liquid, or Biological) Extraction Solvent Extraction (Soxhlet, Sonication, or LLE) Sample->Extraction Add Solvent Concentration1 Concentration (Nitrogen Evaporation) Extraction->Concentration1 Crude Extract Cleanup Cleanup (Silica Gel Column/SPE) Concentration1->Cleanup Concentrated Extract Concentration2 Final Concentration & Solvent Exchange Cleanup->Concentration2 Cleaned Extract Analysis Analysis (HPLC or GC-MS) Concentration2->Analysis Final Sample

Caption: General workflow for the extraction and cleanup of 1N3NP.

PART 3: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a highly sensitive method for the analysis of PAHs and their derivatives. For nitro-PAHs, which are often weakly fluorescent, an online post-column reduction to the highly fluorescent amino derivatives significantly enhances sensitivity.[10][11][12]

Principle of HPLC-Fluorescence Analysis: The method involves the separation of 1N3NP from other compounds on a reversed-phase HPLC column. After separation, the eluent passes through a reduction column where the nitro and nitroso groups of 1N3NP are converted to amino groups. The resulting diaminopyrene is then detected by a fluorescence detector.

Detailed HPLC Protocol:
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Fluorescence DetectorStandard equipment for robust and reproducible analysis.
Column Reversed-phase C18 or specialized PAH column (e.g., 4.6 mm x 250 mm, 5 µm)C18 columns provide good separation for non-polar to moderately polar compounds like nitro-PAHs.[10]
Mobile Phase A WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for eluting nitro-PAHs.
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.A gradient is necessary to elute a wide range of compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Post-Column Reduction Zinc or Platinum/Rhodium reduction column (e.g., 4.0 mm x 10 mm) heated to 80-100°CZinc or platinum-based catalysts are effective for the on-line reduction of nitro groups to amino groups.[10][11]
Fluorescence Detector Excitation: ~365 nm, Emission: ~430 nmThese wavelengths are typical for the detection of aminopyrenes.[12] The optimal wavelengths should be determined for the diaminopyrene derivative of 1N3NP.
Expected Performance:
ParameterExpected Value
Limit of Detection (LOD) 0.5 - 10 pg per injection
Limit of Quantitation (LOQ) 2 - 30 pg per injection
Linear Range 3-4 orders of magnitude
Recovery 85 - 110%

Note: These values are based on published data for similar dinitropyrenes and may need to be validated for 1N3NP.[10]

HPLC-Fluorescence with On-line Reduction Workflow

HPLCWorkflow Autosampler Autosampler (Sample Injection) Column Analytical Column (C18 or PAH) Autosampler->Column Separation Pump HPLC Pump (Mobile Phase) Pump->Autosampler Reducer Reduction Column (Zn or Pt/Rh) Column->Reducer Reduction (NO2/NO to NH2) Detector Fluorescence Detector Reducer->Detector Detection DataSystem Data System Detector->DataSystem Signal

Caption: Workflow for HPLC analysis with post-column reduction.

PART 4: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers excellent selectivity and sensitivity, which is particularly useful for analyzing trace levels of 1N3NP in complex matrices without extensive sample cleanup.[13][14][15]

Principle of GC-MS/MS Analysis: The sample is injected into the GC, where 1N3NP is separated from other volatile and semi-volatile compounds. The separated compounds then enter the mass spectrometer. In the first quadrupole, a specific precursor ion of 1N3NP is selected. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the second quadrupole. This process provides very high specificity.

Detailed GC-MS/MS Protocol:
ParameterRecommended SettingRationale
GC System Gas chromatograph with a split/splitless or PTV inletStandard GC setup for trace analysis.
Column Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)A 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of PAHs and their derivatives.[9]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert carrier gas for GC-MS.
Inlet Temperature 280-300 °CEnsures efficient vaporization of the analyte.
Oven Program Start at a lower temperature (e.g., 100 °C), ramp to a high temperature (e.g., 320 °C)A temperature program is essential for separating compounds with a range of boiling points.
MS System Triple Quadrupole Mass SpectrometerNecessary for MS/MS (MRM) analysis.
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)EI is a standard method. NCI can provide higher sensitivity for electronegative compounds like nitro-PAHs.
Ion Source Temp. 230-300 °COptimized for analyte stability and ionization efficiency.[13]
MRM Transitions Precursor Ion -> Product Ion(s)To be determined by infusing the 1N3NP standard. Likely precursor would be the molecular ion (M+). Likely product ions would result from the loss of NO, NO2, or other characteristic fragments.
Expected Performance:
ParameterExpected Value
Limit of Detection (LOD) 1 - 10 pg on column
Limit of Quantitation (LOQ) 5 - 50 pg on column
Linear Range 3-4 orders of magnitude
Recovery 80 - 115%

Note: These values are based on published data for similar nitro-PAHs and may need to be validated for 1N3NP.[13][14]

GC-MS/MS (MRM) Workflow

GCMSMSWorkflow GC Gas Chromatograph (Separation) IonSource Ion Source (EI or NCI) GC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 CollisionCell Collision Cell (Fragmentation) Q1->CollisionCell Q3 Quadrupole 3 (Product Ion Selection) CollisionCell->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Caption: Workflow for GC-MS/MS analysis in MRM mode.

References

  • High-performance liquid chromatography-fluorescence determination of dinitropyrenes in soil after column chromatographic clean-up and on-line reduction. PubMed, [Link]

  • Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. PubMed, [Link]

  • 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes. NCBI Bookshelf, [Link]

  • Chromatographic determination method for 1-nitropyrene and its metabolites in biological samples with fluorescence detection after on-line reduction. PubMed, [Link]

  • Metabolism and biological effects of nitropyrene and related compounds. PubMed, [Link]

  • Synthesis of 1- and 3-nitrobenzo[e]pyrene. ResearchGate, [Link]

  • Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. PubMed, [Link]

  • The metabolic activation and DNA adducts of dinitropyrenes. PubMed, [Link]

  • An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, [Link]

  • Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis | Oxford Academic, [Link]

  • Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Agilent, [Link]

  • The Synthesis and Mutagenicity of 1-Nitrosopyrene and 1-Nitroso-8-Nitropyrene. MacSphere, [Link]

  • Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Shimadzu, [Link]

  • Spatial Variations in PAHs and Nitro-PAHs Bound to Total Suspended Solids in Urban Locations in Taiwan. Aerosol and Air Quality Research, [Link]

  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, [Link]

  • 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach. PMC, [Link]

  • Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. Shodhganga, [Link]

  • GC-MS. Shimadzu, [Link]

  • Supplement of Polycyclic aromatic hydrocarbons (PAHs) and oxy- and nitro-PAHs in ambient air of the Arctic. Atmospheric Chemistry and Physics, [Link]

  • Metabolism of 1, 8-dinitropyrene by rabbit lung. Carcinogenesis | Oxford Academic, [Link]

  • Gas chromatography–Mass spectrometry (GC-MS) separation of pyrene... ResearchGate, [Link]

  • A comparison of HPLC with fluorescence detection and fixed wavelength fluorescence methods for the determination of polycylic aromatic hydrocarbon metabolites in fish bile. ResearchGate, [Link]

  • Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation and a H. Agilent, [Link]

  • HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers. Pakistan Journal of Medical & Health Sciences, [Link]

Sources

Application Note: A Robust HPLC-Based Protocol for the Analysis of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the analysis of 1-Nitro-3-nitrosopyrene, a significant, mutagenic metabolite of the environmental pollutant 1,3-dinitropyrene.[1] Given the compound's toxicological relevance, its accurate and sensitive detection is paramount for researchers in environmental science, toxicology, and drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol, grounded in established principles for the analysis of nitroaromatic compounds. The methodologies outlined herein are designed to be self-validating and are supported by scientific literature to ensure technical accuracy and reproducibility. We will explore two primary detection methods: Ultraviolet (UV) and Electrochemical Detection (ECD), offering flexibility based on available instrumentation and required sensitivity.

Introduction: The Scientific Imperative for 1-Nitro-3-nitrosopyrene Analysis

1-Nitro-3-nitrosopyrene is a critical intermediate in the metabolic activation of 1,3-dinitropyrene. The parent compound, a member of the dinitropyrene family, is recognized as a potent mutagenic and carcinogenic environmental pollutant. The two-electron reduction of dinitropyrenes leads to the formation of nitro-nitrosopyrenes, which are key players in the cascade leading to DNA-reactive species.[1] Understanding the concentration and fate of 1-Nitro-3-nitrosopyrene in biological and environmental systems is therefore essential for assessing the risk associated with dinitropyrene exposure.

The analytical challenge lies in the sensitive and selective quantification of this molecule, often in complex matrices. High-Performance Liquid Chromatography (HPLC) offers the necessary separation power for this task. The choice of stationary phase, mobile phase, and detection system are critical for developing a robust and reliable analytical method. This guide provides the scientific rationale behind the recommended protocol, enabling researchers to not only replicate the method but also to adapt it to their specific needs.

Physicochemical Properties of 1-Nitro-3-nitrosopyrene

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₆H₈N₂O₃[2]
Molecular Weight276.25 g/mol [2]
PolarityModerately polarInferred from structure
SolubilitySoluble in organic solvents like acetonitrile, methanol, and DMSO. Sparingly soluble in water.Inferred from related nitroaromatic compounds
Redox PotentialSlightly more negative cathodic peak potential than 1-nitro-6-nitrosopyrene.[1]

Recommended Materials and Reagents

  • Analyte: 1-Nitro-3-nitrosopyrene analytical standard (synthesis may be required as it is not readily commercially available).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid or phosphoric acid (HPLC grade).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl-Hexyl), liquid-liquid extraction solvents (e.g., dichloromethane, hexane).

HPLC Instrumentation and Conditions

This section details the proposed HPLC method, offering two detection options. The choice between UV and ECD will depend on the required sensitivity and the complexity of the sample matrix.

Chromatographic System
  • HPLC System: A binary or quaternary pump system with a degasser, autosampler, and column oven.

  • Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating polycyclic aromatic hydrocarbons and their derivatives. Alternatively, a Phenyl-Hexyl column can offer enhanced selectivity for nitroaromatic compounds through π-π interactions.

  • Mobile Phase: A gradient elution is proposed to ensure adequate separation from potential interferences and to maintain a reasonable run time.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Proposed Gradient Elution Program
Time (minutes)% Solvent A% Solvent B
0.05050
15.01090
20.01090
20.15050
25.05050
Detection Systems
  • Detector: Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Detection Wavelength: Based on the UV-Vis spectra of similar nitroaromatic compounds, a starting wavelength of 254 nm is recommended for initial method development. A full spectral scan from 200-450 nm should be performed on a standard solution to determine the optimal absorption maximum (λmax) for 1-Nitro-3-nitrosopyrene. The presence of both nitro and nitroso groups suggests multiple absorption bands.

For higher sensitivity and selectivity, particularly in complex biological matrices, Electrochemical Detection is a powerful alternative.

  • Detector: An amperometric or coulometric electrochemical detector.

  • Working Electrode: Glassy carbon electrode.

  • Detection Mode: Reductive. Based on cyclic voltammetry data for 1-Nitro-3-nitrosopyrene, which indicates a slightly more negative reduction potential than its 1,6-isomer, an initial applied potential in the range of -0.6 V to -0.8 V (vs. Ag/AgCl reference electrode) should be evaluated for optimal signal-to-noise.[1]

Experimental Protocols

Standard Solution Preparation

Due to the potential for photodegradation, all work with 1-Nitro-3-nitrosopyrene should be conducted in amber glassware or under light-protected conditions.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Nitro-3-nitrosopyrene and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation

The choice of sample preparation technique will depend on the matrix.

  • To 10 mL of the aqueous sample, add 5 mL of dichloromethane.

  • Vortex for 2 minutes and allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh dichloromethane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

  • Pre-treatment: To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 minutes.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the 1-Nitro-3-nitrosopyrene with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.

Data Analysis and System Suitability

  • Calibration: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

  • System Suitability: Before running samples, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Quantification: Determine the concentration of 1-Nitro-3-nitrosopyrene in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological or Environmental Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Reconstitution Reconstitute in Mobile Phase LLE->Reconstitution SPE->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 or Phenyl-Hexyl Column Separation Injection->Separation Detection UV or Electrochemical Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of 1-Nitro-3-nitrosopyrene.

Detection_Pathway cluster_uv UV Detection cluster_ecd Electrochemical Detection Analyte 1-Nitro-3-nitrosopyrene UV_Detection Direct Detection at λmax (e.g., 254 nm) Analyte->UV_Detection ECD_Detection Reductive Detection (e.g., -0.7 V) Analyte->ECD_Detection

Sources

using 1-Nitro-3-nitrosopyrene in Ames test for mutagenicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Mutagenicity Profiling of 1-Nitro-3-nitrosopyrene (1-N-3-NP) via the Ames Test

Executive Summary

1-Nitro-3-nitrosopyrene (1-N-3-NP) is a critical metabolic intermediate in the reduction of 1,3-dinitropyrene (1,3-DNP), a potent environmental mutagen found in diesel exhaust and carbon black. While 1,3-DNP is highly mutagenic in bacteria, its tumorigenicity in mammals differs significantly from its isomer 1,6-DNP. 1-N-3-NP serves as a vital probe to elucidate these mechanistic divergences.

This guide details the protocol for assessing the mutagenicity of 1-N-3-NP using the Salmonella typhimurium reverse mutation assay (Ames Test). Unlike standard screening, this protocol emphasizes mechanistic profiling using isogenic strains (TA98, TA98NR, and TA98/1,8-DNP₆) to dissect the roles of nitroreductase and O-acetyltransferase enzymes in metabolic activation.

Safety & Handling (Critical)

Warning: 1-N-3-NP is a potent mutagen and a suspected carcinogen. It is a nitroso-arene derivative, a class known for high biological reactivity.

  • Light Sensitivity: Nitroso compounds are photolabile. All procedures must be performed under yellow (sodium vapor) light or dim incandescent light. Avoid fluorescent lighting.

  • Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC).

  • Deactivation: Treat all liquid waste with 10% bleach (sodium hypochlorite) or perform alkaline hydrolysis prior to disposal.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Mechanism of Action: The "Why" Behind the Protocol

To interpret Ames test data for 1-N-3-NP, one must understand its metabolic fate. The compound is "direct-acting" in bacteria but relies on intracellular enzymatic activation to bind DNA.

  • Nitroreduction: 1,3-DNP is reduced to 1-N-3-NP.

  • Activation: 1-N-3-NP is further reduced to the N-hydroxyarylamine (1-nitro-3-hydroxylaminopyrene).

  • Esterification: The N-hydroxyl group is acetylated by O-acetyltransferase (O-AT), creating an unstable N-acetoxy ester.

  • Adduct Formation: This ester degrades to a highly electrophilic nitrenium ion, which covalently binds to the C8 position of guanine (dG-C8), causing frameshift mutations.

Visualizing the Pathway

The following diagram illustrates the metabolic activation pathway of 1,3-Dinitropyrene through 1-N-3-NP, highlighting the specific bacterial enzymes involved.

MetabolicActivation DNP 1,3-Dinitropyrene (Parent) NNP 1-Nitro-3-nitrosopyrene (1-N-3-NP) DNP->NNP Nitroreductase (S. typhimurium) NHA 1-Nitro-3-hydroxylaminopyrene (Proximal Mutagen) NNP->NHA Nitroreductase (Rate Limiting) OAc N-Acetoxy Ester (Unstable) NHA->OAc O-Acetyltransferase (dnmA gene) Ion Nitrenium Ion (Ultimate Mutagen) OAc->Ion Spontaneous Loss of Acetate DNA DNA Adduct (Frameshift Mutation) Ion->DNA Covalent Binding (dG-C8)

Caption: Metabolic activation pathway of 1-N-3-NP leading to DNA mutagenesis.

Materials & Reagents

ComponentSpecificationNotes
Test Article 1-Nitro-3-nitrosopyreneCAS: 144886-19-1.[1] Purity >98%.
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, spectrophotometric grade.
Strain TA98 hisD3052, rfa, uvrB, pKM101Detects frameshifts. Standard strain.
Strain TA98NR TA98 derivativeDeficient in classical nitroreductase.
Strain TA98/1,8-DNP₆ TA98 derivativeDeficient in O-acetyltransferase.
S9 Mix Rat Liver S9 (Aroclor/Phenobarbital induced)Optional. 1-N-3-NP is direct-acting but S9 can modify profile.
Positive Control 1-Nitropyrene (0.5 µ g/plate )For TA98 (Direct acting).
Positive Control 2-Aminofluorene (2.0 µ g/plate )For TA98 (+S9).

Experimental Protocol

This protocol utilizes the Plate Incorporation Method .[2] For higher sensitivity with unstable intermediates, the Pre-incubation Method (20 min at 37°C) may be substituted.

Step 1: Stock Solution Preparation
  • Weigh 1.0 mg of 1-N-3-NP in a darkened room.

  • Dissolve in 1.0 mL DMSO to create a 1.0 mg/mL (1000 µg/mL) master stock.

  • Prepare serial dilutions in DMSO to achieve testing concentrations. Recommended range: 0.1, 0.5, 1.0, 5.0, and 10.0 ng/plate .

    • Note: Nitropyrenes are extremely potent; nanogram quantities are often sufficient to induce countable revertants.

Step 2: Culture Preparation
  • Inoculate frozen perm-stocks of TA98, TA98NR, and TA98/1,8-DNP₆ into 10 mL Oxoid Nutrient Broth #2.

  • Incubate at 37°C with shaking (100 rpm) for 10-12 hours.

  • Verify density: OD₆₆₀ should be 1.0–1.2 (approx.

    
     cells/mL).
    
Step 3: Plating (The "Top Agar" Sandwich)

Perform in triplicate for each dose.

  • Prepare Top Agar: Melt 0.6% agar/0.5% NaCl and maintain at 45°C. Add 10 mL of 0.5 mM Histidine/Biotin solution per 100 mL agar.

  • Aliquot: To sterile 13x100mm test tubes placed in a 43°C heating block, add:

    • 0.1 mL bacterial culture (TA98, NR, or DNP₆).

    • 0.1 mL test article solution (or solvent control).

    • 0.5 mL S9 mix (or 0.5 mL phosphate buffer for non-activation plates).

  • Overlay: Add 2.0 mL molten Top Agar. Vortex briefly (3 sec) at low speed.

  • Pour: Immediately pour onto Minimal Glucose Agar (Vogel-Bonner E) plates. Tilt to distribute evenly.

  • Incubate: Allow agar to solidify on a level surface (darkness). Invert plates and incubate at 37°C for 48 hours.

Step 4: Colony Counting
  • Inspect background lawn. A healthy lawn (microcolonies) confirms no toxicity. A sparse/cleared lawn indicates cytotoxicity (invalidates mutagenicity data).

  • Count macroscopic revertant colonies manually or using an automated colony counter.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Mutagenic Potency (Revertants/nmol) from the linear portion of the dose-response curve.

Formula:



Mechanistic Diagnosis

Compare the response across the three isogenic strains to pinpoint the activation pathway.

ObservationInterpretation for 1-N-3-NP
High Activity in TA98 The compound causes frameshift mutations.
Reduced Activity in TA98NR Activation requires classical bacterial nitroreductase. (If activity remains high, the compound may be already reduced or uses a different reductase).
Reduced Activity in TA98/1,8-DNP₆ Activation is strictly dependent on O-acetyltransferase (O-AT). This is typical for nitropyrenes.
Self-Validating Logic (Troubleshooting)
  • Scenario: No activity in TA98.

    • Check: Did the Positive Control (1-Nitropyrene) work? If yes, 1-N-3-NP may have degraded.

  • Scenario: High activity in Solvent Control.

    • Check: Contamination or light-induced degradation of DMSO.

  • Scenario: TA98NR and TA98 show identical activity.

References

  • Heflich, R. H., et al. (1986). Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium. Mutation Research. Link

  • Beland, F. A. (1986).[3][4] The metabolic activation and DNA adducts of dinitropyrenes. Health Effects Institute Research Report. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[5][6] Link

  • PubChem. (2023). 1-Nitro-3-nitrosopyrene Compound Summary. National Library of Medicine. Link

  • Oda, Y. (2004). Analysis of the involvement of human N-acetyltransferase 1 in the genotoxic activation of 1-nitropyrene and 1,3-dinitropyrene. Mutation Research/Genetic Toxicology. Link

Sources

Application Note: Experimental Handling & Safety Protocols for 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Nitro-3-nitrosopyrene (1-N-3-NOP) is a critical metabolic intermediate derived from the environmental pollutant 1,3-dinitropyrene (1,3-DNP). As a nitro-nitroso derivative, it represents a "proximate mutagen" stage in the metabolic activation pathway of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

Research Significance: Unlike its parent compound, 1-N-3-NOP possesses a nitroso moiety that is highly reactive and sensitive to oxidation. It is primarily used as a reference standard in mechanistic toxicology to validate the nitroreduction pathways of carcinogens found in diesel exhaust and atmospheric particulate matter.

Critical Hazard Alert: This compound is mutagenic and suspected carcinogenic . It exhibits high reactivity with cellular nucleophiles and is extremely sensitive to photo-oxidation. Handling requires strict containment strategies exceeding standard BSL-2 protocols.

Chemical Profile & Hazard Architecture[1]

Physicochemical Properties
PropertyDataNotes
Chemical Name 1-Nitro-3-nitrosopyrene
CAS Number 144886-19-1
Molecular Formula C₁₆H₈N₂O₃
Molecular Weight 276.25 g/mol
Appearance Yellow to Orange SolidDeepens in color upon oxidation
Solubility DMSO, DMF, AcetoneInsoluble in water
Stability Light Sensitive , Air SensitiveRapidly oxidizes to 1,3-Dinitropyrene under UV/VIS light
Safety & Containment Strategy

Causality of Protocol: The nitroso group (-NO) is chemically labile. Exposure to ambient light or oxygen can revert the compound to the parent nitro-PAH or degrade it, invalidating experimental results and altering the toxicity profile.

Engineering Controls:

  • Primary Containment: All powder handling must occur in a Glove Box under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Secondary Containment: Solution preparation and dosing can be performed in a Class II Type A2 Biosafety Cabinet (BSC) , provided the sash is equipped with UV-blocking film.

  • Lighting: Amber/Gold fluorescent lighting is mandatory in the handling suite. If not available, all glassware must be wrapped in aluminum foil immediately.

Personal Protective Equipment (PPE) - The "Double-Barrier" Standard:

  • Respiratory: N95 or P100 respirator (if outside glove box).

  • Dermal: Double-gloving technique.

    • Inner Layer: Latex or Nitrile (inspection layer).

    • Outer Layer: High-breakthrough Nitrile (minimum 5 mil thickness).

  • Body: Tyvek® lab coat or sleeve covers to prevent particulate adherence to fabric.

Storage & Stability Protocol

Objective: To maintain the oxidation state of the nitrogen moieties (-NO vs -NO₂).

  • Receipt: Upon receipt, immediately transfer the vial to a dark, -80°C freezer. Do not store at -20°C for periods exceeding 1 week.

  • Aliquot Generation:

    • Dissolve the master stock in anhydrous DMSO (Dimethyl Sulfoxide).

    • Concentration Limit: Do not exceed 10 mM to prevent precipitation upon freeze-thaw cycles.

    • Vessel: Use amber borosilicate glass vials with Teflon-lined caps. Plastic microfuge tubes are permeable to oxygen and should be avoided for long-term storage.

    • Headspace: Purge the vial headspace with Argon gas before sealing.

  • Shelf Life:

    • Solid: 12 months at -80°C (under inert gas).

    • DMSO Solution: 3 months at -80°C. Discard if color shifts significantly (e.g., turns from orange to pale yellow).

Experimental Protocol: Metabolic Activation Assay

Context: This protocol describes the use of 1-N-3-NOP in a modified Ames test to assess direct-acting mutagenicity versus metabolic activation requirements.

Reagent Preparation
  • Vehicle: Anhydrous DMSO (Spectrophotometric grade).

  • S9 Mix: Rat liver S9 fraction (induced with Aroclor 1254) is optional for this compound because the nitroso group is already partially reduced, but S9 is often used to drive the final reduction to hydroxylamine.

Step-by-Step Workflow

Step 1: Stock Solution Preparation (Dark Room)

  • Calculate mass required for a 5 mM stock solution.

  • In Glove Box: Weigh 1-N-3-NOP into an amber vial.

  • Add DMSO. Vortex for 30 seconds. Inspect for particulates.[1][2]

    • Troubleshooting: If particulates persist, sonicate in a water bath (covered with foil) for 2 minutes. Do not heat above 30°C.

Step 2: Serial Dilution

  • Prepare a 6-point dose range (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µ g/plate ).

  • Perform dilutions in DMSO immediately prior to use. Do not let dilutions sit for >1 hour.

Step 3: Incubation (Pre-incubation Method)

  • Rationale: The pre-incubation method is superior for nitro-PAHs as it allows the hydrophobic compound to interact with the bacteria/enzyme mix before being trapped in the top agar.

  • Add 100 µL of Salmonella typhimurium culture (Strain TA98 or TA100) to sterile tubes.

  • Add 500 µL of S9 mix (or phosphate buffer for -S9 condition).

  • Add 10 µL of 1-N-3-NOP test solution.

  • Incubate: Shake at 37°C for 20 minutes (protected from light).

  • Add 2.0 mL of molten top agar (45°C) containing histidine/biotin.

  • Pour onto minimal glucose agar plates.

Step 4: Data Analysis

  • Count revertant colonies after 48 hours.

  • Validation: A positive response is typically defined as a dose-dependent increase in revertants reaching ≥2x the solvent control background.

Mechanistic Context: The Nitroreduction Pathway[4][5]

The toxicity of 1-Nitro-3-nitrosopyrene stems from its position in the metabolic reduction chain of 1,3-Dinitropyrene. The diagram below illustrates the bioactivation pathway, highlighting the critical "point of no return" where the compound binds to DNA.

NitroreductionPathway cluster_legend Pathway Key DNP 1,3-Dinitropyrene (Parent) NOP 1-Nitro-3-nitrosopyrene (Intermediate) DNP->NOP Nitroreductase (2e- reduction) HAP 1-Nitro-3-hydroxylaminopyrene (Proximate Mutagen) NOP->HAP Nitroreductase (2e- reduction) NIT Nitrenium Ion (Ultimate Mutagen) HAP->NIT O-Acetyltransferase (Acidic Activation) DNA C8-Guanyl DNA Adduct (Mutagenic Lesion) NIT->DNA Covalent Binding L1 Yellow: Target Compound L2 Red: Highly Reactive Species

Figure 1: Metabolic activation pathway of 1,3-Dinitropyrene. 1-Nitro-3-nitrosopyrene serves as the first stable reduction intermediate before conversion to the DNA-reactive nitrenium ion.[3]

Waste Disposal & Decontamination

Spill Response:

  • Isolate: Evacuate the immediate area.

  • PPE: Don full Tyvek suit and respirator.

  • Neutralization:

    • Cover the spill with a pad soaked in 0.2 M Potassium Permanganate (KMnO₄) in 0.2 M Sulfuric Acid .

    • Mechanism:[4] This strong oxidative mixture forces the degradation of the polycyclic aromatic ring structure.

    • Wait Time: Allow to react for 30 minutes.

  • Cleanup: Absorb with vermiculite and dispose of as hazardous chemical waste (P-listed equivalent protocol).

Routine Waste:

  • All pipette tips, vials, and gloves contacting the substance must be segregated into a "Cytotoxic/Genotoxic" waste stream for high-temperature incineration.

References

  • Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene. Cancer Letters, 1992.

  • 1-Nitro-3-nitrosopyrene Compound Summary. PubChem, National Library of Medicine.

  • Mutagenicity of K-region derivatives of 1-nitropyrene. Mutation Research, 1989.

  • Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene. Chemico-Biological Interactions, 2014.

Sources

Application Note: Mechanistic Profiling of 1-Nitro-3-nitrosopyrene in Toxicology Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Nitro-3-nitrosopyrene (1-N-3-NP) is a critical metabolic intermediate in the reduction pathway of 1,3-dinitropyrene (1,3-DNP), a mutagenic environmental pollutant found in diesel exhaust and airborne particulate matter. Unlike its highly tumorigenic isomers (1,6-DNP and 1,8-DNP), 1,3-DNP exhibits lower carcinogenic potency.[1][2] 1-N-3-NP serves as a vital mechanistic probe to elucidate the kinetic barriers in nitroreduction and


-acetylation that dictate this differential toxicity. This guide outlines protocols for the handling, genotoxicity assessment, and DNA adduct analysis of 1-N-3-NP, emphasizing its utility in differentiating metabolic activation pathways in Salmonella and mammalian systems.

Mechanistic Background & Significance[3]

The toxicity of dinitropyrenes depends heavily on their metabolic activation to electrophilic


-acetoxy-amino intermediates which bind covalently to DNA. This activation occurs via a stepwise reduction:


Why use 1-Nitro-3-nitrosopyrene? Research indicates that the reduction of 1-N-3-NP is significantly slower than that of its 1,6- and 1,8- counterparts. Furthermore, 1-N-3-NP is useful for bypassing the initial rate-limiting nitroreduction step carried out by cytosolic enzymes (e.g., xanthine oxidase), allowing researchers to isolate the specific activity of downstream enzymes like


-acetyltransferases (NATs).
Metabolic Pathway Visualization

The following diagram illustrates the divergent activation pathways of DNP isomers, highlighting the role of 1-N-3-NP.

MetabolicPathway cluster_legend Pathway Dynamics DNP 1,3-Dinitropyrene (Parent) Nitroso 1-Nitro-3-nitrosopyrene (Intermediate) DNP->Nitroso Nitroreduction (Slow/Rate Limiting) Hydroxylamine N-hydroxy-1-amino- 3-nitropyrene Nitroso->Hydroxylamine Nitroreduction Ester N-acetoxy-1-amino- 3-nitropyrene Hydroxylamine->Ester O-Acetylation (NAT1/NAT2) Adduct dG-C8-Amino-3-NP (DNA Adduct) Ester->Adduct Covalent Binding Note 1-N-3-NP accumulation indicates metabolic bottleneck.

Figure 1: Metabolic activation pathway of 1,3-Dinitropyrene showing 1-Nitro-3-nitrosopyrene as the pivotal intermediate leading to DNA adduction.[1][3]

Safety & Handling Protocols

Nitrosoarenes are potent direct-acting mutagens and are chemically unstable. Strict adherence to the following safety protocols is mandatory to ensure data integrity and personnel safety.

Stability & Storage
  • Light Sensitivity: 1-N-3-NP is highly photosensitive. Exposure to white light causes rapid oxidation to the nitro form or degradation to the amine.

    • Requirement: Perform all manipulations under yellow safety lights or in a darkened room with red photographic light.

    • Storage: Store solid neat standard at -80°C under argon atmosphere.

  • Solvent Compatibility: Dissolve in anhydrous DMSO immediately prior to use. Avoid protic solvents (methanol/ethanol) for long-term stock storage as they can facilitate solvolysis or oxidation.

Containment
  • Hazard Level: High Potency Carcinogen (SafeWork Category 4).

  • PPE: Double nitrile gloves, tyvek sleeves, and N95/P3 respiratory protection if handling powder.

  • Deactivation: All glassware and surfaces must be treated with a solution of 10% bleach (sodium hypochlorite) and 0.1M NaOH to degrade nitroso residues before removal from the biosafety cabinet.

Application I: Differential Genotoxicity Profiling (Ames Test)

This protocol uses 1-N-3-NP to map the enzymatic requirements for mutagenicity using specific Salmonella typhimurium strains.

Experimental Design

By comparing the mutagenicity of 1-N-3-NP across three specific strains, you can pinpoint the mechanism of activation:

StrainGenotype CharacteristicsBiological Question Answered
TA98 Wild-type nitroreductase (Cnr), Wild-type AcetyltransferaseBaseline mutagenicity.
TA98NR Deficient in classical nitroreductase (cnr-).Does the compound require bacterial nitroreductase? (1-N-3-NP should remain mutagenic here, unlike the parent 1,3-DNP).
TA98/1,8-DNP6 Deficient in

-acetyltransferase (oa-).
Does the hydroxylamine intermediate require acetylation to bind DNA?
Modified Pre-incubation Protocol

Note: The pre-incubation method is superior to plate incorporation for nitroso compounds due to their lability.

  • Preparation: Thaw S9 fraction (if metabolic activation is being compared, though 1-N-3-NP is direct-acting in bacteria) and prepare Top Agar (0.6% agar, 0.5% NaCl) containing 0.5 mM histidine/biotin.

  • Dosing: Prepare serial dilutions of 1-N-3-NP in DMSO (Range: 0.01 µg to 1.0 µg per plate). Work under yellow light.

  • Incubation:

    • Add 100 µL of overnight bacterial culture (

      
       cells/mL) to a sterile tube.
      
    • Add 500 µL of Phosphate Buffer (0.1 M, pH 7.4) OR S9 Mix.

    • Add 10-50 µL of 1-N-3-NP solution.

    • Vortex gently and incubate at 37°C for 20 minutes (shaking).

  • Plating: Add 2.0 mL of molten Top Agar (45°C), mix, and pour onto Vogel-Bonner minimal glucose agar plates.

  • Readout: Incubate plates at 37°C for 48 hours. Count His+ revertant colonies.

Success Criteria:

  • 1-N-3-NP should show high mutagenicity in TA98NR (proving it bypasses the first reduction step).

  • A significant drop in revertants in TA98/1,8-DNP6 compared to TA98 indicates a dependency on

    
    -acetylation for final DNA binding.[4]
    

Application II: DNA Adduct Analysis via LC-MS/MS

Quantifying the specific dG-C8-amino-3-nitropyrene adduct provides molecular evidence of exposure and metabolic activation.

Workflow Overview

AdductWorkflow Sample In Vitro/In Vivo Sample (e.g., Calf Thymus DNA) Lysis Enzymatic Hydrolysis (DNase I, PDE, Alk. Phos.) Sample->Lysis Enrichment SPE Enrichment (Oasis HLB / C18) Lysis->Enrichment Separation UPLC Separation (C18 Column, Gradient) Enrichment->Separation Detection MS/MS Detection (SRM Mode) Separation->Detection

Figure 2: Analytical workflow for the isolation and detection of nitropyrene-DNA adducts.

Sample Preparation Protocol
  • Hydrolysis:

    • Dissolve 50 µg of isolated DNA in 10 mM Tris-HCl / 5 mM MgCl2.

    • Add DNase I (40 U), Phosphodiesterase I (0.05 U), and Alkaline Phosphatase (2 U).

    • Incubate at 37°C for 16 hours.

  • Enrichment (Crucial Step):

    • Nitropyrene adducts are hydrophobic.

    • Load hydrolysate onto a pre-conditioned Oasis HLB solid-phase extraction (SPE) cartridge.

    • Wash with water (remove unmodified nucleosides).

    • Wash with 10% Methanol.

    • Elute adducts with 100% Methanol. Evaporate to dryness and reconstitute in 50 µL 50% MeOH.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Target Transition (SRM):

    • Parent Ion:

      
       corresponding to dG-C8-Amino-3-NP (approx m/z 528).
      
    • Fragment Ion:

      
       (approx m/z 412) and Guanine-Adduct specific fragments.
      
    • Note: Exact mass depends on the specific level of reduction/acetylation; use synthesized standards for retention time confirmation.

Data Interpretation & Troubleshooting

Comparative Mutagenicity Table (Expected Trends)
CompoundTA98 (WT)TA98NR (Nitroreductase Deficient)TA98/1,8-DNP6 (Transferase Deficient)Interpretation
1,3-DNP ModerateLow/NoneLowRequires both reduction and acetylation.
1-N-3-NP High High LowBypasses reduction; requires acetylation.
1-Nitropyrene HighLowHighRequires reduction; less dependent on acetylation.
Troubleshooting Guide
  • Issue: High background revertants in negative control.

    • Cause: Contamination of S9 or buffer.

    • Solution: Filter sterilize all buffers; use fresh S9.

  • Issue: No mutagenicity observed for 1-N-3-NP.

    • Cause: Compound degradation due to light exposure or old DMSO stock.

    • Solution: Synthesize/thaw fresh standard; verify integrity via HPLC-UV before use; ensure yellow light conditions.

References

  • Heflich, R. H., et al. (1985). Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells.[5] Carcinogenesis.[3][5][6][7][8]

  • IARC Monographs. (2013). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[6] Vol 105.

  • Oda, Y., et al. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes.[1][2] Cancer Letters.[1]

  • Beland, F. A., & Marques, M. M. (1994). DNA adducts of nitropolycyclic aromatic hydrocarbons.[3][9][10] Chemical Research in Toxicology.

  • Malia, S. A. (1996).[11] Mechanism of mutagenesis by the 1-nitropyrene-DNA adduct N-(deoxyguanosin-8-yl)-1-aminopyrene.[1][11] University of Connecticut Dissertations.

Sources

Application Notes and Protocols for the Detection of 1-Nitro-3-nitrosopyrene in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Nitro-3-nitrosopyrene is a potent mutagenic and carcinogenic compound belonging to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Its presence in the environment, even at trace levels, poses a significant risk to human health. This document provides a comprehensive guide for the detection and quantification of 1-nitro-3-nitrosopyrene in various environmental matrices, including air, water, and soil. Detailed protocols for sample collection, preparation, and analysis using state-of-the-art chromatographic techniques are presented. The methodologies described herein are designed to ensure high sensitivity, selectivity, and reproducibility, enabling researchers to accurately assess environmental contamination and human exposure to this hazardous compound.

Introduction: The Environmental Significance of 1-Nitro-3-nitrosopyrene

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental contaminants formed through the reaction of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides.[1] These reactions can occur during combustion processes, such as in diesel engine exhaust, and through atmospheric transformations.[1] 1-Nitro-3-nitrosopyrene is a dinitrated pyrene derivative of particular concern due to its demonstrated mutagenicity.[2] It is a metabolite of the environmental pollutant 1,3-dinitropyrene.[2] The detection and quantification of 1-nitro-3-nitrosopyrene are crucial for environmental monitoring, risk assessment, and understanding the toxicological implications of nitro-PAHs.

This application note provides a detailed framework for the analysis of 1-nitro-3-nitrosopyrene, addressing the complexities of different environmental sample matrices and outlining robust analytical strategies.

Physicochemical Properties of 1-Nitro-3-nitrosopyrene

A thorough understanding of the physicochemical properties of the target analyte is fundamental to developing effective analytical methods.

Table 1: Physicochemical Properties of 1-Nitro-3-nitrosopyrene [3]

PropertyValue
Chemical Formula C₁₆H₈N₂O₃
Molecular Weight 276.25 g/mol
CAS Number 144886-19-1
Appearance Likely a solid, similar to other nitro-PAHs
Solubility Expected to have low solubility in water and be soluble in organic solvents like dichloromethane, toluene, and acetone.[4]
Vapor Pressure Expected to be low due to its high molecular weight.

Analytical Methodologies: A Multi-faceted Approach

The detection of 1-nitro-3-nitrosopyrene in complex environmental samples necessitates a combination of efficient sample preparation and highly sensitive analytical techniques. The choice of method often depends on the sample matrix, the required detection limits, and the available instrumentation.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for separating 1-nitro-3-nitrosopyrene from other components in the sample extract.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common choice for the separation of nitro-PAHs.[5] Gradient elution with a mobile phase consisting of acetonitrile and water or methanol and water allows for the effective separation of a wide range of nitro-PAHs.

  • Gas Chromatography (GC): GC coupled with a mass spectrometer (MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. A capillary column, such as a DB-5ms, is typically used for the separation of nitro-PAHs.[1]

Detection Techniques

The choice of detector is critical for achieving the required sensitivity and selectivity.

  • HPLC with Fluorescence Detection (FLD): Many PAHs and their derivatives are naturally fluorescent. However, the nitro group in nitro-PAHs often quenches fluorescence. Therefore, a pre- or post-column reduction of the nitro group to a highly fluorescent amino group is a common strategy to enhance sensitivity.[6]

  • HPLC with Chemiluminescence Detection: This highly sensitive technique involves the post-column reaction of the analyte with a chemiluminescent reagent, such as luminol, to produce light, which is then detected.

  • Mass Spectrometry (MS): Both GC-MS and LC-MS are highly selective and sensitive techniques for the identification and quantification of 1-nitro-3-nitrosopyrene.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, particularly when operated in multiple reaction monitoring (MRM) mode. It is well-suited for analyzing complex environmental samples with minimal cleanup.

Experimental Workflow

The overall analytical workflow for the detection of 1-nitro-3-nitrosopyrene in environmental samples is depicted below.

Workflow for 1-Nitro-3-nitrosopyrene Analysis cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Detection cluster_3 Data Analysis Air Air Sampling (High-volume sampler with quartz fiber filter and PUF) Extraction Extraction (Soxhlet, Ultrasonic, or PLE) Air->Extraction Water Water Sampling (Grab sampling in amber glass bottles) Water->Extraction Soil Soil/Sediment Sampling (Grab sampling) Soil->Extraction Cleanup Cleanup/Fractionation (Solid-Phase Extraction - SPE) Extraction->Cleanup Concentration Concentration (Nitrogen evaporation) Cleanup->Concentration Analysis Instrumental Analysis (HPLC-FLD, GC-MS, or LC-MS/MS) Concentration->Analysis Quantification Quantification (Internal/External Standard Calibration) Analysis->Quantification Reporting Reporting (Concentration in ng/m³, ng/L, or ng/g) Quantification->Reporting

Caption: Overall workflow for the analysis of 1-nitro-3-nitrosopyrene.

Detailed Protocols

The following protocols provide step-by-step guidance for the analysis of 1-nitro-3-nitrosopyrene in air, water, and soil samples.

Protocol 1: Analysis of 1-Nitro-3-nitrosopyrene in Air Samples

This protocol is designed for the analysis of 1-nitro-3-nitrosopyrene in airborne particulate matter.

5.1.1. Sample Collection

  • Apparatus: High-volume air sampler equipped with a quartz fiber filter (QFF) for particulate matter collection and a polyurethane foam (PUF) cartridge for semi-volatile compounds.

  • Procedure:

    • Assemble the sampler according to the manufacturer's instructions.

    • Place a pre-cleaned QFF and PUF cartridge in the sampler.

    • Operate the sampler for 24 hours at a calibrated flow rate.

    • After sampling, carefully remove the QFF and PUF, wrap them in aluminum foil, and store them at -20°C until extraction.

5.1.2. Sample Extraction

  • Apparatus: Soxhlet extraction apparatus or an ultrasonic bath.

  • Reagents: Dichloromethane (DCM), HPLC grade.

  • Procedure (Soxhlet Extraction):

    • Cut the QFF and PUF into small pieces and place them in a pre-cleaned extraction thimble.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated nitro-PAH) to the thimble.

    • Place the thimble in the Soxhlet extractor.

    • Add 250 mL of DCM to the round-bottom flask.

    • Extract the sample for 18-24 hours.

    • After extraction, allow the extract to cool.

5.1.3. Sample Cleanup and Concentration

  • Apparatus: Solid-phase extraction (SPE) manifold, silica gel SPE cartridges, nitrogen evaporator.

  • Reagents: Hexane, Dichloromethane (DCM).

  • Procedure:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Condition a silica gel SPE cartridge with 5 mL of hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute interferences with 10 mL of hexane.

    • Elute the nitro-PAH fraction with 10 mL of a hexane:DCM (1:1, v/v) mixture.

    • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

5.1.4. Instrumental Analysis (GC-MS)

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Injector: Splitless, 280°C.

    • Oven Program: 70°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion (m/z 276) and characteristic fragment ions.

Protocol 2: Analysis of 1-Nitro-3-nitrosopyrene in Water Samples

This protocol is suitable for the analysis of 1-nitro-3-nitrosopyrene in surface water and wastewater.

5.2.1. Sample Collection

  • Apparatus: Amber glass bottles with Teflon-lined caps.

  • Procedure:

    • Rinse the bottle with the sample water three times.

    • Collect a 1 L grab sample, leaving minimal headspace.

    • Store the sample at 4°C in the dark and analyze within 7 days.

5.2.2. Sample Extraction

  • Apparatus: Solid-phase extraction (SPE) manifold, C18 SPE cartridges.

  • Reagents: Methanol, Dichloromethane (DCM), HPLC grade.

  • Procedure:

    • Condition a C18 SPE cartridge with 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of deionized water.

    • Pass the 1 L water sample through the cartridge at a flow rate of 5-10 mL/min.

    • After the entire sample has passed through, dry the cartridge under vacuum for 30 minutes.

    • Elute the retained analytes with 10 mL of DCM.

5.2.3. Sample Concentration

  • Apparatus: Nitrogen evaporator.

  • Procedure:

    • Collect the eluate in a clean vial.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

5.2.4. Instrumental Analysis (HPLC-FLD with Post-Column Reduction)

  • HPLC Conditions:

    • Column: 150 mm x 4.6 mm, 5 µm C18 column.

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1 mL/min.

  • Post-Column Reduction:

    • A reduction column packed with a catalyst (e.g., platinum or zinc) is placed between the analytical column and the fluorescence detector.

  • Fluorescence Detector:

    • Set the excitation and emission wavelengths appropriate for the amino-pyrene derivative.

Protocol 3: Analysis of 1-Nitro-3-nitrosopyrene in Soil and Sediment Samples

This protocol details the analysis of 1-nitro-3-nitrosopyrene in solid environmental matrices.

5.3.1. Sample Preparation

  • Procedure:

    • Air-dry the soil or sediment sample in the dark to a constant weight.

    • Sieve the sample through a 2 mm sieve to remove large debris.

    • Homogenize the sieved sample.

5.3.2. Sample Extraction

  • Apparatus: Ultrasonic bath or Pressurized Liquid Extraction (PLE) system.

  • Reagents: Acetone, Dichloromethane (DCM), HPLC grade.

  • Procedure (Ultrasonic Extraction):

    • Weigh 10 g of the homogenized sample into a beaker.

    • Add a known amount of an internal standard.

    • Add 50 mL of a 1:1 (v/v) mixture of acetone and DCM.

    • Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

    • Decant the solvent into a clean flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the extracts.

5.3.3. Sample Cleanup and Concentration

  • Follow the same procedure as described in Protocol 1 (Section 5.1.3).

5.3.4. Instrumental Analysis

  • Use either GC-MS (as in Protocol 1) or HPLC-FLD (as in Protocol 2) for analysis.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical data, a robust QA/QC program is essential.

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis procedure to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the target analyte is added to a sample to assess the matrix effect on the analytical method.

  • Internal Standards: A known amount of a compound with similar chemical properties to the analyte, but not present in the sample, is added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.

  • Calibration Curve: A series of standards of known concentrations are analyzed to generate a calibration curve for quantification.

Data Presentation and Interpretation

The concentration of 1-nitro-3-nitrosopyrene in the environmental samples should be reported in appropriate units:

  • Air: ng/m³

  • Water: ng/L

  • Soil/Sediment: ng/g dry weight

Table 2: Typical Performance Data for Nitro-PAH Analysis

ParameterHPLC-FLDGC-MS (SIM)LC-MS/MS (MRM)
Limit of Detection (LOD) low pglow pgfg to low pg
Limit of Quantification (LOQ) pg rangepg rangefg to pg range
Linear Range 2-3 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Precision (RSD%) < 15%< 10%< 10%
Accuracy (Recovery %) 70-120%80-110%85-115%

Conclusion

The detection of 1-nitro-3-nitrosopyrene in environmental samples is a challenging but critical task for assessing environmental quality and human health risks. The protocols outlined in this application note provide a comprehensive and robust framework for the reliable quantification of this potent mutagen. By employing appropriate sample preparation techniques and sensitive analytical instrumentation, researchers can obtain high-quality data to support environmental monitoring programs and toxicological studies. The continuous development of analytical methodologies will further enhance our ability to detect and understand the fate and effects of 1-nitro-3-nitrosopyrene and other hazardous nitro-PAHs in the environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services, Public Health Service.
  • Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region. Atmospheric Environment, 37(15), 2077-2091.
  • Beland, F. A., Heflich, R. H., Howard, P. C., & Fu, P. P. (1985). The in vitro metabolic activation of nitro polycyclic aromatic hydrocarbons. In Polycyclic Hydrocarbons and Carcinogenesis (pp. 371-396). American Chemical Society.
  • Dimashki, M., Harrad, S., & Harrison, R. M. (2000). Measurements of nitro-PAH in the atmospheres of two UK cities. Atmospheric Environment, 34(15), 2459-2469.
  • International Agency for Research on Cancer (IARC). (2010). Some non-heterocyclic polycyclic aromatic hydrocarbons and some related exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 92.
  • Kameda, T., Akiyama, K., Toriba, A., Tang, N., & Hayakawa, K. (2011). Atmospheric formation of 2-nitrofluoranthene and 2-nitropyrene in airborne particles. Atmospheric Environment, 45(21), 3653-3658.
  • Nielsen, T. (1984). Reactivity of polycyclic aromatic hydrocarbons towards nitrating species. Environmental Science & Technology, 18(6), 157A-163A.
  • Papageorgopoulou, A., Voutsa, D., & Samara, C. (1999). Development and validation of a method for the determination of nitro-PAHs in airborne particles by gas chromatography-mass spectrometry in the negative chemical ionization mode.
  • Schauer, C., Niessner, R., & Pöschl, U. (2004). Analysis of nitrated polycyclic aromatic hydrocarbons by high-performance liquid chromatography with online reduction and tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 378(3), 725-734.
  • U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
  • U.S. Environmental Protection Agency. (2014).
  • U.S. Environmental Protection Agency. (2018). Method 3546: Microwave Extraction.
  • Vincenti, M., Minero, C., & Pelizzetti, E. (1996). Analytical methods for the determination of nitro-PAH in environmental samples. Annali di Chimica, 86(5-6), 257-272.
  • World Health Organization. (2000). Air Quality Guidelines for Europe.
  • Yaffe, D., Cohen, Y., & Arey, J. (2001). Determination of the atmospheric partition coefficient of 1-nitropyrene. Journal of aerosol science, 32(2), 255-266.
  • Zielinska, B., & Arey, J. (1992). Chapter 4 Nitrated polycyclic aromatic hydrocarbons. In Handbook of Polycyclic Aromatic Hydrocarbons (Vol. 2, pp. 101-145). Marcel Dekker, Inc.
  • PubChem. (n.d.). 1-Nitro-3-nitrosopyrene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Eiceman, G. A., & Karasek, F. W. (1980). Identification of nitrated polycyclic aromatic hydrocarbons in diesel particulate extracts by capillary column gas chromatography and high resolution mass spectrometry.
  • Ramdahl, T., Becher, G., & Bjørseth, A. (1982). Nitrated polycyclic aromatic hydrocarbons in urban air particles. Environmental science & technology, 16(12), 861-865.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.
  • Standard Methods for the Examination of Water and Wastewater. (n.d.). Retrieved February 19, 2026, from [Link]

  • NIOSH Manual of Analytical Methods (NMAM). (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Nitro-3-nitrosopyrene. This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research.

The synthesis of 1-Nitro-3-nitrosopyrene is a nuanced electrophilic aromatic substitution reaction. The presence of a deactivating nitro group on the highly reactive pyrene core presents unique challenges in controlling regioselectivity and preventing side reactions. This guide consolidates field-proven insights and best practices to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 1-Nitro-3-nitrosopyrene?

A1: There are two main conceptual pathways:

  • Direct Nitrosation of 1-Nitropyrene: This is the most direct approach, involving an electrophilic aromatic substitution reaction where a nitrosonium ion (NO+) is introduced onto the 1-nitropyrene scaffold. The key challenge here is controlling the regioselectivity, as the 1-nitro group directs substitution to multiple positions (primarily 3, 6, and 8), leading to a mixture of isomers that require careful separation.

  • Partial Reduction of 1,3-Dinitropyrene: A less common but viable route involves the selective two-electron reduction of one nitro group of 1,3-dinitropyrene to a nitroso group.[1] This method can offer better regioselectivity if the starting dinitropyrene is pure, but the selective reduction itself can be difficult to control.

Q2: Why is the yield of 1-Nitro-3-nitrosopyrene often low?

A2: Low yields are a common issue stemming from several factors:

  • Substrate Deactivation: The existing nitro group on the pyrene ring is strongly electron-withdrawing, which deactivates the ring towards further electrophilic attack, thus slowing down the desired nitrosation reaction.[2]

  • Isomer Formation: The reaction rarely yields a single product. Significant portions of the starting material are converted into undesired isomers (e.g., 1-nitro-6-nitrosopyrene, 1-nitro-8-nitrosopyrene), which reduces the isolated yield of the target 1,3-isomer.[3][4]

  • Product Instability: Nitrosoarenes can be sensitive to heat, light, and air. Decomposition during the reaction or subsequent workup and purification steps can significantly lower the final yield.

  • Side Reactions: Under overly harsh acidic conditions, side reactions such as oxidation or the formation of tar-like polymerization byproducts can occur, consuming the starting material and complicating purification.[5]

Q3: What are the most critical parameters to control during the synthesis?

A3: Based on extensive experience with electrophilic aromatic substitutions on deactivated systems, the three most critical parameters are:

  • Temperature: The reaction must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of nitrous acid (the precursor to the nitrosonium ion electrophile) and to minimize the rate of side reactions.

  • Acid Concentration: The concentration of the acid catalyst is crucial. It must be sufficient to generate the active electrophile (NO+) but not so high as to promote extensive side reactions or product degradation.

  • Reaction Time: Careful monitoring of the reaction's progress, for instance by Thin Layer Chromatography (TLC), is essential.[6][7] Allowing the reaction to proceed for too long can lead to the formation of byproducts and decomposition, while insufficient time results in low conversion of the starting material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

TroubleshootingFlow start Start: Synthesis Issue q_yield Problem: Low or No Yield start->q_yield q_purity Problem: Impure Product (Multiple TLC Spots) start->q_purity q_decomp Problem: Product Discoloration/Decomposition start->q_decomp c_temp Was temperature kept at 0-5 °C? q_yield->c_temp c_isomers Are side spots close to the main spot? (Potential Isomers) q_purity->c_isomers c_workup Was the product exposed to light/heat during workup? q_decomp->c_workup c_acid Is the acid catalyst fresh and of correct concentration? c_temp->c_acid c_reagents Are 1-nitropyrene and NaNO2 pure? c_acid->c_reagents s_yield Solution: - Strictly maintain low temperature. - Use fresh, anhydrous acid. - Verify reagent purity. c_reagents->s_yield c_tar Is there a dark, insoluble baseline spot on TLC? (Tar/Polymer) c_isomers->c_tar s_purity Solution: - Optimize chromatography (gradient elution). - Use milder reaction conditions to reduce side reactions. c_tar->s_purity c_storage Is the purified product stored under inert gas in the dark? c_workup->c_storage s_decomp Solution: - Protect from light during all stages. - Use degassed solvents. - Store final product under N2/Ar at <4 °C. c_storage->s_decomp

Caption: Troubleshooting Decision Flow for 1-Nitro-3-nitrosopyrene Synthesis.

Question: My reaction yield is extremely low, or I've recovered only starting material. What went wrong?

Answer: This issue typically points to a problem with the generation or reactivity of the electrophile.

  • Causality: The active electrophile, the nitrosonium ion (NO+), is generated in situ from sodium nitrite and a strong acid. This equilibrium is highly temperature-dependent. If the temperature rises above 5 °C, the nitrous acid precursor decomposes rapidly. Furthermore, insufficient acid or wet conditions will fail to generate an adequate concentration of NO+ to attack the deactivated 1-nitropyrene ring.

  • Solution:

    • Verify Temperature Control: Ensure your reaction vessel is maintained between 0-5 °C in an ice/salt bath throughout the addition of reagents and for the entire reaction duration.

    • Check Your Acid: Use a fresh, preferably anhydrous, strong acid like sulfuric acid or trifluoroacetic acid. If using a solvent like glacial acetic acid, ensure it is free of water.

    • Reagent Purity: Confirm the purity of your 1-nitropyrene starting material. Impurities can interfere with the reaction. Use freshly opened or properly stored sodium nitrite.

Question: My TLC plate shows multiple spots, and I'm struggling to isolate the desired product. What are these impurities?

Answer: The formation of multiple products is the most common challenge in this synthesis and is an expected outcome of the substrate's electronics.

  • Causality: The nitro group at the C1 position of pyrene deactivates the ring but directs incoming electrophiles to the C3, C6, and C8 positions. This results in the formation of a mixture of 1-nitro-3-nitrosopyrene, 1-nitro-6-nitrosopyrene, and 1-nitro-8-nitrosopyrene. These isomers often have very similar polarities, making them difficult to separate.

  • Solution:

    • Chromatographic Separation: High-performance flash chromatography is essential. Use a high-quality silica gel with a large surface area.

    • Optimize Eluent System: A shallow gradient of a solvent system like hexane/ethyl acetate or hexane/dichloromethane is required. Start with a low polarity (e.g., 1-2% ethyl acetate in hexane) and increase it very slowly to resolve the closely eluting isomers.

    • Consider Milder Conditions: Reducing the reaction temperature or using a milder acid catalyst may slightly improve the regioselectivity towards the C3 position, though isomer formation is unavoidable.

Question: My product is a dark, greenish-brown solid that seems to degrade upon standing. How can I improve its stability?

Answer: The color and instability are characteristic of many nitroso aromatic compounds. This is often due to oxidation or dimerization.

  • Causality: The nitroso group is susceptible to oxidation to a nitro group, especially when exposed to air and light. The characteristic deep color of nitroso compounds is due to their absorption in the visible region, which can also make them photochemically sensitive. Residual acid from the workup can also catalyze decomposition.[8]

  • Solution:

    • Thorough Workup: During the extraction phase, wash the organic layer with a dilute sodium bicarbonate solution to completely neutralize and remove any residual acid.

    • Protect from Light: Conduct the reaction, workup, and purification in a fume hood with the sash down or with the glassware wrapped in aluminum foil to minimize light exposure.

    • Inert Atmosphere: After purification, evaporate the solvent under reduced pressure at low temperature. Store the final, dry product in a sealed vial under an inert atmosphere (nitrogen or argon) in a freezer.

Optimized Experimental Protocol

This protocol details the direct nitrosation of 1-nitropyrene. It is a self-validating system; successful execution relies on careful control of the parameters explained above.

WorkflowDiagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Steps dissolve 1. Dissolve 1-Nitropyrene in Glacial Acetic Acid cool 2. Cool Mixture to 0 °C (Ice/Salt Bath) dissolve->cool add_reagents 3. Add NaNO2 Solution Slowly (Maintain 0-5 °C) cool->add_reagents react 4. Stir at 0-5 °C (Monitor by TLC) add_reagents->react quench 5. Quench with Ice-Water react->quench extract 6. Extract with Dichloromethane quench->extract wash 7. Wash with NaHCO3 & Brine extract->wash purify 8. Purify via Flash Chromatography wash->purify characterize 9. Characterize Product (NMR, MS) purify->characterize store 10. Store under N2 at -20 °C characterize->store

Caption: Step-by-Step Experimental Workflow for Synthesis.

Materials & Reagents:

  • 1-Nitropyrene (1.0 eq)

  • Sodium Nitrite (NaNO2) (1.2 eq)

  • Glacial Acetic Acid

  • Sulfuric Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), HPLC Grade

  • Hexane, HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel (230-400 mesh)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-nitropyrene in glacial acetic acid. Cool the flask in an ice/salt bath to 0 °C with vigorous stirring.

  • Reagent Addition: In a separate beaker, dissolve sodium nitrite in a minimal amount of cold water and add it to the reaction flask dropwise via an addition funnel over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C. After the addition, add the catalytic amount of sulfuric acid dropwise.

  • Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress every 30 minutes using TLC (e.g., 10% Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a large volume of ice-water. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 30 °C.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Use a shallow gradient of ethyl acetate in hexane to separate the isomers. The 1-Nitro-3-nitrosopyrene isomer is typically one of the more polar products.

  • Characterization: Collect the fractions containing the desired product, combine, and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9]

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key variables on the synthesis. This is based on established principles of electrophilic aromatic substitution.

ParameterConditionExpected YieldPurity/SelectivityRationale
Temperature 0-5 °COptimalGoodMinimizes decomposition of nitrous acid and reduces side reactions.
> 10 °CLowPoorRapid decomposition of the nitrosating agent; increased rate of side reactions.
Acid Catalyst Catalytic H₂SO₄GoodModerateSufficiently strong to generate the NO+ electrophile efficiently.
Glacial Acetic Acid onlyLowModerateWeaker acid, leads to a lower concentration of NO+ and slower reaction.
Excess Strong AcidVariablePoorCan lead to oxidation and other degradation pathways.[8]
Reaction Time Optimal (TLC monitored)OptimalOptimalBalances conversion of starting material with minimization of byproduct formation.
Too ShortLowHighIncomplete reaction, high recovery of starting material.
Too LongDecreasedPoorIncreased formation of byproducts and potential for product decomposition.

Reaction Mechanism

The core of this synthesis is the generation of the nitrosonium ion electrophile and its subsequent attack on the electron-rich pyrene ring system.

Mechanism cluster_generation Step 1: Generation of Nitrosonium Ion (NO+) cluster_attack Step 2: Electrophilic Attack & Aromatization NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H⁺ H2SO4 2H₂SO₄ (catalyst) H2ONO H₂O⁺-NO HONO->H2ONO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2ONO->NO_plus - H₂O Nitropyrene 1-Nitropyrene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Nitropyrene->SigmaComplex + NO⁺ Product 1-Nitro-3-nitrosopyrene SigmaComplex->Product - H⁺

Caption: Mechanism of Electrophilic Nitrosation of 1-Nitropyrene.

References

  • Beland, F. A., & Marques, M. M. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Cancer Letters, 65(1), 73–78. [Link]

  • Kinouchi, T., Nishifuji, K., & Ohnishi, Y. (1986). Purification and characterization of 1-nitropyrene nitroreductases from Bacteroides fragilis. Applied and Environmental Microbiology, 51(6), 1269–1275. [Link]

  • Mao, Y., Luan, Y., & Yang, L. (2019). Synthesis of 1- and 3-nitrobenzo[e]pyrene. ResearchGate. [Link]

  • Fifer, E. K., Heflich, R. H., Djurić, Z., Howard, P. C., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis, 7(1), 65–70. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 1-NITROPYRENE. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes. International Agency for Research on Cancer. [Link]

  • Fifer, E. K., Heflich, R. H., Djurić, Z., Howard, P. C., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis, 7(1), 65-70. [Link]

  • McCalla, D. R. (1983). The Synthesis and Mutagenicity of 1-Nitrosopyrene and 1-Nitroso-8-Nitropyrene. McMaster University. [Link]

  • Colon, M., et al. (2012). Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields. Photochemistry and Photobiology, 88(4), 843-851. [Link]

  • Quintana, J. B., et al. (2007). Optimization of an improved analytical method for the determination of 1-nitropyrene in milligram diesel soot samples by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1163(1-2), 236-244. [Link]

  • Kitanaka, J., et al. (2008). Effect of nitrous acid gas on the nitration of pyrene adsorbed on silica particles by nitrogen dioxide. Journal of Health Science, 54(6), 635-641. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nitro-3-nitrosopyrene. PubChem Compound Database. [Link]

  • Roberts, C. W., & Pews, R. G. (1969). U.S. Patent No. 3,424,803. U.S.
  • Roy, S. C., & Guin, C. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(49), 9621-9624. [Link]

  • Organic Syntheses Procedure. (n.d.). nitrobenzene. [Link]

  • Kim, H., et al. (2023). Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body. Toxics, 11(9), 793. [Link]

  • Zhang, Y., et al. (2017). Remediation of 1-Nitropyrene in Soil: A Comparative Study with Pyrene. International Journal of Environmental Research and Public Health, 14(12), 1475. [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Soran University Journal of Science, 10(4), 21-31. [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. ResearchGate. [Link]

  • Chen, H., et al. (2018). Significantly Higher Levels of Protein than DNA Adducts in the Internal Organs of 1-Nitropyrene Exposed Rats. Chemical Research in Toxicology, 31(8), 757-764. [Link]

  • Dembinski, R., et al. (2018). 3,3,3-Tribromo-1-nitropropene: Synthesis and structure. ResearchGate. [Link]

  • Al-Ogaidi, I., & Al-Masoudi, W. (2024). Effect of 1- Nitropyrene on Antioxidant Status and Hematology Responses in the Liver of Wistar rats. ResearchGate. [Link]

  • Kanaujiya, V. K., et al. (2024). Optimization of One Step Reduction of Nitroso and Nitro Group a,b. ResearchGate. [Link]

  • Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. U.S.
  • ResearchGate. (n.d.). The yield of aniline (Y AN ) obtained from the nitrobenzene reduction... ResearchGate. [Link]

  • Solár, R. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? ResearchGate. [Link]

  • Shibakami, M. (2020). A Walk through Recent Nitro Chemistry Advances. Chemistry, 2(3), 636-648. [Link]

  • Chen, S. C., & Fu, P. P. (1994). Nitroreduction of 1- and 3-nitro-7,8,9,10-tetrahydrobenzo[a]pyrene and 1-nitrobenzo[a]pyrene resulting in formation of N2-deoxyguanosinyl adducts through long-range migration. Chemical Research in Toxicology, 7(6), 806-814. [Link]

  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 652. [Link]

  • Sukhorukov, A. Y. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

Sources

stability and degradation of 1-Nitro-3-nitrosopyrene in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Nitro-3-nitrosopyrene (1N3NP). This guide is designed to provide expert insights and practical solutions to common challenges encountered during the handling, storage, and analysis of 1N3NP in solution. Our goal is to ensure the integrity of your experiments through a deep understanding of the stability and degradation characteristics of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 1-Nitro-3-nitrosopyrene. Each issue is followed by an analysis of probable causes and a step-by-step resolution protocol.

Issue 1: Rapid Decrease in 1N3NP Concentration in Solution

Question: I've prepared a stock solution of 1-Nitro-3-nitrosopyrene in DMSO, but subsequent HPLC analysis shows a significant and rapid decrease in the concentration of the parent compound. What could be causing this instability?

Answer:

The observed decrease in 1-Nitro-3-nitrosopyrene concentration is likely due to degradation, which can be accelerated by several factors, particularly light exposure. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are known to be photochemically unstable.[1][2]

  • Probable Cause 1: Photodegradation. Exposure to ambient laboratory light, especially in the UV spectrum (≥310 nm), can rapidly degrade 1N3NP and related compounds like 1-nitropyrene.[1] Studies on similar compounds have shown that photodegradation is a significant pathway, leading to the formation of various photo-oxidation products.[2][3] For instance, the half-life of 1-nitropyrene in DMSO when exposed to light can be as short as 1.2 days.[1]

  • Probable Cause 2: Solvent-Induced Degradation. While DMSO is a common solvent, the stability of nitro-PAHs can be solvent-dependent. Some solvents can facilitate degradation pathways. For example, degradation of PAHs and NPAHs has been observed to be faster in dichloromethane compared to isooctane.[3]

  • Probable Cause 3: Oxidative Degradation. The presence of dissolved oxygen in the solvent can contribute to the oxidative degradation of the compound, especially when initiated by light.[3]

Resolution Protocol:

  • Protect from Light:

    • Immediately switch to using amber glass vials or vials wrapped in aluminum foil for the preparation and storage of all 1N3NP solutions.

    • Minimize the exposure of your solutions to ambient light during handling and sample preparation. Work in a shaded area or under yellow light if possible.

  • Solvent Selection and Preparation:

    • Consider using a high-purity, HPLC-grade solvent.

    • To minimize oxidative degradation, degas your solvent before use by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

  • Storage Conditions:

    • Store stock solutions at or below -20°C when not in use.

    • Store working solutions in a refrigerator or autosampler cooled to 4°C and protected from light.

  • Run a Control Experiment:

    • Prepare two identical solutions of 1N3NP. Store one in an amber vial in the dark at -20°C and the other in a clear vial on the lab bench.

    • Analyze both solutions by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific laboratory conditions. This will confirm if photodegradation is the primary issue.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Question: During the analysis of my 1N3NP sample, I am observing several unexpected peaks in my HPLC chromatogram that were not present in the initial analysis. How can I identify these and prevent their formation?

Answer:

The appearance of new peaks is a strong indicator of compound degradation. For nitro-PAHs, these can arise from photoreactions, reduction, or oxidation.

  • Probable Cause 1: Photodegradation Products. As discussed, light exposure is a major cause of degradation. The photodegradation of nitro-PAHs can be complex, leading to a mixture of products.[2] For example, a principal photodecomposition product of 1,8-dinitropyrene is 1-nitropyren-8-ol.[1] It is plausible that 1N3NP undergoes similar transformations to hydroxylated derivatives.

  • Probable Cause 2: Reduction of Nitro/Nitroso Groups. The nitro and nitroso groups of 1N3NP are susceptible to reduction. This is a key metabolic activation pathway for dinitropyrenes, which are reduced to nitro-nitrosopyrenes and then further to DNA-reactive N-hydroxylamines.[4] While this is often an enzymatic process, chemical reduction can occur in the presence of reducing agents in your solution or on contaminated surfaces.

  • Probable Cause 3: Oxidation Products. Photooxidation is a common reaction for PAHs and their derivatives, leading to products like quinones, benzoic acid, and other derivatives with hydroxyl or carbonyl groups.[3]

Troubleshooting and Identification Protocol:

  • Review Handling Procedures: First, implement all the light-protection and proper storage measures described in "Issue 1" to minimize further degradation.

  • Hypothesize Degradation Products:

    • Based on known pathways, your unknown peaks could correspond to:

      • Hydroxylated 1-Nitro-3-nitrosopyrene: Formed via photooxidation.

      • 1-Amino-3-nitrosopyrene or 1-Nitro-3-aminopyrene: Formed via reduction of the nitro or nitroso group, respectively. 1-Aminopyrene has been detected as a degradation product of 1-nitropyrene.[5]

      • Pyrene-quinones: Formed through more extensive photooxidation.[3]

  • Use Mass Spectrometry (MS) for Identification:

    • If you are using HPLC with UV or fluorescence detection, switch to an HPLC-MS system.

    • Determine the mass-to-charge ratio (m/z) of the unknown peaks. The molecular weight of 1N3NP is approximately 276.25 g/mol .[6]

      • An increase of 16 amu (e.g., m/z of ~292) would suggest the addition of an oxygen atom (hydroxylation).

      • A decrease of 16 amu (e.g., m/z of ~260) could indicate the reduction of a nitro group to an amino group (loss of O, gain of H2).

      • A decrease of 15 amu (e.g., m/z of ~261) could indicate the reduction of a nitroso group to an amino group (loss of NO, gain of NH).

  • Conduct a Forced Degradation Study:

    • Intentionally degrade a sample of 1N3NP under controlled conditions (e.g., expose to strong UV light for a short period, or treat with a mild acid or base).

    • Analyze the degraded sample by HPLC-MS. The resulting chromatogram will likely show an increase in the intensity of your unknown peaks, helping to confirm they are degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stable stock solution of 1-Nitro-3-nitrosopyrene?

A1: For long-term storage, a high-purity aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile is generally recommended. However, as noted, photodegradation can be rapid in DMSO.[1] Therefore, the most critical factor is not just the choice of solvent but the rigorous exclusion of light. Regardless of the solvent used, it should be of high purity (HPLC or MS grade) and stored under an inert atmosphere if possible. For applications requiring less polar solvents, dichloromethane can be used, but be aware that degradation may be faster compared to other solvents like isooctane.[3]

Q2: How should I store my 1-Nitro-3-nitrosopyrene solutions to ensure maximum stability?

A2: To maximize stability, adhere to the following storage protocol:

  • Container: Use amber glass vials with PTFE-lined caps to prevent both light exposure and leaching of contaminants.[7]

  • Temperature: Store stock solutions at -20°C or ideally at -80°C for long-term storage.

  • Atmosphere: For ultimate stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.

  • Working Solutions: Prepare fresh working solutions from the stock as needed. If they must be stored for a short period (e.g., in an autosampler), keep them at 4°C and protected from light.

Q3: Does pH affect the stability of 1-Nitro-3-nitrosopyrene in aqueous solutions?

A3: Yes, pH can significantly impact the stability of nitroaromatic compounds.[8] While specific data for 1N3NP is limited, general principles apply:

  • Acidic Conditions: Strong acidic conditions (pH < 2) can potentially lead to hydrolysis of the nitroso or nitro groups, although nitroaromatics are generally resistant to this. For some related compounds, acidic pH can promote certain degradation reactions.[9]

  • Neutral to Alkaline Conditions (pH 7-9): Many nitro-PAHs show reasonable stability in this range, but this can be compound-specific. For general PAHs, biodegradation rates are often optimal around a neutral pH of 7.5.[10][11]

  • Strongly Alkaline Conditions: Highly basic conditions can promote different degradation pathways. It is crucial to buffer your aqueous solutions and determine the optimal pH range for your specific experimental setup empirically.

Q4: What are the primary degradation pathways for 1-Nitro-3-nitrosopyrene?

A4: The primary degradation pathways are expected to be:

  • Photodegradation: This is a major pathway for nitro-PAHs, initiated by the absorption of UV-Vis light.[1] It can lead to the formation of hydroxylated derivatives and quinones.[1][3]

  • Reduction: The nitro and nitroso groups can be reduced to form amino and hydroxylamino derivatives. This is a critical pathway in biological systems but can also occur chemically.[4][12]

Q5: What analytical techniques are most suitable for quantifying 1-Nitro-3-nitrosopyrene and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • Detection:

    • HPLC with Mass Spectrometry (HPLC-MS/MS): This is the gold standard, offering the highest sensitivity and selectivity, which is crucial for identifying unknown degradation products in complex matrices.[13][14]

    • HPLC with Fluorescence Detection: Many PAHs and their derivatives are fluorescent. This method can be very sensitive if 1N3NP or its key metabolites fluoresce. It may require a derivatization step, such as reduction to a fluorescent amine.[15]

    • HPLC with UV-Vis Detection: A more general detector, suitable for quantifying the parent compound if concentrations are high enough and the sample matrix is relatively clean.[16]

  • Gas Chromatography (GC): GC coupled with an electron capture detector (ECD) or mass spectrometry (MS) is also used for analyzing nitro compounds, particularly if they are sufficiently volatile and thermally stable.[17]

Experimental Protocols
Protocol 1: Preparation of a Light-Protected Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of 1N3NP while minimizing light-induced degradation.

  • Materials:

    • 1-Nitro-3-nitrosopyrene (solid)

    • HPLC-grade dimethyl sulfoxide (DMSO), degassed

    • Class A volumetric flask (amber glass)

    • Analytical balance

    • Amber glass storage vials with PTFE-lined caps

  • Procedure:

    • Work in a dimly lit area or under safety lighting.

    • Accurately weigh the desired amount of 1N3NP solid (e.g., 5.0 mg) using an analytical balance.

    • Quantitatively transfer the solid to the amber volumetric flask (e.g., 5 mL).

    • Add a small amount of degassed DMSO to dissolve the solid, swirling gently.

    • Once dissolved, fill the flask to the calibration mark with degassed DMSO.

    • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

    • Aliquot the stock solution into smaller-volume amber glass storage vials.

    • If possible, flush the headspace of each vial with nitrogen or argon before sealing.

    • Label the vials clearly and wrap the caps with paraffin film.

    • Store immediately at -20°C or below, protected from any light source.

Protocol 2: General Stability Assessment in Solution

This workflow allows for the systematic evaluation of 1N3NP stability under various conditions.

  • Objective: To determine the degradation rate of 1N3NP under different solvent, light, and temperature conditions.

  • Procedure:

    • Prepare a working solution of 1N3NP (e.g., 10 µg/mL) from a freshly prepared stock solution in the solvent of interest.

    • Aliquot this working solution into several sets of vials to test different conditions. For example:

      • Set A (Control): Amber vial, stored at -20°C in the dark.

      • Set B (Light Exposure): Clear glass vial, placed on a lab bench under ambient light.

      • Set C (Temperature): Amber vial, stored at room temperature (e.g., 25°C) in the dark.

      • Set D (Aqueous pH): Prepare solutions in buffered aqueous media at different pH values (e.g., 4, 7, 9), stored in amber vials in the dark.

    • Establish a time course for analysis (e.g., t=0, 1, 2, 4, 8, 24, 48 hours).

    • At each time point, take an aliquot from each vial and analyze it immediately using a validated HPLC method.

    • Quantify the peak area of the parent 1N3NP compound at each time point.

    • Plot the percentage of 1N3NP remaining versus time for each condition. This will generate a degradation profile and allow for the calculation of an apparent half-life under each condition.

Data Presentation
Table 1: Stability of Related Nitro-PAHs Under Light Exposure

This table summarizes published stability data for compounds structurally related to 1N3NP to provide a comparative baseline for expected stability.

CompoundMatrix/SolventLight ConditionHalf-LifeReference
1-NitropyreneDMSO≥310 nm1.2 days[1]
1-NitropyreneCoated on Silica≥310 nm6.0 days[1]
1,8-DinitropyreneDMSO≥310 nm0.7 days[1]
1,8-DinitropyreneCoated on Silica≥310 nm5.7 days[1]
3-NitrofluorantheneDMSO≥310 nm12.5 days[1]
Visualizations
Experimental Workflow for Stability Assessment

G prep_stock Prepare 1N3NP Stock (Amber Vial, Dark) prep_work Dilute to Working Solution prep_stock->prep_work aliquot Aliquot into Test Vials (Clear & Amber) prep_work->aliquot cond_dark Dark Control (-20°C) cond_light Ambient Light (25°C) cond_temp Dark (25°C) sampling Sample at Time Points (t=0, 1, 2, 4... hrs) cond_dark->sampling cond_light->sampling cond_temp->sampling hplc HPLC-MS Analysis sampling->hplc data Quantify Peak Area & Plot % Remaining vs. Time hplc->data G cluster_photodeg Photodegradation cluster_reduc Reduction parent 1-Nitro-3-nitrosopyrene photo_ox Hydroxylated Derivatives parent->photo_ox Light (hν), O₂ amino_nitroso 1-Amino-3-nitrosopyrene parent->amino_nitroso Reduction of -NO₂ nitro_amino 1-Nitro-3-aminopyrene parent->nitro_amino Reduction of -NO quinones Pyrene-quinones photo_ox->quinones Further Oxidation hydroxylamine N-Hydroxylamine Intermediate amino_nitroso->hydroxylamine nitro_amino->hydroxylamine

Caption: Potential degradation pathways for 1-Nitro-3-nitrosopyrene.

References
  • Title: Nitrated polycyclic aromatic compounds in the atmospheric environment: A review Source: Environment International URL
  • Title: Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes Source: PubMed URL
  • Title: PHOTOSTABILITY OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) AND NITRATED POLYCYCLIC AROMATIC HYDROCARBONS (NPAHs)
  • Title: The Effect of Soil pH on Bioremediation of Polycyclic Aromatic Hydrocarbons (PAHS)
  • Title: 6.
  • Title: Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions Source: PubMed URL
  • Title: Optimization of an improved analytical method for the determination of 1-nitropyrene in milligram diesel soot samples by high-performance liquid chromatography-mass spectrometry Source: PubMed URL
  • Title: 1-Nitro-3-nitrosopyrene | C16H8N2O3 Source: PubChem URL
  • Title: SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
  • Title: An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection Source: ResearchGate URL
  • Title: Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water Source: MDPI URL
  • Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: PMC URL
  • Title: Photochemical instability of 1-nitropyrene, 3-nitrofluoranthene, 1,8-dinitropyrene and their parent polycyclic aromatic hydrocarbons Source: PubMed URL
  • Title: The Effect of Soil pH on Degradation of Polycyclic Aromatic Hydrocarbons Source: UK Dissertations URL
  • Title: The Impact of pH on Chemical Stability in Lab Experiments Source: Ibis Scientific, LLC URL
  • Title: ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY Source: PMC URL
  • Title: Application Notes and Protocols for the Analytical Detection of 3-Nitrofluoranthen-8-ol Source: Benchchem URL
  • Title: Stability issues of 1-(m-Nitro-phenyl)

Sources

Technical Support Center: HPLC Optimization for 1-Nitro-3-nitrosopyrene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Nitro-3-nitrosopyrene (1-N-3-NP) is a critical metabolic intermediate of 1,3-dinitropyrene (1,3-DNP), a potent mutagen found in diesel exhaust and airborne particulates. The analysis of 1-N-3-NP presents a dual challenge: structural isomerism (separating it from 1,6- and 1,8- analogues) and chemical instability (the nitroso group is easily oxidized or reduced).

This guide provides an autonomous, self-validating workflow for the separation and detection of these isomers, prioritizing Chemiluminescence (CL) and Fluorescence (FL) detection via on-line reduction, as nitro- and nitroso- groups strongly quench native fluorescence.

Module 1: Chromatographic Separation Strategy

The Challenge: Isomeric Resolution

Standard C18 columns often fail to fully resolve nitro-pyrene isomers due to their similar hydrophobicity. To separate 1-N-3-NP from 1-Nitro-6-nitrosopyrene or parent dinitropyrenes, you must exploit


-

interactions
.
Recommended Stationary Phases
Column TypeMechanismSuitabilityRecommendation
Pyrenylethyl (PYE) Strong

-

interaction
High Best for separating structural isomers (e.g., 1,3- vs 1,6- substitution).[1]
Phenyl-Hexyl Mixed Mode (Hydrophobic +

-

)
High Excellent alternative; offers unique selectivity when Methanol is used.
C18 (High Carbon Load) Hydrophobic InteractionMedium Baseline separation; may require long gradients for isomer resolution.
Mobile Phase Optimization
  • Solvent Choice: Use Methanol (MeOH) over Acetonitrile (ACN). ACN suppresses

    
    -
    
    
    
    interactions between the solute and Phenyl/PYE stationary phases. MeOH enhances them, increasing resolution between isomers.
  • Buffer: 10 mM Ammonium Acetate (pH 5.5–6.5). Avoid high pH, which accelerates nitroso degradation.

Master Protocol: Gradient Elution

Column: Cosmosil 5PYE or Agilent ZORBAX Phenyl-Hexyl (4.6 x 150 mm, 5 µm) Flow Rate: 1.0 mL/min Temp: 30°C (Control is critical; fluctuations shift retention times of isomers differently)

Time (min)% Buffer (10mM NH4OAc)% MethanolEvent
0.04060Injection
20.01090Linear Gradient
25.00100Wash
30.04060Re-equilibration

Module 2: Detection Systems (The "Reduction" Requirement)

Direct UV detection (254 nm) often lacks the sensitivity required for biological metabolites. The nitroso group (-NO) quenches fluorescence. To achieve femtomole-level sensitivity, you must reduce the analyte post-column.

Workflow Diagram: HPLC with On-Line Reduction

The following diagram illustrates the mandatory setup for high-sensitivity detection.

HPLC_Workflow cluster_0 Separation Zone cluster_1 Reaction Zone Sample Sample Injection (1-N-3-NP) Column HPLC Column (Phenyl/PYE) Sample->Column Separation Pump Binary Pump (MeOH/Buffer) Pump->Sample Reducer Reducer Column (Pt/Rh or Zn) Converts -NO to -NH2 Column->Reducer Eluent containing Nitro/Nitroso Detector Detector (CL or FL) Reducer->Detector Reduced Amino-Pyrenes Reagent Chemiluminescence Reagent Pump (PO/H2O2) Reagent->Detector Mixing Tee Waste Waste Detector->Waste

Caption: Figure 1. On-line reduction workflow converting non-fluorescent nitroso-pyrenes to fluorescent amino-pyrenes.

Module 3: Troubleshooting & FAQs

Category A: Resolution & Peak Shape

Q1: My 1-N-3-NP peak is co-eluting with the dinitropyrene parent peak. How do I separate them?

  • Root Cause: Insufficient selectivity for the oxidation state (-NO2 vs -NO).

  • Solution: Switch from Acetonitrile to Methanol . Methanol enhances the shape selectivity of Phenyl-Hexyl and PYE columns. The planar structure of the pyrene ring interacts differently depending on the electron-withdrawing nature of the substituent (-NO2 is more electron-withdrawing than -NO).

  • Protocol: Lower the initial organic % by 5-10% to flatten the gradient slope.

Q2: I see severe peak tailing.

  • Root Cause: Interaction between the nitro-aromatic system and residual silanols on the silica support.

  • Solution:

    • Ensure your column is "end-capped."[2]

    • Add 10-20 mM Ammonium Acetate to the mobile phase. The ammonium ions compete for silanol sites, sharpening the peak.

Category B: Sensitivity & Stability

Q3: I am losing signal intensity over time for the 1-N-3-NP peak, but other peaks are stable.

  • Root Cause: 1-Nitro-3-nitrosopyrene is chemically unstable. It easily oxidizes back to 1,3-DNP or disproportionates.

  • Corrective Action:

    • Light Protection: Perform all extraction and autosampler steps in amber glassware or under yellow light.

    • Temperature: Keep the autosampler at 4°C.

    • Solvent: Avoid protic solvents for long-term storage. Store standards in Toluene or Acetonitrile in the dark at -20°C.

Q4: Why is my Fluorescence detector showing no peaks?

  • Root Cause: You are likely attempting to detect the nitroso form directly. Nitroso groups are fluorescence quenchers.

  • Solution: You must use an on-line reducer column (packed with Zinc dust or Platinum/Rhodium on alumina) placed before the detector. This converts 1-N-3-NP to 1-Nitro-3-aminopyrene (or diamino), which is highly fluorescent (Ex: 360 nm, Em: 430 nm).

Decision Tree: Optimizing Resolution

Resolution_Tree Start Issue: Poor Resolution of Isomers CheckSolvent Current Solvent? Start->CheckSolvent ACN Acetonitrile CheckSolvent->ACN MeOH Methanol CheckSolvent->MeOH Action1 Switch to Methanol (Enhances pi-pi selectivity) ACN->Action1 CheckCol Column Type? MeOH->CheckCol C18 C18 / ODS CheckCol->C18 Phenyl Phenyl / PYE CheckCol->Phenyl Action2 Switch to Phenyl-Hexyl or Cosmosil PYE C18->Action2 Action3 Lower Gradient Slope Decrease Temp to 25C Phenyl->Action3

Caption: Figure 2. Logic flow for troubleshooting co-elution of nitro-pyrene isomers.

References

  • Hayakawa, K., et al. (2006).[3] Determination of 1-nitropyrene metabolites by high-performance liquid chromatography with chemiluminescence detection. Journal of Chromatography A. [3]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note.

  • Nacalai Tesque. (n.d.).[1] Cosmosil PYE/NPE Column Application Data for Structural Isomers.

  • Beland, F. A., & Marques, M. M. (1994). DNA adducts of nitropolycyclic aromatic hydrocarbons. Chemical Research in Toxicology. (Foundational text on Nitro-PAH metabolism).

Sources

minimizing interference in mass spectrometry of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the mass spectrometry analysis of 1-Nitro-3-nitrosopyrene (1N3NP). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this analysis. This guide is structured to address the specific challenges you may encounter, moving from foundational questions to advanced troubleshooting scenarios. We will explore the causality behind experimental choices to empower you to build robust, self-validating analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 1-Nitro-3-nitrosopyrene.

Q1: What are the primary types of interference I should anticipate when analyzing 1-Nitro-3-nitrosopyrene by mass spectrometry?

A1: When analyzing 1-Nitro-3-nitrosopyrene (C₁₆H₈N₂O₃, Monoisotopic Mass: 276.0535 Da)[1], you should be prepared for several types of interference:

  • Isomeric Interference: Other nitrated nitrosopyrene isomers, such as 1-nitro-6-nitrosopyrene, possess the same mass and often exhibit similar chromatographic behavior and fragmentation patterns, making them difficult to resolve[2].

  • Isobaric Interference: While less common for the parent ion, fragments generated during MS/MS analysis can overlap with fragments from other co-eluting compounds. For instance, the loss of a nitroso group (-NO, ~30 Da) is a common fragmentation pathway for nitrosamines[3][4]. An unrelated co-eluting compound that produces a fragment at the same m/z as your 1N3NP fragment can cause isobaric interference.

  • Matrix Effects: This is arguably the most significant challenge. Components in complex samples (e.g., soil extracts, biological fluids, atmospheric particulate matter) can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source.[5][6] This can lead to ion suppression (decreased signal) or enhancement (increased signal), both of which compromise quantitative accuracy.[7][8][9]

  • Adduct Formation: In electrospray ionization (ESI), 1N3NP can form adducts with ions present in the mobile phase or from contaminants. Common adducts in positive mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺), while negative mode can see adducts with chloride ([M+Cl]⁻) or mobile phase modifiers like formate ([M+CHO₂]⁻).[10][11][12]

  • Background Contamination: Contaminants from solvents, glassware, plasticware (e.g., plasticizers), and sample preparation steps can introduce extraneous peaks and elevate the baseline noise, reducing sensitivity.[13]

Q2: Which ionization technique is most suitable for 1-Nitro-3-nitrosopyrene analysis?

A2: Electrospray Ionization (ESI) is a highly effective and commonly used soft ionization technique for compounds like 1N3NP.[14] It typically results in minimal in-source fragmentation, producing a strong signal for the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Negative ion mode ESI is often preferred for nitroaromatic compounds due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge and can lead to higher sensitivity.[15] Atmospheric Pressure Chemical Ionization (APCI) can also be used and may be less susceptible to matrix effects from non-volatile salts, but ESI generally provides better sensitivity for this class of compounds.[12]

Q3: Why is chromatographic separation so critical for this analysis?

A3: The critical importance of high-efficiency chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), cannot be overstated for two primary reasons:

  • Separation of Isomers: As mentioned, isomers like 1-nitro-6-nitrosopyrene have identical masses and cannot be distinguished by the mass spectrometer alone.[2] A high-resolution chromatographic column is the only way to separate these compounds before they enter the MS, allowing for their individual detection and quantification.

  • Minimization of Matrix Effects: By separating 1N3NP from the bulk of the matrix components, you reduce the chance of co-elution.[7] When matrix components do not enter the ion source at the same time as your analyte, their ability to suppress or enhance the analyte's signal is significantly diminished.[5][6]

Troubleshooting Guide: From Symptoms to Solutions

This guide is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: Poor Signal Intensity or High Signal-to-Noise (S/N) Ratio

You are injecting your sample, but the peak for 1N3NP is very small, noisy, or completely absent.

Potential Cause & Explanation Troubleshooting Steps & Rationale
Severe Ion Suppression Explanation: This is the most likely cause, especially with complex matrices. Co-eluting compounds compete with 1N3NP for ionization, drastically reducing its signal.[5][9]
Incorrect MS Polarity or Settings Explanation: The instrument must be set to the correct ionization mode (positive or negative) to detect the analyte. The source parameters (e.g., capillary voltage, gas temperatures) must also be optimized for 1N3NP.
Analyte Degradation Explanation: Nitro-PAHs can be susceptible to degradation, particularly from exposure to light (photodegradation) or certain reactive surfaces.
Problem 2: Unexpected or Unidentifiable Peaks in the Mass Spectrum

Your chromatogram or mass spectrum shows significant peaks that do not correspond to your analyte or its expected fragments/adducts.

Potential Cause & Explanation Troubleshooting Steps & Rationale
Contamination Explanation: Peaks from contaminants can originate from solvents, sample collection media, or sample preparation hardware like plastic tubes or filters.[13] Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and detergents.
Adduct Formation Explanation: Your analyte is forming adducts with ions like Na⁺, K⁺, or Cl⁻, resulting in peaks at different m/z values (e.g., M+23, M+39, M+35). This splits the analyte signal across multiple ions, reducing the intensity of your target ion.[10][12]
In-Source Fragmentation Explanation: While ESI is a "soft" technique, setting the source conditions too aggressively (e.g., high voltages) can impart enough energy to cause the analyte to fragment before it reaches the mass analyzer.[10]
Ionization ModeAdduct IonFormulaObserved m/zMass Difference (from M)
Positive Protonated[M+H]⁺277.06+1.01
Sodium[M+Na]⁺299.04+22.99
Ammonium[M+NH₄]⁺294.09+18.04
Potassium[M+K]⁺315.02+38.97
Negative Deprotonated[M-H]⁻275.05-1.01
Formate[M+HCOO]⁻321.05+44.99
Acetate[M+CH₃COO]⁻335.06+59.01
Chloride[M+Cl]⁻311.02+34.97
Problem 3: Inconsistent Quantification and Poor Reproducibility

Replicate injections of the same sample or standard yield highly variable peak areas, making reliable quantification impossible.

Potential Cause & Explanation Troubleshooting Steps & Rationale
Matrix Effects Explanation: Even if you have a detectable signal, subtle, non-uniform matrix effects between samples can cause significant quantitative variability.[7][8]
Chromatographic Issues Explanation: Poorly shaped or shifting peaks indicate a problem with the analytical column or mobile phase. This directly impacts the peak integration and, therefore, the reproducibility.
Injector Variability Explanation: Inconsistent injection volumes due to air bubbles in the syringe, a clogged syringe, or incorrect autosampler settings can lead to poor reproducibility.

Experimental Protocols & Diagrams

Protocol 1: Solid-Phase Extraction (SPE) for Matrix Cleanup

This protocol provides a general framework for cleaning up complex environmental or biological extracts prior to LC-MS analysis. The specific sorbent and solvents should be optimized for your sample type.

Objective: To remove polar and non-polar interferences from a sample extract containing 1-Nitro-3-nitrosopyrene.

Materials:

  • SPE Cartridge (e.g., a silica-based or polymeric reversed-phase sorbent)

  • SPE Vacuum Manifold

  • Sample Extract (dissolved in a weak, organic-compatible solvent)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., HPLC-grade Water)

  • Wash Solvent (e.g., 10% Methanol in Water)

  • Elution Solvent (e.g., Acetonitrile or Dichloromethane)

  • Nitrogen Evaporator

Procedure:

  • Conditioning: Pass 3-5 mL of conditioning solvent (Methanol) through the SPE cartridge. This wets the sorbent and activates it. Do not let the cartridge go dry.

  • Equilibration: Pass 3-5 mL of equilibration solvent (Water) through the cartridge. This prepares the sorbent for the aqueous/semi-aqueous sample. Do not let the cartridge go dry.

  • Loading: Slowly load the sample extract onto the cartridge. A slow flow rate ensures proper interaction between the analyte and the sorbent.

  • Washing: Pass 3-5 mL of wash solvent (10% Methanol) through the cartridge. The goal is to wash away weakly-bound, highly polar interferences while the 1N3NP (being more non-polar) remains bound to the sorbent.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes. This removes the aqueous wash solvent, which is often incompatible with the final elution solvent.

  • Elution: Place a clean collection tube under the cartridge. Elute the 1N3NP with 2-4 mL of a strong organic solvent (Acetonitrile). This solvent disrupts the interaction between the analyte and the sorbent, releasing it for collection.

  • Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS analysis.

Diagrams

G cluster_observe Observation cluster_diagnose Diagnostic Steps cluster_isolate Isolate Cause cluster_solve Solution Path problem Poor S/N, Missing Peaks, or Inconsistent Results check_blanks Analyze Blanks (Solvent & Method) problem->check_blanks check_std Inject Pure Standard problem->check_std check_postspike Post-Extraction Spike problem->check_postspike contamination Contamination check_blanks->contamination Peaks in Blank? ms_issue MS/Instrument Issue check_std->ms_issue Standard Signal Low/Unstable? matrix_effect Matrix Effect (Suppression) check_postspike->matrix_effect Spike Recovery Poor? clean_system Improve Lab Hygiene, Use MS-Grade Reagents contamination->clean_system optimize_ms Tune & Calibrate MS, Optimize Source ms_issue->optimize_ms improve_cleanup Optimize Sample Prep (SPE, Dilution) matrix_effect->improve_cleanup

// Edges edge [color="#5F6368"]; raw_sample -> extraction; extraction -> cleanup; cleanup -> reconstitution; reconstitution -> hplc; hplc:f0 -> ms:f0; ms:f0 -> msms:f0; msms:f0 -> quant; } DOT Caption: A typical experimental workflow for 1N3NP analysis.

References

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Providion Group. What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]

  • Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. Sample preparation in mass spectrometry. Retrieved from [Link]

  • PhenoSwitch Bioscience. (2016, July 20). How to optimize your sample preparation technique for mass spectrometry. Retrieved from [Link]

  • Separation Science. (2025, May 22). Overcoming Matrix Interference in LC-MS/MS. Retrieved from [Link]

  • Waters. What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Fiehn Lab. MS Adduct Calculator. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • LCGC North America. (2002, November 1). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Chromatography Online. (2008, November 1). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Albinet, A., et al. (2022, June 17). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research. Retrieved from [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Phenomenex. Troubleshooting Guide. Retrieved from [Link]

  • Jafari, M. T., & Khayamian, T. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5525-5541. Retrieved from [Link]

  • Furey, A., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1218(20), 3124-3136. Retrieved from [Link]

  • García-Alonso, S., et al. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Soil and Sediment Contamination: An International Journal, 21(7), 894-907. Retrieved from [Link]

  • Gosetti, F., et al. (2010). Matrix effect in a view of LC-MS/MS: An overview. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 701-711. Retrieved from [Link]

  • Svobodová, P., et al. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 30(9), 1987. Retrieved from [Link]

  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Retrieved from [Link]

  • Badu-Tawiah, A., et al. (2012). Isomeric differentiation of polycyclic aromatic hydrocarbons using silver nitrate reactive desorption electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(9), 1623-1632. Retrieved from [Link]

  • Badu-Tawiah, A., et al. (2012). Isomeric differentiation of polycyclic aromatic hydrocarbons using silver nitrate reactive desorption electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(9), 1623-1632. Retrieved from [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]

  • Yang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • Yang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • Vance, W. A., & Levin, D. E. (1988). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Carcinogenesis, 9(11), 2047-2050. Retrieved from [Link]

  • Egsgaard, H., & Carlsen, L. (1996). Mass Spectrometry of Nitro and Nitroso Compounds. In The Chemistry of Amino, Nitroso, Nitro and Related Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 126848, 1-Nitro-3-nitrosopyrene. Retrieved from [Link]

Sources

Technical Support Center: Purification of Synthesized 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Nitro-3-nitrosopyrene. This document is designed for researchers and drug development professionals who are working with this critical, yet challenging, intermediate. The purity of 1-Nitro-3-nitrosopyrene is paramount for its use in further biological and chemical studies, as minor impurities can significantly alter experimental outcomes. This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification hurdles, ensuring you can achieve the highest possible purity for your compound.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common issues encountered during the purification of 1-Nitro-3-nitrosopyrene, which is typically synthesized via the partial reduction of 1,3-dinitropyrene[1].

Question 1: My crude product is a dark green or brownish powder, not the expected color. Is this normal, and how do I remove the colored impurities?

Answer: This is a very common observation. The off-color is typically due to a mixture of unreacted starting material (1,3-dinitropyrene), over-reduced byproducts (such as 1-amino-3-nitropyrene), and potentially other isomeric impurities. The nitroso group (-N=O) itself imparts color, but the presence of these other species leads to the dark, impure appearance.

The most effective method to remove these impurities is flash column chromatography . The key to a successful separation lies in exploiting the polarity differences between the components:

  • 1,3-Dinitropyrene (Starting Material): Least polar. It will elute first.

  • 1-Nitro-3-nitrosopyrene (Product): Intermediate polarity.

  • 1-Amino-3-nitropyrene (Byproduct): Most polar due to the amino group. It will elute last or remain on the baseline.

A gradient elution is highly recommended to achieve optimal separation. Start with a non-polar solvent system and gradually increase the polarity.

Causality Behind the Choice: Gradient elution ensures that the less polar dinitropyrene is washed off the column cleanly before the product begins to move. A sudden switch to a high-polarity solvent (isocratic elution) would cause all components to elute closer together, resulting in poor separation.[2][3]

For a detailed, step-by-step protocol, please refer to the section below.

Question 2: I'm attempting recrystallization, but my compound "oils out" into a viscous liquid instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solid melts at the boiling temperature of the solvent or when the solution becomes supersaturated with the compound and impurities before crystallization can initiate[4]. The high concentration of impurities is often a primary cause.

Here is a systematic approach to troubleshoot this issue:

  • Re-dissolve the Oil: Heat the mixture again and add a small amount of additional "good" solvent (one in which the compound is soluble) until the oil fully dissolves back into the solution[4].

  • Slow Down the Cooling: This is the most critical step. Rapid cooling, such as placing the flask directly into an ice bath, promotes oiling out. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. If possible, insulate the flask to slow the process even further. Once at room temperature, you can then move it to a 4°C refrigerator and finally to an ice bath to maximize recovery[5].

  • Induce Crystallization: If crystals are slow to form, scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[4]. Alternatively, add a "seed crystal" from a previous pure batch.

  • Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. A mixed-solvent system is often the solution. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., Dichloromethane or Acetone) and then slowly add a "bad" solvent (e.g., Hexane or Methanol) in which the compound is poorly soluble, until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, and then allow it to cool slowly[4].

Question 3: My final yield after chromatography and/or recrystallization is extremely low. What are the common sources of product loss?

Answer: Significant product loss can occur at several stages. Identifying the source is key to improving your yield.

  • Incomplete Reaction: Before starting purification, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC). If a large amount of starting material is present, consider optimizing the reaction conditions rather than trying to separate a difficult mixture.

  • Loss During Extraction: During the initial workup, vigorous shaking can form stable emulsions, trapping your product in the interface. Use gentle inversions instead of shaking. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

  • Column Chromatography Losses:

    • Irreversible Adsorption: Highly polar compounds can sometimes stick irreversibly to silica gel. While 1-nitro-3-nitrosopyrene is not excessively polar, ensuring the silica gel is properly deactivated (if necessary) and not using overly strong solvents can help.

    • Broad Elution Bands: Poor column packing or using an incorrect solvent system can lead to very broad elution bands, making it difficult to collect pure fractions without sacrificing yield.

  • Recrystallization Losses:

    • Using Too Much Solvent: The single biggest error in recrystallization is adding too much hot solvent. You want a saturated solution. Any excess solvent will keep a significant portion of your product dissolved even after cooling, which will be lost in the mother liquor[5].

    • Premature Crystallization: Filtering a hot saturated solution to remove insoluble impurities can cause the product to crystallize in the filter funnel. Use a pre-heated funnel and flask for this step[4].

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of cold recrystallization solvent or a solvent in which the product is known to be insoluble[6].

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to confirm the purity of 1-Nitro-3-nitrosopyrene? A: A combination of methods is ideal for unambiguous confirmation:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 or a Phenyl-Hexyl column can provide excellent separation[6][7]. A typical mobile phase would be a gradient of acetonitrile and water. Purity is determined by integrating the peak area; a pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This confirms the chemical structure. The spectrum should be clean, with sharp peaks corresponding to the aromatic protons of the pyrene core. The absence of signals from starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): This confirms the molecular weight. For 1-Nitro-3-nitrosopyrene (C₁₆H₈N₂O₃), the expected monoisotopic mass is approximately 276.05 Da[8].

Q: What are the proper handling and storage conditions for this compound? A: 1-Nitro-3-nitrosopyrene, like many nitroaromatic compounds, should be handled with care.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[9][10].

  • Storage: Store the solid compound in a tightly sealed container, protected from light. For long-term stability, storing it at low temperatures (e.g., -20°C) and under an inert atmosphere like nitrogen or argon is recommended to prevent potential degradation.

Data Presentation & Key Parameters

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Stage Solvent System (v/v) Purpose
Column Packing & Loading 100% Hexane To create a stable column bed and load the sample in a non-polar environment.
Elution of Impurities 5-10% Dichloromethane in Hexane Elutes non-polar impurities, including residual 1,3-dinitropyrene.
Elution of Product 20-50% Dichloromethane in Hexane (Gradient) Elutes the target 1-Nitro-3-nitrosopyrene. Monitor fractions by TLC.

| Column Wash | 10% Ethyl Acetate in Dichloromethane | Washes off highly polar impurities like 1-amino-3-nitropyrene. |

Table 2: Key Analytical Data for Pure 1-Nitro-3-nitrosopyrene

Parameter Expected Value Source
Molecular Formula C₁₆H₈N₂O₃ [8]
Molecular Weight 276.25 g/mol [8]
Monoisotopic Mass 276.0535 Da [8]
Appearance Crystalline Solid General knowledge
¹H NMR Complex aromatic signals (typically 7.5-9.5 ppm) Inferred from structure

| IR Spectroscopy (KBr, cm⁻¹) | ~1520-1540 (asymm. NO₂) ~1340-1360 (symm. NO₂) ~1500 (N=O stretch) | General spectral data |

Experimental Protocols

Protocol 1: Step-by-Step Flash Column Chromatography

  • Prepare the Slurry: In a beaker, add silica gel (e.g., 230-400 mesh) to your starting eluent (e.g., 5% Dichloromethane in Hexane). The amount of silica should be 50-100 times the weight of your crude product.

  • Pack the Column: Pour the slurry into your column, ensuring no air bubbles are trapped. Allow the solvent to drain until it is just level with the top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column bed.

  • Begin Elution: Carefully add the starting eluent and begin applying pressure. Start with a low polarity mobile phase (e.g., 5-10% DCM/Hexane) to elute the less polar 1,3-dinitropyrene.

  • Run the Gradient: Gradually increase the polarity of the mobile phase as recommended in Table 1.

  • Collect Fractions: Collect small fractions and monitor them by TLC using a suitable stain (e.g., UV light visualization).

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

Diagram 1: General Purification and Troubleshooting Workflow

This diagram illustrates the decision-making process from crude product to final, pure compound.

crude Crude 1-Nitro-3-nitrosopyrene tlc TLC Analysis vs. Standards crude->tlc chromatography Flash Column Chromatography tlc->chromatography Impurities Present fractions Collect & Analyze Fractions (TLC) chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions Pure Fractions Identified recrystallize Recrystallization pure_fractions->recrystallize oiling_out Compound 'Oils Out'? recrystallize->oiling_out troubleshoot_rx Troubleshoot Recrystallization (Slow cool, change solvent) oiling_out->troubleshoot_rx Yes purity_check Final Purity Check (HPLC, NMR, MS) oiling_out->purity_check No troubleshoot_rx->recrystallize pure_product Pure Product (>98%) purity_check->pure_product Pass fail Purity < 98% purity_check->fail Fail repurify Re-purify (Chromatography or Recrystallization) fail->repurify repurify->chromatography

Caption: A decision-making workflow for the purification of 1-Nitro-3-nitrosopyrene.

References

  • PubChem. (n.d.). 1-Nitro-3-nitrosopyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • Delclos, K. B., & Heflich, R. H. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Carcinogenesis, 13(7), 1155–1162. Retrieved from [Link]

  • Kinouchi, T., & Ohnishi, Y. (1983). Purification and characterization of 1-nitropyrene nitroreductases from Bacteroides fragilis. Applied and Environmental Microbiology, 46(3), 596–604. Retrieved from [Link]

  • Kinouchi, T., & Ohnishi, Y. (1983). Purification and characterization of 1-nitropyrene nitroreductases from Bacteroides fragilis. PubMed. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Ciufolini, M. A., & Gómez-Soler, B. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(34), 6641-6644. Retrieved from [Link]

  • Schulze, M., et al. (n.d.). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening Their Biological Activities. Science Journal of University of Zakho, 10(4), 268-273. Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Reddit. (2024). Purification Troubleshooting. r/Chempros. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrobenzene Procedure. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]

  • Fifer, R. A., et al. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis, 7(1), 65-70. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinduced solid-state isomerization and structural characterization of a nitro–nitrosyl ruthenium complex with 3-cyanopyridine. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-iodo-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Loba Chemie. (2015). NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 1-Nitro-3-nitrosopyrene Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" Analyte

Recovering 1-Nitro-3-nitrosopyrene (1-N-3-NP) is notoriously difficult. Unlike its parent compound (1,3-dinitropyrene) or its fully reduced amino-metabolites, 1-N-3-NP exists in a fragile chemical "valley." It is an intermediate reduction product that is highly reactive, photosensitive, and prone to redox cycling.

If you are experiencing low recovery (<50%) or high variability (%RSD >20%), the issue is rarely a single step. It is usually a combination of photolytic degradation , surface adsorption , and unintentional oxidation/reduction during sample processing.

This guide breaks down the failure points and provides self-validating protocols to fix them.

Part 1: Quick Diagnostic Matrix

Before altering your protocol, identify the symptom in the table below to pinpoint the likely root cause.

SymptomLikely CauseVerification Step
Complete signal loss Photolysis or Fluorescence Quenching1-N-3-NP is weakly fluorescent. Are you reducing it to the amine form for detection?
Recovery decreases over time Oxidation (reversion to 1,3-DNP)Check for the appearance of a 1,3-dinitropyrene peak in your chromatogram.
Low recovery at low conc. (<10 ng/mL) Surface AdsorptionAre you using standard borosilicate glass? Switch to silanized glass.
New, unidentified peaks appear Thermal Degradation / DisproportionationDid you use heat (>40°C) during solvent evaporation?

Part 2: Pre-Analytical & Handling (The "Silent Killers")

Q1: I am working in a standard lab environment. Is ambient light really destroying my sample?

A: Yes, and faster than you think. Nitroso-PAHs possess a specific absorption band that overlaps with standard fluorescent laboratory lighting. Exposure to white light for as little as 15 minutes can induce significant photodecomposition or rearrangement.

  • The Fix:

    • Strict Amber Policy: All stock solutions and samples must be in amber glassware.

    • Yellow Light: Perform extraction and weighing under yellow safety lights (sodium vapor or yellow-filtered LEDs).

    • Foil Wrap: If amber glass is unavailable for a specific step (e.g., SPE columns), wrap the reservoir in aluminum foil immediately.

Q2: My standard curves are non-linear at the low end. Is the molecule sticking to the vial?

A: Yes. 1-N-3-NP is a planar, hydrophobic molecule. At trace levels (ppb/ppt), the active sites on untreated borosilicate glass (silanol groups) act like a stationary phase, irreversibly binding the analyte. Plastic (polypropylene) is worse due to hydrophobic interaction.

  • The Fix: Use Silanized Glassware for all steps (vials, inserts, evaporation tubes).

    • Protocol: Treat clean glassware with 5% dimethyldichlorosilane (DMDCS) in toluene for 15 minutes, rinse with toluene, then methanol, and bake at 100°C. Alternatively, purchase pre-silanized "deactivated" glassware.

Part 3: Extraction & Enrichment (The Chemistry)

Q3: I’m using standard LLE with Dichloromethane (DCM). Why is my recovery inconsistent?

A: While DCM is a good solvent for PAHs, the evaporation step is likely where you are losing the target. 1-N-3-NP is thermally unstable. If you evaporate to dryness using a heated water bath (>40°C), you risk oxidation (back to dinitropyrene) or azo-dimer formation.

  • The Fix:

    • Nitrogen Blow-down: Evaporate under a gentle stream of Nitrogen (

      
      ).
      
    • No Heat: Keep the water bath at ambient temperature or max 30°C.

    • Keeper Solvent: Do not evaporate to complete dryness. Leave ~50

      
       of a high-boiling "keeper" solvent (e.g., isooctane or DMSO) to prevent the molecule from crashing out onto the glass surface, where it is hardest to resolubilize.
      
Q4: Can I use Solid Phase Extraction (SPE)?

A: Yes, but select the cartridge carefully to avoid irreversible binding. Standard C18 cartridges can sometimes retain planar nitro-PAHs too strongly.

  • Recommended Phase: HLB (Hydrophilic-Lipophilic Balance) or Phenyl-Hexyl phases often provide better elution profiles for nitro-aromatics than standard C18.

  • Elution Solvent: Use a mixture of Ethyl Acetate/Acetonitrile rather than pure Methanol to ensure complete desorption.

Part 4: Instrumental Analysis (The Detection)

Q5: I cannot see the peak on my HPLC-FLD, even at 1 ppm.

A: 1-Nitro-3-nitrosopyrene has very poor native fluorescence due to the quenching effect of the nitro and nitroso groups. If you are using Fluorescence Detection (FLD), you must chemically reduce the compound to its amino-analogue (1-amino-3-aminopyrene or similar) either pre-column or post-column.

  • The Fix (Online Reduction): Install a reducer column packed with Platinum/Rhodium (Pt/Rh) on alumina or Zinc dust between the pump and the analytical column (or post-column before the detector).

    • Mechanism:[1]

      
      
      
    • The amino form is highly fluorescent.[2]

Q6: I am seeing "ghost" peaks of 1-Aminopyrene. Where are they coming from?

A: This indicates disproportionation in the injector port. If you are using GC-MS, the high temperature of the injection port (250°C+) can thermally degrade nitroso-pyrenes.

  • The Fix:

    • Switch to LC-MS/MS (Electrospray Ionization in Negative Mode) or HPLC-FLD (as described above). These are cold/liquid phase techniques that preserve the analyte's integrity.

    • If you must use GC, use a Cold On-Column (COC) injection technique.

Visualizing the Problem

Diagram 1: The Instability Pathway

This diagram illustrates the "danger zones" where 1-N-3-NP is lost during processing.

degradation_pathway DNP 1,3-Dinitropyrene (Parent) NNP 1-Nitro-3-nitrosopyrene (Target Analyte) DNP->NNP Metabolic/Chemical Reduction NNP->DNP Oxidation (Air exposure) AMINE Amino-derivatives (Reduction Product) NNP->AMINE Strong Reduction (Zn/Pt catalyst) DECOMP Photolysis Products (Loss) NNP->DECOMP UV/Vis Light (< 15 mins) ADSORB Adsorbed to Glass (Loss) NNP->ADSORB Non-silanized Glassware

Caption: Figure 1. The stability "valley" of 1-Nitro-3-nitrosopyrene. Red arrows indicate common loss pathways during handling.

Diagram 2: Optimized Recovery Workflow

Follow this logic flow to maximize recovery.

workflow Start Sample Collection Step1 Add Internal Standard (Deuterated 1-NP) Start->Step1 Step2 Protect from Light (Amber Glass / Foil) Step1->Step2 Step3 Extraction (LLE/SPE) NO PLASTICS Step2->Step3 Step4 Evaporation (N2 stream, <30°C, Keeper Solvent) Step3->Step4 Step5 Reconstitution (Acetonitrile/Methanol) Step4->Step5 Step6 Analysis (HPLC-FLD with Reducer Column) Step5->Step6

Caption: Figure 2. Step-by-step optimized workflow for Nitrosopyrene analysis emphasizing light protection and thermal control.

Part 5: Summary of Critical Parameters

ParameterStandard Protocol (Avoid)Optimized Protocol (Use)
Glassware Standard BorosilicateSilanized (Deactivated) Amber Glass
Evaporation Rotary Evap (Heat + Vacuum)Nitrogen Blow-down (Ambient Temp)
Dryness Evaporate to drynessLeave ~50 µL "Keeper" Solvent
Detection UV-Vis or Native FluorescencePost-column Reduction + Fluorescence
Internal Standard External CalibrationIsotope Dilution (e.g., d9-1-Nitropyrene)

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[3] 46. World Health Organization.

  • Hayakawa, K., et al. (2006).[4] Determination of 1-nitropyrene metabolites by high-performance liquid chromatography with chemiluminescence detection. Journal of Chromatography A, 1107(1-2), 286-289.[4]

  • Heflich, R. H., et al. (1986). Mutagenicity of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 174(3), 161-166.

  • Tang, N., et al. (2005). Polycyclic aromatic hydrocarbons and nitropolycyclic aromatic hydrocarbons in urban air particulates and their relationship to emission sources. Atmospheric Environment, 39(32), 5817-5826.

Sources

Technical Support Center: High-Sensitivity Detection of 1-Nitro-3-nitrosopyrene (1-N-3-NP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Protocol Optimization & Troubleshooting for Nitro-PAH Intermediates

Introduction: The Analytical Challenge

Welcome. You are likely here because you are hitting the detection limits of standard UV/Vis or encountering stability issues with 1-Nitro-3-nitrosopyrene (1-N-3-NP) .

1-N-3-NP is a critical metabolic intermediate of 1,3-dinitropyrene (1,3-DNP), a potent mutagen found in diesel exhaust. Unlike stable parent PAHs, 1-N-3-NP is chemically labile; the nitroso group (-NO) is prone to rapid oxidation (reverting to -NO₂) or reduction (to -NH₂).

The Core Directive for Sensitivity: To enhance sensitivity into the femtomole (fmol) range, you must abandon direct detection. The nitro and nitroso groups are strong fluorescence quenchers. The gold standard for sensitivity is Online Reduction HPLC with Chemiluminescence (HPLC-CL) or LC-MS/MS with Electron Capture Negative Ionization (ECNI) .

This guide prioritizes HPLC-CL as it often outperforms MS in sensitivity for this specific class of nitro-aromatics due to the high quantum yield of the derivatized amino-pyrenes.

Module 1: Sample Preparation & Extraction

Current Status: Low Recovery / Artifact Formation

Q: My recovery rates are inconsistent (<60%). Is the compound degrading during extraction?

A: Likely, yes. 1-N-3-NP is photosensitive and thermally unstable. Standard Soxhlet extraction (using heat) will degrade it.

Protocol Adjustment:

  • Eliminate Heat: Switch to Ultrasonic Extraction or Accelerated Solvent Extraction (ASE) at low temperatures (<40°C).

  • Light Blockade: All steps must occur under yellow light (sodium vapor) or in amber glassware wrapped in foil.

  • Selective Enrichment (The "Blue Rayon" Method):

    • Standard C18 SPE cartridges often co-elute matrix interferences that suppress ionization or quench chemiluminescence.

    • Use Blue Rayon (Copper phthalocyanine trisulfonate linked to cotton): This ligand specifically binds planar polycyclic aromatics via

      
      -
      
      
      
      interactions, washing away non-planar matrix components.
Q: I see "ghost peaks" of 1,3-diaminopyrene. Where is this coming from?

A: This indicates unintentional reduction during your workup.

  • Cause: If you are using antioxidants (like ascorbic acid) to prevent oxidation, you may be driving the reaction too far toward the amine.

  • Fix: Maintain a neutral pH during extraction. Avoid protic solvents (methanol) if the sample is acidic; use acetonitrile or dichloromethane for the initial extraction.

Module 2: Chromatographic Separation

Current Status: Isomer Overlap / Peak Broadening

Q: I cannot resolve 1-N-3-NP from its isomer 1-Nitro-6-nitrosopyrene.

A: Standard monomeric C18 columns often fail to separate nitro-PAH isomers because their hydrophobicity is nearly identical. You need a stationary phase that recognizes molecular shape (planarity) .

Recommended Column Chemistries:

  • Polymeric C18: These phases have a rigid structure that discriminates based on the 3D shape of the isomer.

  • Pyrenyl-Stationary Phases (e.g., COSMOSIL 5PYE): These utilize strong

    
    -
    
    
    
    interactions specific to pyrene rings, offering superior selectivity for nitro-pyrene isomers compared to alkyl-bonded phases.

Data Summary: Column Selectivity

Column TypeMechanismResolution (1,3 vs 1,6 isomers)Recommendation
Monomeric C18HydrophobicityPoor (< 1.2)Avoid
Polymeric C18Hydrophobicity + ShapeGood (> 1.5)Standard Use
Pyrenyl (PYE)

-

Interaction
Excellent (> 2.0)High Precision

Module 3: Signal Enhancement (The Core Solution)

Current Status: Below Limit of Detection (LOD)

Q: UV detection is insufficient. How do I implement Chemiluminescence?

A: You cannot detect 1-N-3-NP directly with CL. You must convert it to an amino-derivative post-column but pre-detector.

The Mechanism:

  • Separation: 1-N-3-NP is separated on the analytical column.[1]

  • Online Reduction: The eluent passes through a heated catalyst column (Zinc or Pt/Rh), reducing the -NO and -NO₂ groups to -NH₂ (forming 1-amino-3-aminopyrene or similar).

  • Chemiluminescence: The amine reacts with TCPO (bis(2,4,6-trichlorophenyl)oxalate) and H₂O₂ .[2] The decomposition of the oxalate ester excites the fluorophore (the amino-pyrene), which emits light upon relaxation.

Visualizing the High-Sensitivity Workflow

G cluster_0 HPLC System cluster_1 Enhancement Module Pump Pump (Acetonitrile/Buffer) Injector Sample Injector (1-N-3-NP) Pump->Injector Column Analytical Column (Polymeric C18) Injector->Column Reducer Reduction Column (Zn/Glass Beads, 80°C) Column->Reducer Nitro-PAH Mixer Mixing Tee Reducer->Mixer Amino-PAH (Reduced) Reagent CL Reagent Pump (TCPO + H2O2) Reagent->Mixer Detector CL Detector (PMT) Mixer->Detector Chemiluminescence Reaction Data Data System (fmol detection) Detector->Data

Caption: Figure 1. Online Reduction HPLC-CL Workflow. The critical enhancement step is the Reducer Column, converting non-fluorescent nitro-compounds into highly chemiluminescent amino-derivatives.

Q: My sensitivity drops drastically after 50 injections. Why?

A: This is Reducer Column Passivation . If you use a Zinc column, the zinc surface oxidizes (ZnO), preventing further reduction of the analyte.

  • Troubleshooting:

    • Mobile Phase Buffer: Ensure your mobile phase contains an ammonium acetate or imidazole buffer (pH 5.0–7.0). The buffer helps dissolve the zinc oxide layer continuously.

    • Regeneration: Flush the reduction column with 10% acetic acid (offline) to strip the oxide layer, then re-equilibrate.

    • Alternative Catalyst: Switch to a Platinum/Rhodium (Pt/Rh) coated alumina column.[2] It is more expensive but has a much longer lifespan and does not require constant surface regeneration like Zinc.

Module 4: LC-MS/MS Alternatives

Current Status: Matrix Interference in CL

Q: I have too many interferences for CL. Can I use Mass Spec?

A: Yes, but standard Electrospray Ionization (ESI) is often poor for nitro-PAHs (low ionization efficiency).

Protocol for MS Sensitivity:

  • Ion Source: Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) . These are better suited for neutral, non-polar aromatics.

  • Mode: Use Negative Ion Mode . Nitro groups have high electron affinity.

  • Enhancement: Add trace amounts of chlorinated solvents (e.g., dichloromethane) to the mobile phase post-column. This promotes Electron Capture Negative Ionization (ECNI) , which can enhance sensitivity by orders of magnitude for nitro-compounds.

References

  • Hayakawa, K., et al. (2001).[3] High-performance liquid chromatographic determination of 1-nitropyrene and its metabolites in biological samples with chemiluminescence detection.[2] Journal of Chromatography B. Link

  • Sigvardson, K.W., & Birks, J.W. (1983). Peroxyoxalate chemiluminescence detection of polycyclic aromatic amines in liquid chromatography. Analytical Chemistry.[2][4][5][6][7][8][9] Link

  • Nishino, S.F., & Spain, J.C. (2008).[10] Metabolic Diversity for Degradation, Detection, and Synthesis of Nitro Compounds.[10] DTIC. Link

  • Althaus, J.S., et al. (2000).[5] LC-MS/MS detection of peroxynitrite-derived 3-nitrotyrosine.[5] Free Radical Biology and Medicine.[5] Link

Sources

Technical Support Center: Quality Control for 1-Nitro-3-nitrosopyrene Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Paradox

Working with 1-Nitro-3-nitrosopyrene (1-N-3-NOP) presents a unique analytical paradox: the very reactivity that makes it a potent mutagen and critical metabolic intermediate also makes it an incredibly fragile reference standard.[1]

Unlike its parent compound (1,3-Dinitropyrene) or its reduced metabolite (1-Amino-3-nitropyrene), the nitroso (-NO) moiety is chemically "anxious."[1] It sits in an intermediate oxidation state, ready to either scavenge oxygen to return to a nitro group or accept protons to become an amine.

This guide is not just a list of steps; it is a containment strategy for a molecule that wants to change its identity.

Module 1: Purity & Identity Verification (The "In-Door" Check)[1]

Context: You have just received a vial of 1-N-3-NOP. Before using it in cell assays or spiking studies, you must validate that it hasn't oxidized during transit.

Q1: How do I definitively distinguish 1-N-3-NOP from its oxidation product, 1,3-Dinitropyrene (1,3-DNP)?

A: You cannot rely solely on UV retention time, as the structural similarity often leads to co-elution on standard C18 columns. You must use Mass Spectrometry (MS) or high-resolution NMR .[1]

  • The Mass Shift: The most reliable indicator is the molecular weight difference.

    • 1-N-3-NOP: MW 276.25 Da[1]

    • 1,3-DNP: MW 292.25 Da[1]

    • Diagnostic: A mass shift of +16 Da (Oxygen insertion) indicates your standard has oxidized to the dinitro form.

  • NMR Signature (If available):

    • The proton adjacent to a -NO group (nitroso) has a distinct chemical shift compared to one adjacent to a -NO₂ group (nitro).[1] The nitroso group is generally less electron-withdrawing than the nitro group, causing an upfield shift of the ortho-protons relative to the dinitro analog.

Q2: What is the "Gold Standard" HPLC method for purity assessment?

A: Avoid aggressive heating or acidic mobile phases that can catalyze disproportionation.[1]

Recommended Protocol:

ParameterConditionReason
Column C18 (e.g., Agilent Zorbax Eclipse or Waters BEH), 2.1 x 100 mm, 1.7-3.5 µmStandard hydrophobic resolution.[1]
Mobile Phase A Water + 5mM Ammonium Acetate (pH 6.5-7.[1]0)Neutral pH prevents acid-catalyzed degradation.[1]
Mobile Phase B Acetonitrile (ACN)Methanol can sometimes react with excited nitro states; ACN is more inert.[1]
Gradient 50% B to 95% B over 10 minsNitropyrenes are highly lipophilic and elute late.[1]
Detection UV at 254 nm & 360 nm360 nm is specific for the yellow nitro-chromophore, reducing background noise.
Temperature 25°C (Ambient) CRITICAL: Do NOT heat the column oven >30°C. Heat accelerates oxidation.[1]

Module 2: Stability & Handling (The "Bench" Check)

Context: The standard is pure, but you need to prepare stock solutions. This is the highest-risk phase for degradation.[1]

Q3: My solution turned from bright orange to a muddy brown. Is it compromised?

A: Yes. Discard it immediately. Nitrosopyrenes are photolabile .[1] Exposure to ambient lab light (fluorescent UV) causes photo-oxidation or formation of radical intermediates.[1]

  • Mechanism: Light energy cleaves the weak N-O bond or excites the aromatic ring, facilitating reaction with dissolved oxygen.

  • Prevention: All handling must be done under yellow light (sodium vapor) or in vessels wrapped completely in aluminum foil.[1]

Q4: Can I use an ultrasonic bath to dissolve the solid?

A: Proceed with extreme caution. Ultrasonication generates local hotspots (cavitation) and free radicals (hydroxyl radicals from water).[1]

  • Risk: These radicals will attack the nitroso group, rapidly converting it to 1,3-DNP or degrading the pyrene core.

  • Better Alternative: Vortex gently for 1-2 minutes. If sonication is necessary, use an ice bath, limit to 10-second bursts, and flush the headspace with Argon before capping.

Q5: What is the correct storage condition for stock solutions?

A: Never store in protic solvents (Methanol/Ethanol) for long periods.

  • Solvent: Anhydrous DMSO or Toluene is preferred for long-term stability.[1]

  • Temperature: -80°C is ideal; -20°C is acceptable for short term (<1 month).[1]

  • Atmosphere: Always purge the vial with Nitrogen or Argon gas before freezing to displace oxygen.

Module 3: Troubleshooting Analytical Anomalies

Context: You are running samples, but the data looks "weird."

Q6: I see "split peaks" or "fronting" in my chromatogram.

A: This is likely on-column degradation , not a column failure.[1]

  • Cause: If the injector or column is contaminated with metal ions (Fe, Cu), they can catalyze the reduction of the nitroso group to an amine (1-Amino-3-nitropyrene) during the run.

  • Fix: Pass your mobile phase through a chelating resin or add 0.1 mM EDTA to the aqueous phase (if using UV detection; EDTA suppresses MS signal, so avoid for LC-MS). Ensure your frit is PEEK, not stainless steel, if possible.

Q7: The MS signal intensity for 1-N-3-NOP is fluctuating wildly between injections.

A: This suggests In-Source Fragmentation/Oxidation .[1]

  • Mechanism: The high voltage and heat in an ESI (Electrospray Ionization) source can artificially oxidize the nitroso group to a nitro group before it hits the detector.

  • Test: Lower the Desolvation Temperature and Capillary Voltage. If the ratio of [M+16] (Oxidized) to [M] (Parent) decreases as you lower the temp, the oxidation is instrumental, not chemical.

Visualizing the QC Logic

Diagram 1: The Degradation Trap

This diagram illustrates the two primary "death pathways" for 1-N-3-NOP: Oxidation (to DNP) and Reduction (to Amine).[1]

DegradationPathways NOP 1-Nitro-3-nitrosopyrene (Target Standard) MW: 276 DNP 1,3-Dinitropyrene (Oxidation Impurity) MW: 292 (+16 Da) NOP->DNP Air/Light Exposure (Oxidation) ANP 1-Amino-3-nitropyrene (Reduction Impurity) MW: 262 (-14 Da) NOP->ANP Metals/Reductants (Reduction)

Caption: The "Danger Zone": 1-N-3-NOP sits precariously between oxidation (Red) and reduction (Yellow).[1]

Diagram 2: QC Workflow Decision Tree

Follow this logic upon receipt of the standard.

QCWorkflow Start Receive Standard (1-N-3-NOP) Visual Visual Check: Is it Yellow/Orange? Start->Visual MassSpec LC-MS Check: Scan MW 276 vs 292 Visual->MassSpec Yes Fail FAIL: Oxidized to DNP. Discard. Visual->Fail No (Brown/Black) Decision Is Peak @ 292 > 5%? MassSpec->Decision Pass PASS: Store @ -80°C (Argon Purge) Decision->Pass No Decision->Fail Yes

Caption: Step-by-step decision matrix for validating incoming 1-N-3-NOP standards.

References

  • National Institutes of Health (NIH) - PubChem. 1-Nitro-3-nitrosopyrene Compound Summary. [Link][1]

  • Fifer, E. K., et al. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene.[1][2] Carcinogenesis.[1][3][4] [Link]

  • Heflich, R. H., et al. (1986). Mutagenicity of nitroaromatic compounds.[4][5] Chemical Research in Toxicology.[1] (Discusses metabolic reduction pathways). [Link][1]

  • Centers for Disease Control and Prevention (CDC). Analytical Methods for Nitrotoluenes and Nitro-PAHs.[1] (General handling for photolabile nitro compounds).[1] [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-Nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of two nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivatives: 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene. As critical intermediates in the metabolic activation of dinitropyrenes, understanding their distinct biological profiles is paramount for toxicological assessment and drug development. This document synthesizes experimental data to elucidate the structure-activity relationships that govern their mutagenicity and carcinogenicity.

Introduction: The Significance of Nitrosated Pyrene Isomers

1-Nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene are metabolic intermediates of 1,3-dinitropyrene and 1,6-dinitropyrene, respectively.[1] Dinitropyrenes are environmental pollutants found in diesel exhaust and are known for their potent mutagenic and carcinogenic properties.[1][2] The biological activity of dinitropyrenes is not direct; they require metabolic activation to exert their genotoxic effects. A key step in this activation is the reduction of one of the nitro groups to a nitroso group, forming the corresponding 1-nitro-nitrosopyrene.[1] The position of the nitro and nitroso groups on the pyrene ring system significantly influences the subsequent metabolic steps and, ultimately, the compound's biological potency. This guide will dissect these differences, providing a clear rationale for their divergent activities.

Metabolic Activation: A Tale of Two Reduction Rates

The genotoxicity of nitropyrenes is contingent upon their metabolic reduction to reactive N-hydroxy-arylamines, which can then form DNA adducts.[1] The conversion of the nitroso group to a hydroxylamine is a critical step in this pathway. Experimental evidence strongly suggests that the rate of this reduction is a key determinant of the overall biological activity.

A comparative study on the electrochemical and enzyme-catalyzed reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene revealed significant differences in their reactivity.[1] While their reduction potentials were found to be similar, the rate of enzymatic reduction differed substantially.[1]

Key Findings:

  • Faster Reduction of the 6-Nitro Isomer: In the presence of rat liver microsomes or cytosol, the NADPH-mediated reduction of 1-nitro-6-nitrosopyrene to intermediates that can reduce succinoylated cytochrome c was significantly faster than that of 1-nitro-3-nitrosopyrene.[1]

This differential rate of reduction provides a compelling explanation for the observed differences in the tumorigenicity of their parent compounds, 1,6-dinitropyrene and 1,3-dinitropyrene, with the former being a potent carcinogen and the latter being weakly or non-tumorigenic.[1] The faster formation of the reactive hydroxylamine from 1-nitro-6-nitrosopyrene leads to a greater potential for DNA damage.

Caption: Metabolic activation pathways of 1,6- and 1,3-dinitropyrene.

Comparative Biological Activity

The differing rates of metabolic activation directly translate to distinct profiles of mutagenicity and carcinogenicity.

Mutagenicity

While direct comparative Ames test data for 1-nitro-3-nitrosopyrene is limited in the public domain, the mutagenicity of 1-nitro-6-nitrosopyrene has been documented. It is a potent mutagen in Salmonella typhimurium and cultured mammalian cells, such as Chinese hamster ovary (CHO) cells.[3] The mutagenicity of 1-nitro-6-nitrosopyrene in S. typhimurium strain TA98 is significant and is further enhanced by O-acetylation, as evidenced by reduced activity in an esterificase-deficient strain.[3]

Given that the reduction of the nitroso group is a prerequisite for its mutagenic activity, the slower reduction rate of 1-nitro-3-nitrosopyrene strongly implies a lower mutagenic potential compared to its 6-nitro counterpart. This is consistent with the observation that its parent compound, 1,3-dinitropyrene, is a potent mutagen in bacterial assays but shows marginal effects in in-vivo studies.[4]

CompoundOrganism/Cell LineMutagenic PotentialSupporting Evidence
1-Nitro-6-nitrosopyrene Salmonella typhimurium (TA98)HighPotent direct-acting mutagen.[3]
Chinese Hamster Ovary (CHO) cellsHighHighly mutagenic.[3]
1-Nitro-3-nitrosopyrene InferredLower than 1-nitro-6-nitrosopyreneSlower rate of metabolic activation (reduction).[1]

Table 1: Comparison of Mutagenic Potential.

Carcinogenicity

The carcinogenic potential of these nitrosated intermediates is directly linked to the tumorigenicity of their parent dinitropyrenes. 1,6-Dinitropyrene is a potent carcinogen, while 1,3-dinitropyrene is considered weakly or non-tumorigenic.[1] This stark difference is attributed to the disparity in the metabolic activation rates of their respective nitro-nitrosopyrene intermediates.[1] The rapid formation of the ultimate carcinogen from 1-nitro-6-nitrosopyrene leads to a higher incidence of tumors.

In newborn mouse assays, 1,6-dinitropyrene induced a significantly higher incidence of hepatic tumors in males compared to 1,3-dinitropyrene.[5]

Parent CompoundIntermediateTumorigenicityExperimental Model
1,6-Dinitropyrene1-Nitro-6-nitrosopyrene PotentNewborn mouse assay (hepatic tumors).[5]
1,3-Dinitropyrene1-Nitro-3-nitrosopyrene Weakly or non-tumorigenicInferred from the low tumorigenicity of the parent compound.[1][5]

Table 2: Comparative Carcinogenicity based on Parent Compounds.

Experimental Protocols

The following section outlines standardized protocols for assessing the biological activity of nitroaromatic compounds.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.[6]

Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. Mutagenicity is assessed by the compound's ability to cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.

Step-by-Step Methodology:

  • Strain Selection: Utilize S. typhimurium strains such as TA98, which is sensitive to frameshift mutagens commonly induced by nitroaromatics. Include nitroreductase-proficient and -deficient strains to assess the role of this enzyme in activation.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if the compound is a direct-acting mutagen or requires metabolic activation.

  • Dose-Response: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on minimal glucose agar plates lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Caption: A simplified workflow for the Ames test.

Mammalian Cell Mutagenicity Assay

Assays using mammalian cells, such as the mouse lymphoma assay or the HPRT assay in CHO cells, can provide further insights into the mutagenic potential in a system more relevant to human toxicology.

Principle: These assays measure forward mutations at a specific genetic locus (e.g., thymidine kinase or hypoxanthine-guanine phosphoribosyltransferase).

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., L5178Y mouse lymphoma cells or CHO cells).

  • Toxicity Assay: Perform a preliminary cytotoxicity test to determine the appropriate concentration range for the mutagenicity assay.

  • Treatment: Expose the cells to the test compound at various concentrations, with and without S9 metabolic activation.

  • Expression Period: Allow the cells to grow for a period to allow for the expression of any induced mutations.

  • Selection: Plate the cells in a selective medium that only allows mutant cells to grow (e.g., medium containing a selective agent like trifluorothymidine or 6-thioguanine).

  • Colony Counting: Count the number of mutant colonies. A dose-dependent increase in the mutation frequency indicates a mutagenic effect.

Conclusion

The biological activities of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene are fundamentally dictated by their molecular structure, which in turn governs their susceptibility to metabolic activation. The significantly faster enzymatic reduction of 1-nitro-6-nitrosopyrene to its reactive hydroxylamine intermediate provides a clear and experimentally supported rationale for the potent mutagenicity and carcinogenicity of its parent compound, 1,6-dinitropyrene. Conversely, the slower reduction rate of 1-nitro-3-nitrosopyrene is consistent with the weak biological activity of 1,3-dinitropyrene. This comparative analysis underscores the critical importance of understanding the metabolic pathways of nitro-PAHs in assessing their toxicological risk and in the rational design of safer chemicals and therapeutics.

References

  • IARC (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 46.
  • Djuric, Z., & Beland, F. A. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Cancer Letters, 65(1), 73-78.
  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-675.
  • IARC (2014). 1,3-Dinitropyrene. In: Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105.
  • Beland, F. A., Fullerton, N. F., Smith, B. A., & Heflich, R. H. (1994). Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene. Environmental health perspectives, 102 Suppl 6(Suppl 6), 185–189.
  • El-Bayoumy, K., Hecht, S. S., & Hoffmann, D. (1988).
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Gatehouse, D., Haworth, S., Cebula, T., Gocke, E., Kier, L., Matsushima, T., Melcion, C., Nohmi, T., Ohta, T., Venitt, S., & Zeiger, E. (1994). Recommendations for the performance of bacterial mutation assays.
  • Wislocki, P. G., Bagan, E. S., Lu, A. Y., Dooley, K. L., Fu, P. P., Han-Hsu, H., Beland, F. A., & Kadlubar, F. F. (1986). Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay. Carcinogenesis, 7(8), 1317–1322.
  • Arimochi, H., Kinouchi, T., Kataoka, K., Kuwahara, T., & Ohnishi, Y. (1998). Activation of 1-nitropyrene by nitroreductase increases the DNA adduct level and mutagenicity.
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 1-nitropyrene and 1,6-dinitropyrene. Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174.
  • Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Wu, Y. S., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177-183.
  • Beland, F. A., & Marques, M. M. (1994). DNA adducts of nitropolycyclic aromatic hydrocarbons. In DNA Adducts (pp. 229-244). Springer, Berlin, Heidelberg.
  • Tokiwa, H., & Ohnishi, Y. (1986). Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. CRC critical reviews in toxicology, 17(1), 23-60.
  • Fifer, E. K., Heflich, R. H., Djuric, Z., Howard, P. C., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis, 7(1), 65–70.
  • Howard, P. C., Heflich, R. H., Evans, F. E., & Beland, F. A. (1983). Formation of DNA adducts in vitro and in Salmonella typhimurium upon metabolic reduction of the environmental mutagen 1-nitropyrene. Cancer Research, 43(5), 2052-2058.
  • Lambert, I. B., Gordon, A. J., & Glickman, B. W. (1992). The mutational specificity of 1,6-dinitropyrene in the lacI gene of Escherichia coli. Genetics, 132(4), 879–889.
  • Smith, B. A., Korfmacher, W. A., & Beland, F. A. (1990). DNA adduct formation in target tissues of rats and mice treated with 1,6-dinitropyrene. Carcinogenesis, 11(10), 1705–1710.
  • Beland, F. A. (1989). The metabolic activation and DNA adducts of dinitropyrenes. Research report (Health Effects Institute), (26), 1-28.

Sources

A Researcher's Guide to Navigating the Analytical Landscape of Nitro-PAH Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Chromatographic Techniques for the Quantification of Nitrated Polycyclic Aromatic Hydrocarbons

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants that pose a significant threat to human health due to their mutagenic and carcinogenic properties.[1][2][3][4] Formed from the incomplete combustion of organic materials and the atmospheric nitration of parent PAHs, these compounds are ubiquitous in the environment, found in matrices ranging from air particulate matter and soil to various food products.[1][3][5][6] Their infinitesimally lower concentrations compared to their parent PAHs, often 10 to 100 times lower, present a significant analytical challenge, demanding highly sensitive and selective methodologies for their accurate quantification.[1][3][4][7]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the primary analytical techniques employed for nitro-PAH analysis. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most appropriate strategy for your research needs.

The Analytical Gauntlet: Key Challenges in Nitro-PAH Quantification

The analytical journey for nitro-PAHs is fraught with challenges that necessitate careful consideration in method development. The primary hurdles include:

  • Trace-Level Concentrations: As mentioned, nitro-PAHs are present at significantly lower levels than their parent compounds, requiring analytical techniques with exceptional sensitivity.[1][3][4][7]

  • Complex Sample Matrices: Environmental and biological samples are inherently complex, containing a multitude of interfering compounds that can mask the signal of target analytes.[7][8]

  • Isomeric Complexity: Many nitro-PAHs exist as multiple isomers, some of which exhibit vastly different toxicities. Chromatographic separation with high resolving power is crucial for their individual quantification.[1][9]

  • Analyte Stability: Nitro-PAHs can be susceptible to thermal and photochemical degradation during sample preparation and analysis, leading to inaccurate results.[1][5]

To overcome these obstacles, a robust analytical workflow is essential, typically encompassing efficient sample extraction and cleanup, followed by high-resolution chromatographic separation and sensitive detection.

Core Analytical Strategies: A Comparative Overview

The two dominant analytical platforms for nitro-PAH analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Supercritical Fluid Chromatography (SFC) is an emerging technique that offers some unique advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Nitro-PAHs

GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds, making it a suitable choice for many nitro-PAHs.[10][11]

Principle: In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases, which is governed by their volatility and affinity for the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification.

Common Configurations and Their Significance:

  • Single Quadrupole MS (GC-MS): This is a cost-effective and robust option, often operated in selected ion monitoring (SIM) mode to enhance sensitivity for target analytes.[7]

  • Triple Quadrupole MS (GC-MS/MS): This configuration offers superior selectivity and sensitivity through multiple reaction monitoring (MRM), significantly reducing matrix interference.[7] This is particularly advantageous for complex samples.

  • High-Resolution MS (GC-HRMS): Provides highly accurate mass measurements, enabling confident identification of analytes and differentiation from isobaric interferences.[9]

Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that produces extensive fragmentation, providing rich structural information and allowing for library-based identification. However, the molecular ion may be weak or absent for some compounds.[3]

  • Negative Chemical Ionization (NCI): A soft ionization technique that is highly selective and sensitive for electrophilic compounds like nitro-PAHs.[3][12][13] It often produces a strong molecular ion, aiding in compound identification and quantification.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Tool for a Broader Range of Nitro-PAHs

LC-MS is a highly versatile technique suitable for a wider range of compounds, including those that are thermally labile or have high molecular weights, which may not be amenable to GC analysis.[10][14]

Principle: In LC, a liquid mobile phase carries the sample through a packed column containing a stationary phase. Separation is based on the differential partitioning of analytes between the mobile and stationary phases. The eluent from the column is then introduced into the mass spectrometer.

Key Advantages for Nitro-PAH Analysis:

  • Broader Analyte Coverage: Can analyze a wider range of nitro-PAHs, including less volatile and thermally sensitive compounds, without the need for derivatization.[5]

  • Reduced Sample Degradation: Operates at lower temperatures than GC, minimizing the risk of thermal degradation of sensitive nitro-PAHs.[5]

Common Configurations:

  • Triple Quadrupole MS (LC-MS/MS): Similar to its GC counterpart, this is the workhorse for quantitative LC-MS analysis, offering excellent sensitivity and selectivity through MRM.[2][6][15]

  • High-Resolution MS (LC-HRMS): Provides accurate mass measurements for confident identification and can be used for both targeted and non-targeted screening.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[16][17] It combines some of the best features of both GC and LC.

Principle: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to LC.[18] The solvating power of the mobile phase can be tuned by changing the pressure and temperature, or by adding a co-solvent.

Potential Benefits for Nitro-PAH Analysis:

  • Fast Analysis Times: SFC can significantly reduce analysis times compared to traditional LC methods.[19]

  • Reduced Organic Solvent Consumption: The use of supercritical CO2 as the primary mobile phase makes SFC a more environmentally friendly "green" technique.[17]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to reversed-phase LC, which can be advantageous for separating complex isomeric mixtures.

Quantitative Data at a Glance: A Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS, LC-MS, and SFC for nitro-PAH analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Supercritical Fluid Chromatography (SFC)
Applicable Analytes Volatile and semi-volatile, thermally stable nitro-PAHsWide range of nitro-PAHs, including thermally labile and high molecular weight compounds[10][14]Wide range of nitro-PAHs, particularly effective for chiral separations[16]
Sensitivity Excellent, especially with NCI and MS/MS detection (pg to fg levels)[7][12][13]Excellent, particularly with MS/MS detection (pg to fg levels)[2][15]Good, often comparable to LC-MS[19]
Selectivity High, especially with MS/MS and HRMS[7][9][20]High, especially with MS/MS and HRMS[2][15]Can offer unique selectivity for isomeric separations
Throughput Moderate, run times are typically in the range of 20-40 minutesModerate to high, with UHPLC systems enabling faster separations[2][15]High, with analysis times often under 10 minutes[19]
Cost (Instrument) Moderate to highHighHigh
"Greenness" Requires organic solvents for sample preparation and injectionRequires significant amounts of organic solvents as mobile phaseMore environmentally friendly due to the use of CO2 as the primary mobile phase[17]
Key Advantage Mature technology with extensive spectral libraries for EIVersatility for a wide range of analytes without derivatizationSpeed and reduced environmental impact

Experimental Workflow: From Sample to Signal

A successful nitro-PAH analysis hinges on a well-designed experimental workflow. The following diagram illustrates a typical process.

Nitro-PAH Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., Air filters, Soil, Food Cleanup Cleanup Extraction->Cleanup e.g., Soxhlet, PLE, MAE Chromatographic Separation Chromatographic Separation Cleanup->Chromatographic Separation e.g., SPE, Column Chromatography Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry GC, LC, or SFC Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: A generalized workflow for the analysis of nitro-PAHs.

In-Depth Protocol: GC-MS/MS Analysis of Nitro-PAHs in Air Particulate Matter

This protocol provides a detailed methodology for the determination of nitro-PAHs in air particulate matter using gas chromatography-tandem mass spectrometry, a widely adopted and robust technique.

1. Sample Collection and Preparation:

  • Sample Collection: High-volume air samplers are used to collect particulate matter on glass fiber or quartz filters.[7][21] The gas-phase fraction can be collected on polyurethane foam (PUF) or XAD resins.[1][7]

  • Internal Standard Spiking: Prior to extraction, the filter is spiked with a solution of isotopically labeled nitro-PAH internal standards to correct for variations in extraction efficiency and instrument response.[1]

  • Extraction:

    • Soxhlet Extraction: A classic and exhaustive technique, though it is time-consuming and requires large volumes of solvent.[1][5][7] A common solvent mixture is dichloromethane (DCM).

    • Pressurized Liquid Extraction (PLE): A faster and more automated method that uses elevated temperatures and pressures to reduce solvent consumption and extraction time.[1]

    • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[20]

  • Concentration: The extract is concentrated under a gentle stream of nitrogen to a small volume (e.g., 1 mL).[1][7]

  • Cleanup (Solid-Phase Extraction - SPE): The concentrated extract is passed through an SPE cartridge (e.g., silica or Florisil) to remove interfering compounds.[1][12][13] The nitro-PAH fraction is eluted with a suitable solvent or solvent mixture.[1]

  • Final Concentration and Solvent Exchange: The cleaned extract is further concentrated and the solvent is exchanged to a non-polar solvent like toluene for GC injection.[7]

2. GC-MS/MS Analysis:

  • Gas Chromatograph:

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of nitro-PAHs.[1]

    • Injection: A splitless injection is typically used to maximize the transfer of analytes onto the column.

    • Oven Temperature Program: A temperature gradient is employed to separate the nitro-PAHs based on their boiling points. A typical program might start at 60°C, ramp to 300°C, and hold for a period.

  • Mass Spectrometer (Triple Quadrupole):

    • Ionization: Negative Chemical Ionization (NCI) is often preferred for its high sensitivity and selectivity for nitro-PAHs.[3][12][13]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. For each target nitro-PAH, a specific precursor ion (typically the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[7] This highly specific transition minimizes background noise and enhances sensitivity.

3. Data Analysis and Quantification:

  • Calibration: A multi-point calibration curve is generated by analyzing standard solutions of known nitro-PAH concentrations containing the internal standards.

  • Quantification: The concentration of each nitro-PAH in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Logical Relationships of Analytical Choices

The selection of an analytical technique is a decision-making process driven by several factors. The following diagram illustrates the logical flow for choosing the optimal method.

Analytical Technique Selection Analyte Properties Analyte Properties Volatility & Thermal Stability Volatility & Thermal Stability Analyte Properties->Volatility & Thermal Stability Sample Complexity Sample Complexity Matrix Interferences Matrix Interferences Sample Complexity->Matrix Interferences Research Goal Research Goal Targeted vs. Non-targeted Targeted vs. Non-targeted Research Goal->Targeted vs. Non-targeted GC-MS GC-MS Volatility & Thermal Stability->GC-MS High LC-MS LC-MS Volatility & Thermal Stability->LC-MS Low SFC-MS SFC-MS Volatility & Thermal Stability->SFC-MS Broad Range Matrix Interferences->SFC-MS Moderate to High GC-MS/MS or LC-MS/MS GC-MS/MS or LC-MS/MS Matrix Interferences->GC-MS/MS or LC-MS/MS High High-Resolution MS High-Resolution MS Targeted vs. Non-targeted->High-Resolution MS Non-targeted

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A Guide to Inter-Laboratory Cross-Validation for the Analysis of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing an inter-laboratory cross-validation study for the analysis of 1-Nitro-3-nitrosopyrene. As a metabolite of the potent mutagen 1,3-dinitropyrene, the accurate and reproducible quantification of 1-Nitro-3-nitrosopyrene is critical for environmental monitoring, toxicology studies, and human health risk assessment.[1] This document is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish robust, comparable, and reliable analytical data across multiple facilities.

The Analytical Challenge: Why Cross-Validation is Essential

The quantification of 1-Nitro-3-nitrosopyrene presents significant analytical challenges due to its typical presence at ultra-trace levels within highly complex matrices such as diesel exhaust particulates, biological tissues, or environmental samples.[2][3] The complexity of these matrices can introduce interferences, suppress instrument signals, and lead to variability in extraction efficiency, making direct comparison of data between laboratories difficult without a formal validation process.

An inter-laboratory comparison, or proficiency test, is the cornerstone of analytical quality assurance. It serves to:

  • Assess Comparability: Objectively evaluate the degree of agreement between different laboratories' results for the same homogenous sample.

  • Identify Systematic Bias: Uncover potential systemic errors in a laboratory's methodology, calibration, or data processing.[4]

  • Validate In-House Methods: Provide external verification of a laboratory's analytical performance against its peers.

  • Build Trust and Confidence: Ensure that data generated by different organizations can be reliably combined and compared for regulatory submissions or collaborative research.

Core Methodologies: A Comparative Overview

The choice of analytical methodology is the first major variable in inter-laboratory studies. While various techniques can be employed, methods based on chromatography coupled with mass spectrometry are the gold standard for their sensitivity and specificity.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for thermally stable and volatile compounds. For nitro-PAHs, derivatization may sometimes be employed to improve chromatographic behavior.[5] The use of Negative Chemical Ionization (NCI) can significantly enhance sensitivity for electrophilic compounds like nitroaromatics.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique. It avoids potential thermal degradation of the analyte and offers exceptional selectivity through Multiple Reaction Monitoring (MRM). An LC-MS/MS method provides the sensitivity needed to detect low pg/m³ concentrations in environmental samples, often with less extensive sample preparation compared to GC-based methods.[3]

The Causality Behind Method Choice: The decision between GC-MS and LC-MS/MS often hinges on the analyte's thermal stability and the complexity of the sample matrix. For a potentially labile compound like 1-Nitro-3-nitrosopyrene, LC-MS/MS minimizes the risk of in-source degradation. Furthermore, the second stage of mass spectrometry (MS/MS) provides a higher degree of confidence in analyte identification by monitoring a specific precursor-to-product ion transition, which is crucial for minimizing false positives in complex samples.[7][8]

Designing the Inter-Laboratory Cross-Validation Study

A successful cross-validation study requires meticulous planning, a centralized coordinating body, and clear communication with participating laboratories.

Study Workflow Overview

The following diagram outlines the critical steps in a typical inter-laboratory study.

CrossValidationWorkflow cluster_coordinator Study Coordinator cluster_labs Participating Laboratories (N≥3) cluster_analysis Centralized Data Evaluation prep Prepare & Characterize Test Materials (TM) dist Distribute Blinded TMs & Instructions prep->dist lab_a Lab A: Analysis using In-House Method dist->lab_a lab_b Lab B: Analysis using In-House Method dist->lab_b lab_c Lab C: Analysis using In-House Method dist->lab_c collect Collect & Collate Reported Data lab_a->collect lab_b->collect lab_c->collect stats Statistical Analysis (e.g., Z-Scores) collect->stats report Generate Final Comparison Report stats->report

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A Comparative Guide to the Genotoxicity of 1-Nitro-3-nitrosopyrene and its Parent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the genotoxic potential of 1-nitro-3-nitrosopyrene and its parent compounds, 1-nitropyrene and 3-nitrosopyrene. We will explore the experimental data that elucidates their relative genotoxicity, the underlying metabolic activation pathways that contribute to their DNA-damaging capabilities, and the standard methodologies used to assess these effects.

Introduction to the Compounds of Interest

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants known for their mutagenic and carcinogenic properties.[1] 1-Nitropyrene (1-NP) is one of the most abundant nitro-PAHs found in diesel exhaust and is often used as a marker for the mutagenicity of these emissions.[2] Its metabolites, including 1-nitro-3-nitrosopyrene, are of significant interest due to their potential for increased genotoxicity. This guide will focus on a comparative analysis of 1-nitro-3-nitrosopyrene, and its precursors, to provide a clearer understanding of their relative risks.

Metabolic Activation: The Key to Genotoxicity

The genotoxicity of many nitroaromatic compounds is not inherent to the parent molecule but is a consequence of their metabolic activation within an organism.[1][2] This process typically involves the reduction of the nitro group to a reactive hydroxylamine intermediate, which can then form covalent adducts with DNA, leading to mutations.[3][4]

The metabolic activation of 1-nitropyrene can proceed through two main pathways: nitroreduction and ring oxidation.[5]

  • Nitroreduction: This is a critical pathway for the activation of 1-nitropyrene to a mutagen.[6] It involves the enzymatic reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive N-hydroxyarylamine. This intermediate can then bind to DNA, primarily at guanine bases, forming DNA adducts.[4]

  • Ring Oxidation: This pathway can also lead to the formation of mutagenic metabolites.[7][8][9] Oxidation of the aromatic ring can occur at various positions, and these oxidized metabolites can also undergo nitroreduction, leading to the formation of highly reactive species.[3][9]

The interplay between these two pathways determines the overall genotoxic potential of 1-nitropyrene and its derivatives.

MetabolicActivation 1-Nitropyrene 1-Nitropyrene Nitroreduction Nitroreduction 1-Nitropyrene->Nitroreduction Nitroreductases Ring Oxidation Ring Oxidation 1-Nitropyrene->Ring Oxidation CYP450s 1-Nitroso-pyrene 1-Nitroso-pyrene Nitroreduction->1-Nitroso-pyrene Oxidized Metabolites Oxidized Metabolites Ring Oxidation->Oxidized Metabolites N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene 1-Nitroso-pyrene->N-Hydroxy-1-aminopyrene DNA Adducts DNA Adducts N-Hydroxy-1-aminopyrene->DNA Adducts Oxidized Metabolites->Nitroreduction Oxidized Metabolites->DNA Adducts

Caption: Metabolic activation pathways of 1-nitropyrene.

Comparative Genotoxicity: Experimental Evidence

The genotoxic potential of these compounds is typically evaluated using a battery of in vitro and in vivo assays. These tests are designed to detect different endpoints of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks.[10]

CompoundAmes Test (Bacterial Mutagenicity)Micronucleus Assay (Chromosomal Damage)Comet Assay (DNA Strand Breaks)
1-Nitropyrene Potent mutagen, particularly in nitroreductase-proficient strains.[6]Induces micronucleus formation in a concentration-dependent manner.[11][12]Causes DNA strand breaks.[11][12]
1-Nitro-3-nitrosopyrene Expected to be a potent direct-acting mutagen due to the nitroso group.Expected to induce chromosomal damage.Expected to cause significant DNA strand breaks.
3-Nitrosopyrene Expected to be a direct-acting mutagen.Likely to induce chromosomal damage.Likely to cause DNA strand breaks.

Note: While direct comparative data for 1-nitro-3-nitrosopyrene is limited in the readily available literature, its genotoxicity can be inferred from the known activities of dinitropyrenes and other nitrosated compounds. Two-electron reduction of dinitropyrenes yields nitro-nitrosopyrenes, and further reduction of the nitrosopyrene is required for activation to a DNA-reactive N-hydroxylamines.[13] Studies on related compounds, such as 1-nitro-6-nitrosopyrene, have shown that the rate of reduction of the nitro-nitrosopyrene can influence its tumorigenic potential.[13]

Key Experimental Protocols for Genotoxicity Assessment

A standardized battery of tests is crucial for accurately assessing the genotoxic potential of chemical compounds.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying substances that can produce gene mutations.[10][14]

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).[10][14] The test compound is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium.[10]

Step-by-Step Methodology:

  • Strain Selection: Choose appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA(pKM101)).[15][16] For nitroarenes and nitrosamines, specific strains and testing conditions are recommended.[15][17]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat or hamster liver) to detect compounds that require metabolic activation to become mutagenic.[15][16][17] For nitrosamines, using both rat and hamster S9 is recommended.[15][16]

  • Exposure: Use a pre-incubation method where the test compound, bacterial culture, and S9 mix (if applicable) are incubated together before being plated on the minimal agar.[15][17] A 30-minute pre-incubation is often recommended for nitrosamines.[15]

  • Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible, significant increase at one or more concentrations compared to the negative control.[10]

AmesTestWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Incubation cluster_analysis Analysis Test_Compound Test Compound (various concentrations) Pre_incubation Pre-incubation (37°C) Test_Compound->Pre_incubation Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Bacterial_Strains->Pre_incubation S9_Mix S9 Mix (with/without) S9_Mix->Pre_incubation Plating Plate on Minimal Agar Pre_incubation->Plating Incubation Incubate (48-72h, 37°C) Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Statistical Analysis Colony_Counting->Data_Analysis

Caption: Ames Test Experimental Workflow.

In Vitro Micronucleus Assay

The micronucleus test is a reliable assay for detecting chromosomal damage.[18][19][20]

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[18] An increase in the frequency of micronucleated cells indicates that the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[20]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).[21]

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should typically induce around 50-60% cytotoxicity.[10]

  • Treatment: Expose the cells to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.[10]

  • Incubation: Treatment times can vary. A short treatment (3-6 hours) with S9 is followed by a recovery period, while a longer treatment (1.5-2.0 cell cycles) is typically done without S9.[10]

  • Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring and Analysis: Score the frequency of micronucleated cells per 1000-2000 cells. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[10]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23][24]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[22] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[22][24][25]

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Encapsulation: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.[22]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using image analysis software.[24][26]

Conclusion

The genotoxicity of 1-nitro-3-nitrosopyrene and its parent compounds is a significant area of research due to their prevalence as environmental pollutants. The experimental evidence indicates that metabolic activation, primarily through nitroreduction, is a key determinant of their DNA-damaging potential. While 1-nitropyrene is a known genotoxic agent, its nitrosated derivative, 1-nitro-3-nitrosopyrene, is expected to exhibit even greater direct-acting mutagenicity. A comprehensive assessment using a battery of genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, is essential for fully characterizing the relative risks associated with these compounds.

References

  • Ball, L. M., Kohan, M. J., Claxton, L. D., & Lewtas, J. (1984). Mutagenicity of derivatives and metabolites of 1-nitropyrene: activation by rat liver S9 and bacterial enzymes.
  • Beland, F. A. (1991). Role of Ring Oxidation in the Metabolic Activation of 1-Nitropyrene. Health Effects Institute.
  • Chou, M. W., Heflich, R. H., & Fu, P. P. (1986). Metabolism of 1-nitrobenzo[a]pyrene by rat liver microsomes to potent mutagenic metabolites. Carcinogenesis, 7(11), 1837–1844.
  • Djuric, Z., Potter, D. W., Culp, S. J., Luongo, D. A., & Beland, F. A. (1993). Formation of DNA adducts and oxidative DNA damage in rats treated with 1-nitropyrene. Cancer Letters, 68(2-3), 169–175.
  • Eddy, E. P., Howard, P. C., McCoy, E. C., & Rosenkranz, H. S. (1987). Mutagenicity of 1-nitropyrene, 1,6-dinitropyrene, 1,8-dinitropyrene and 1-nitrosopyrene in the CHO/HGPRT assay. Carcinogenesis, 8(10), 1469–1474.
  • Fu, P. P., Herreno-Saenz, D., Miller, D. W., & Heflich, R. H. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177–183.
  • Heflich, R. H., Howard, P. C., & Beland, F. A. (1985). 1-Nitrosopyrene: an intermediate in the metabolic activation of 1-nitropyrene to a mutagen in Salmonella typhimurium TA1538. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 149(1), 25–32.
  • Howard, P. C., Heflich, R. H., Evans, F. E., & Beland, F. A. (1983). Formation of DNA adducts in vitro and in Salmonella typhimurium upon metabolic reduction of the environmental mutagen 1-nitropyrene. Cancer Research, 43(5), 2052–2058.
  • Jackson, M. A., King, L. C., Ball, L. M., Ghayourmanesh, S., Jeffrey, A. M., & Lewtas, J. (1985). Nitropyrene: DNA binding and adduct formation in respiratory tissues. Environmental Health Perspectives, 62, 203–207.
  • Malia, S. A. (1996). Mechanism of mutagenesis by the 1-nitropyrene-DNA adduct N-(deoxyguanosin-8-yl)-1-aminopyrene. University of Connecticut.
  • Marshall, T. C., Royer, R. E., Li, A. P., Kusewitt, D. F., & Brooks, A. L. (1982). Acute and genetic toxicity of 1-nitropyrene and its fate after single oral doses to rats. Journal of Toxicology and Environmental Health, 10(3), 373–384.
  • Mermelstein, R., Kiriazides, D. K., Butler, M., McCoy, E. C., & Rosenkranz, H. S. (1981). The extraordinary mutagenicity of nitropyrenes in bacteria.
  • Mitchell, I. D., & Combes, R. D. (1983). The micronucleus test as a short-term assay for carcinogenicity. Carcinogenesis, 4(2), 133–138.
  • OECD. (1997). Test No.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.
  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217–267.
  • Singh, N. P., McCoy, M. T., Tice, R. R., & Schneider, E. L. (1988). A simple technique for quantitation of low levels of DNA damage in individual cells. Experimental Cell Research, 175(1), 184–191.
  • Tokiwa, H., Nakagawa, R., & Ohnishi, Y. (1981). Mutagenic assay of aromatic nitro compounds with Salmonella typhimurium.
  • White, K. L., Jr, & Ball, L. M. (2006). Further Activation of Oxidised Metabolites of 1-Nitropyrene.
  • Williams, G. M., Mori, H., & McQueen, C. A. (1989). Structure-activity relationships in the rat hepatocyte DNA-repair test for 300 chemicals. Mutation Research/Reviews in Genetic Toxicology, 221(3), 263–286.
  • Yang, J.-L., W.-C. Lin, C.-W. Li, and T.-C. Lee. (2021). Genotoxic effects of 1-nitropyrene in macrophages are mediated through a p53-dependent pathway involving cytochrome c release, caspase activation, and PARP-1 cleavage. Ecotoxicology and Environmental Safety, 213, 112062.
  • Yu, S., Heflich, R. H., & Von Tungeln, L. S. (2004). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Cancer Letters, 205(1), 73-78.

Sources

Comparative Guide: Electrochemical Reduction of Nitrosopyrene Isomers

[1]

Executive Summary

The electrochemical reduction of nitrosopyrenes (NOPs) is a critical area of study for toxicologists and drug development professionals. These compounds are the direct metabolic intermediates of nitropyrenes (NPs), a class of widespread environmental mutagens found in diesel exhaust and combustion emissions. While 1-nitropyrene is the most abundant isomer, 2- and 4-nitropyrenes exhibit distinct and often higher carcinogenic potencies.

This guide provides an in-depth technical comparison of the electrochemical behavior of 1-nitrosopyrene , 2-nitrosopyrene , and 4-nitrosopyrene . By analyzing their reduction potentials (

Mechanistic Foundation: The 2e⁻/2H⁺ Bioactivation Pathway

The biological activity of nitrosopyrenes hinges on their reduction to N-hydroxyaminopyrenes (hydroxylamines). This species is the proximate carcinogen capable of binding to DNA. Electrochemical simulation of this pathway typically follows a mechanism (ECEC) involving electron transfer (E) and protonation (C).

General Reduction Scheme:

  • Nitroso Reduction:

    
     (Hydroxylamine)
    
  • Amine Formation (Detoxification):

    
     (Amine)
    

The toxicity depends on the stability of the hydroxylamine intermediate. If it is stable enough to undergo esterification (e.g., O-acetylation) but reactive enough to generate nitrenium ions, it will form DNA adducts.

Pathway Visualization

The following diagram illustrates the divergent pathways for nitrosopyrene reduction, highlighting the critical "Toxic Branch" where DNA binding occurs.

NitrosopyreneReductionNONitrosopyrene(R-NO)RadRadical Anion(R-NO•⁻)NO->Rad+e⁻ (E1)NHOHN-Hydroxylaminopyrene(R-NHOH)Rad->NHOH+e⁻, +2H⁺NitreniumNitrenium Ion(R-NH⁺)NHOH->Nitrenium-OH⁻(Acid/Enzymatic)AmineAminopyrene(R-NH₂)NHOH->Amine+2e⁻, +2H⁺(Detoxification)DNA_AdductDNA Adduct(Mutagenesis)Nitrenium->DNA_Adduct+ DNA

Caption: Electrochemical and metabolic fate of nitrosopyrenes. The stability of the R-NHOH intermediate determines the likelihood of the toxic "Nitrenium" branch versus the detoxifying "Amine" branch.

Comparative Analysis of Isomers
1-Nitrosopyrene (1-NOP)
  • Overview: The metabolic intermediate of the most abundant environmental nitro-PAH.

  • Electrochemical Behavior: 1-NOP exhibits a well-defined, quasi-reversible reduction peak. In aprotic media (e.g., DMF), the reduction of the parent 1-nitropyrene shows a first reversible peak at -0.61 V (vs. Ag/AgI), corresponding to the

    
     couple. The nitroso intermediate is reduced at a slightly less negative potential, often merging with the first wave or appearing as a pre-peak in subsequent scans.
    
  • Biological Implication: The hydroxylamine formed (1-NHOH-Py) is moderately stable and predominantly forms C8-guanine adducts. Its redox potential allows for facile enzymatic reduction, but it is less potent as a mammary carcinogen compared to the 4-isomer.

2-Nitrosopyrene (2-NOP)
  • Overview: A "nodal" isomer where the substituent is on a carbon atom with a low coefficient in the HOMO/LUMO wavefunctions of the pyrene system.

  • Electrochemical Behavior: 2-NOP is thermodynamically harder to reduce (more negative

    
    ) than 1-NOP. This is due to the lack of effective conjugation between the nitroso group and the aromatic 
    
    
    -system at the 2-position.
  • Biological Implication: Despite being harder to reduce, 2-NOP is a potent mutagen in specific Salmonella strains (e.g., TA98). Uniquely, its hydroxylamine intermediate generates both guanine and adenine adducts , whereas 1-NOP is restricted to guanine. This broader spectrum of DNA damage suggests a different mechanism of electrophilic attack by the resulting nitrenium ion.

4-Nitrosopyrene (4-NOP)
  • Overview: The most carcinogenic isomer in mammalian models (e.g., rat mammary gland).

  • Electrochemical Behavior: 4-NOP displays a reduction potential similar to 1-NOP (Type II orientation, pseudo-parallel to the ring). However, the kinetics of the follow-up chemical reactions differ.

  • Biological Implication: The 4-NHOH-Py intermediate is exceptionally efficient at binding DNA. Research indicates that 4-NOP forms multiple distinct DNA adducts that are more persistent than those of 1-NOP. The electrochemical data correlates this with a "sweet spot" of reactivity: the hydroxylamine is formed easily (like 1-NOP) but possesses a specific steric configuration (bay region proximity) that stabilizes the nitrenium ion or hinders detoxification, leading to higher tumorigenicity.

Summary Data Table

The following table synthesizes electrochemical data (approximated from nitro-precursor studies in DMF vs. SCE/Ag/AgI) and biological outcomes.

IsomerEst.[1][2][3][4]

(Nitro Group)*
Reduction EaseHydroxylamine StabilityPrimary DNA AdductsCarcinogenic Potency
1-Nitrosopyrene -0.61 VHighModeratedG-C8Moderate (Lung/Liver)
2-Nitrosopyrene ~ -0.70 V (Est.)Low (Harder)LowdG-C8, dA-C8High (Mutagenic)
4-Nitrosopyrene -0.60 VHighHighMultiple (dG, dA)Highest (Mammary)

*Note:



Experimental Protocol: Cyclic Voltammetry of Nitrosopyrenes

To replicate these findings or test new derivatives, follow this self-validating protocol.

Reagents & Equipment:

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN). Must be HPLC grade, <10 ppm water.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Analytes: 1 mM solution of the specific nitrosopyrene isomer (or nitropyrene precursor).

  • Electrodes:

    • Working: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

    • Counter: Platinum wire.

    • Reference: Ag/Ag⁺ (0.01 M

      
       in MeCN) or Ag/AgCl (aqueous, with salt bridge).
      

Workflow:

  • Cell Preparation: Degas the solvent/electrolyte solution with Argon for 15 minutes to remove dissolved oxygen (which reduces at ~ -0.8 V and interferes with NO reduction).

  • Blank Scan: Run a CV from 0.0 V to -2.0 V to ensure the background current is negligible (< 1 µA).

  • Analyte Addition: Add the nitrosopyrene isomer to reach 1 mM concentration.

  • Measurement:

    • Scan Rate: 100 mV/s.[5]

    • Direction: Cathodic (0 V

      
       -2.0 V) then Anodic.
      
    • Observation: Look for the first reduction peak (

      
      ). For nitrosopyrenes, this is often irreversible due to rapid protonation.
      
  • Reversibility Test: Vary scan rates (50, 100, 200, 500 mV/s). Plot

    
     vs. 
    
    
    . A linear relationship confirms diffusion control.
  • Mechanistic Probe: Add weak acid (e.g., phenol) incrementally. If the peak current doubles, it confirms the 2e⁻/2H⁺ reduction to hydroxylamine.

Experimental Setup Diagram

CV_Setupcluster_cellElectrochemical Cell (Anaerobic)WEWorking Electrode(Glassy Carbon)PotentiostatPotentiostat(Data Acquisition)WE->PotentiostatCECounter Electrode(Pt Wire)CE->PotentiostatREReference Electrode(Ag/Ag+)RE->PotentiostatSolSolution:DMF + 0.1M TBAPF6+ 1mM IsomerSol->WEDiffusionPCAnalysis Software(E vs. Current)Potentiostat->PCData

Caption: Three-electrode setup for precise determination of reduction potentials in aprotic media.

References
  • Lopes, W. A., et al. (2004). "Electrochemical reduction potentials of 1-nitropyrene, 9-nitroanthracene, 6-nitrochrysene and 3-nitrofluoranthene and their correlation with direct-acting mutagenicities." Journal of the Brazilian Chemical Society. Link

  • Beland, F. A. (1986). "DNA Binding by 1-Nitropyrene and Dinitropyrenes in Vitro and in Vivo." Health Effects Institute. Link

  • Fifer, E. K., et al. (1986). "Metabolism and DNA binding of 1-nitropyrene and 1-nitrosopyrene in newborn mice." Chemical Research in Toxicology. Link

  • Heflich, R. H., et al. (1990). "Comparative direct-acting mutagenicity of 1- and 2-nitropyrene: evidence for 2-nitropyrene mutagenesis by both guanine and adenine adducts."[4] Mutagenesis. Link

  • IARC Working Group. (2014). "Diesel and Gasoline Engine Exhausts and Some Nitroarenes." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

A Senior Application Scientist's Guide to the Validation of 1-Nitro-3-nitrosopyrene as a Biomarker of Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust validation of biomarkers is fundamental to advancing toxicological research and regulatory science. This guide provides an in-depth comparison and validation workflow for 1-Nitro-3-nitrosopyrene (NNP), a metabolite of the ubiquitous environmental pollutant 1-nitropyrene found in diesel exhaust. We will explore the metabolic origins of NNP, compare it to established biomarkers of diesel exhaust exposure, and present a comprehensive, step-by-step framework for its analytical and clinical validation. This document is intended for researchers, scientists, and drug development professionals seeking to employ scientifically sound biomarkers in their studies.

Introduction: The Need for Specific Biomarkers of Diesel Exhaust Exposure

Diesel engine exhaust is a complex mixture of gases and particulate matter, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). A significant component of diesel particulate matter is 1-nitropyrene (1-NP), the most abundant nitrated polycyclic aromatic hydrocarbon (nitro-PAH) in these emissions.[1][2] Its widespread presence and known mutagenic properties necessitate reliable methods for quantifying human exposure.[3][4]

While direct measurement of airborne 1-NP can be used to assess environmental levels, a biomarker of exposure should reflect the absorbed dose and its subsequent metabolic activation within the body.[5][6] The metabolic activation of 1-NP is a critical step in its genotoxic mechanism, proceeding through pathways of nitroreduction and ring oxidation.[7][8] One of these pathways leads to the formation of 1-Nitro-3-nitrosopyrene (NNP), a reactive intermediate. This guide focuses on the rigorous validation of NNP as a specific and mechanistically relevant biomarker for 1-NP exposure.

Metabolic Activation Pathway of 1-Nitropyrene to 1-Nitro-3-nitrosopyrene

Understanding the metabolic fate of a parent compound is crucial for selecting a relevant biomarker. 1-Nitropyrene undergoes a two-step metabolic activation process. First, ring oxidation by cytochrome P450 enzymes can lead to the formation of various hydroxylated metabolites (e.g., 3-hydroxy-1-nitropyrene).[8][9] Subsequently, this can be followed by nitroreduction, a critical step for genotoxicity, which is catalyzed by cytosolic enzymes like xanthine oxidase.[7][10] This reduction of the nitro group on the hydroxylated intermediate can form the highly reactive 1-nitro-3-nitrosopyrene.

This metabolic activation is significant because the ultimate reactive species can form covalent bonds with biological macromolecules, such as DNA, leading to the formation of DNA adducts which are implicated in carcinogenesis.[3][8]

Metabolic_Activation_of_1-Nitropyrene cluster_0 Cellular Environment 1NP 1-Nitropyrene (1-NP) (from Diesel Exhaust) OH_1NP 3-Hydroxy-1-nitropyrene 1NP->OH_1NP  Cytochrome P450  (Ring Oxidation) NNP 1-Nitro-3-nitrosopyrene (NNP) (Reactive Intermediate) OH_1NP->NNP  Nitroreductases  (e.g., Xanthine Oxidase) DNA_Adducts DNA Adducts NNP->DNA_Adducts  Covalent Binding

Caption: Metabolic activation of 1-Nitropyrene to 1-Nitro-3-nitrosopyrene.

Comparative Analysis of Diesel Exhaust Biomarkers

The utility of a biomarker is best assessed by comparing its performance against existing alternatives. Here, we compare 1-Nitro-3-nitrosopyrene (as a theoretical candidate) with established biomarkers of 1-NP and general diesel exhaust exposure.

BiomarkerMatrixAnalytical MethodStrengthsWeaknesses
Elemental Carbon (EC) AirThermal-Optical Analysis (NIOSH 5040)Industry standard for diesel particulate matter; good correlation with exposure groups.[5]Measures exposure, not absorbed dose; subject to contamination from other combustion sources.[2]
Urinary 1-NP Metabolites (e.g., 6-OHNP, 8-OHNP) UrineLC-MS/MSNon-invasive; reflects absorbed and metabolized dose; multiple metabolites can be measured.[11][12]Half-life of ~12 hours may reflect ongoing exposure over days rather than acute work-shift exposure.[11]
Hemoglobin Adducts (e.g., 1-Aminopyrene) BloodGC/MSReflects cumulative exposure over the lifespan of red blood cells (~120 days).[13]Invasive sample collection; lower concentrations can be challenging to detect.
1-Nitro-3-nitrosopyrene (NNP) Blood / TissueLC-MS/MS (Hypothetical)Mechanistically linked to genotoxicity; potentially a more direct marker of the biologically effective dose.Highly reactive and likely has a very short half-life, making detection in biological fluids extremely challenging.

Expert Insight: While urinary metabolites like 6- and 8-hydroxy-1-nitropyrene (OHNP) are excellent for assessing recent, integrated exposure, the high reactivity of NNP makes it an unlikely candidate for a routine biomarker in blood or urine.[11][12] Its value lies more in mechanistic studies, potentially being detectable as a transient species or through its downstream products like DNA adducts in target tissues.

A Rigorous Workflow for Biomarker Validation

The validation of any new biomarker must follow a structured, multi-phase process to ensure the resulting data is reliable, reproducible, and fit for purpose. This workflow is grounded in principles outlined by the FDA's Bioanalytical Method Validation (BMV) guidance.[14][15][16]

Biomarker_Validation_Workflow cluster_workflow Validation Phases Phase1 Phase 1: Pre-Analytical Method Development Phase2 Phase 2: Analytical Validation (Per FDA/ICH M10 Guidance) Phase1->Phase2 Method is Fit-for-Purpose Step1_1 Sample Collection & Handling Protocols Phase1->Step1_1 Step1_2 Analyte Extraction & Cleanup (e.g., SPE) Phase1->Step1_2 Step1_3 LC-MS/MS Method Optimization Phase1->Step1_3 Phase3 Phase 3: Clinical/Epidemiological Validation Phase2->Phase3 Method is Validated Step2_1 Accuracy & Precision Phase2->Step2_1 Step2_2 Selectivity & Specificity Phase2->Step2_2 Step2_3 Sensitivity (LLOQ) Phase2->Step2_3 Step2_4 Stability (Freeze-Thaw, Bench-Top, Long-Term) Phase2->Step2_4 Step2_5 Matrix Effect Phase2->Step2_5 Step3_1 Dose-Response Studies (Animal Models) Phase3->Step3_1 Step3_2 Human Exposure Studies (Occupational Cohorts) Phase3->Step3_2 Step3_3 Correlation with Health Outcomes Phase3->Step3_3

Sources

Navigating the Metabolic Maze: Inter-species Divergence in 1-Nitro-3-nitrosopyrene Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Enigmatic Toxicity of Dinitropyrenes

Dinitropyrenes are potent mutagenic and carcinogenic compounds found in diesel exhaust and other environmental pollutants. Their biological activity is not inherent but is a consequence of their metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer. A key intermediate in the metabolic activation of 1,3-dinitropyrene is 1-nitro-3-nitrosopyrene. Understanding the metabolic fate of this compound is crucial for assessing the carcinogenic risk of dinitropyrenes in different species, including humans. This guide provides a comparative overview of the inter-species differences in 1-nitro-3-nitrosopyrene metabolism, drawing upon experimental data to illuminate the diverse enzymatic pathways and their implications for toxicity.

The Metabolic Crossroads: Activation and Detoxification of 1-Nitro-3-nitrosopyrene

The metabolism of 1-nitro-3-nitrosopyrene, and nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in general, is a double-edged sword, involving both metabolic activation to genotoxic species and detoxification to more readily excretable, less harmful compounds. The two primary metabolic routes are:

  • Nitroreduction: This is the critical activation pathway. The nitro group of 1-nitro-3-nitrosopyrene is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. The N-hydroxy arylamine intermediate is highly reactive and can form adducts with DNA, primarily at the C8 position of guanine.[1] This process is catalyzed by a variety of nitroreductases, including cytosolic enzymes like xanthine oxidase and microsomal enzymes such as cytochrome P450s.[1][2]

  • Ring Oxidation: This is generally considered a detoxification pathway. Cytochrome P450 enzymes can oxidize the aromatic rings of nitropyrenes, leading to the formation of phenols and dihydrodiols.[3] These oxidized metabolites can then be conjugated with glutathione, glucuronic acid, or sulfate, increasing their water solubility and facilitating their excretion.[4]

The balance between these activation and detoxification pathways is a key determinant of the overall genotoxicity of 1-nitro-3-nitrosopyrene and varies significantly across different species.

A Tale of Two Species (and More): Unraveling the Metabolic Differences

Direct comparative studies on the metabolism of 1-nitro-3-nitrosopyrene across a wide range of species are limited. However, by examining the metabolism of its parent compound, 1,3-dinitropyrene, and the well-studied 1-nitropyrene, we can infer significant inter-species variations.

Rodents: The Workhorses of Toxicology

Much of our understanding of nitropyrene metabolism comes from studies in rats. Research has shown that in the presence of rat liver microsomes or cytosol, the reduction of nitro-nitrosopyrenes is a key metabolic step.[5] A comparative study of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene in rats found that the reduction of 1-nitro-6-nitrosopyrene was faster than that of 1-nitro-3-nitrosopyrene.[5] This difference in reduction rates may contribute to the lower tumorigenic potential of 1,3-dinitropyrene compared to 1,6-dinitropyrene.[5]

In vivo studies in rats have demonstrated that after oral administration of 1-nitropyrene, a significant portion is metabolized and excreted in the feces and urine.[6] The gut microbiota plays a crucial role in the nitroreduction of these compounds.[2]

Rabbits: A Different Metabolic Profile

Studies using rabbit lung tissue have shown that it can metabolize 1,8-dinitropyrene through both reductive and oxidative pathways.[7] Interestingly, under anaerobic conditions, reductive metabolism was the major pathway for forming stable metabolites, while under aerobic conditions, the formation of DNA-binding reactive species was higher, suggesting that oxygen levels can influence the metabolic fate and toxicity of dinitropyrenes in the lung.[7]

Primates and Humans: Extrapolating the Risk

Extrapolating data from animal models to humans is a significant challenge in toxicology. Studies on human hepatic and pulmonary microsomes have revealed important differences in the metabolism of nitropyrenes compared to rodents.[3] For instance, human hepatic microsomes show a preference for the formation of 3-hydroxy-1-nitropyrene, whereas in rodents, 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene are more prevalent.[3] This highlights the different regioselectivity of human cytochrome P450 enzymes.

Furthermore, there are significant inter-individual variations in the metabolic capacities of human populations due to genetic polymorphisms in drug-metabolizing enzymes.[4] This variability can lead to a wide range of susceptibilities to the carcinogenic effects of nitropyrenes.

Quantitative Comparison of Metabolic Activities

The following table summarizes the key differences in the metabolism of nitropyrenes and their intermediates across different species, based on available literature. It is important to note that direct quantitative data for 1-nitro-3-nitrosopyrene is scarce, and much of the information is inferred from studies on related compounds.

Metabolic Pathway/Enzyme Rat Rabbit Human Key Findings and Implications
Nitroreduction Rate (Liver) Slower for 1-nitro-3-nitrosopyrene compared to 1-nitro-6-nitrosopyrene.[5]Data not available for 1-nitro-3-nitrosopyrene.Reduction of dinitropyrenes observed in liver microsomes and cytosol.[1]Differences in reduction rates may explain the varying carcinogenic potencies of dinitropyrene isomers.
Key Nitroreductases Cytosolic and microsomal enzymes.[5]Lung S9 fraction contains active nitroreductases.[7]Cytochrome P450s (e.g., P450 3A4) and other nitroreductases.[1][3]The specific enzymes involved can differ, leading to variations in metabolic activation.
Ring Oxidation Profile (Liver) Predominantly forms 6-OH- and 8-OH-1-nitropyrene.[3]Data not available.Preferentially forms 3-OH-1-nitropyrene.[3]Species-specific P450 isoforms lead to different detoxification products.
DNA Adduct Formation N-(deoxyguanosin-8-yl)-1-aminopyrene is a major adduct.[6]DNA binding observed in lung tissue.[7]Dinitropyrenes are mutagenic in human cells.[8]The ultimate genotoxic event shows some conservation, but the efficiency of its formation likely varies.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of dinitropyrenes, leading to the formation of 1-nitro-3-nitrosopyrene and its subsequent activation or detoxification.

Metabolic Pathway of 1,3-Dinitropyrene 1,3-Dinitropyrene 1,3-Dinitropyrene 1-Nitro-3-nitrosopyrene 1-Nitro-3-nitrosopyrene 1,3-Dinitropyrene->1-Nitro-3-nitrosopyrene Nitroreductases Ring-Oxidized Metabolites Ring-Oxidized Metabolites 1,3-Dinitropyrene->Ring-Oxidized Metabolites Cytochrome P450s N-Hydroxy-1-amino-3-nitropyrene N-Hydroxy-1-amino-3-nitropyrene 1-Nitro-3-nitrosopyrene->N-Hydroxy-1-amino-3-nitropyrene Nitroreductases DNA Adducts DNA Adducts N-Hydroxy-1-amino-3-nitropyrene->DNA Adducts Spontaneous reaction Conjugated Metabolites (Excretion) Conjugated Metabolites (Excretion) Ring-Oxidized Metabolites->Conjugated Metabolites (Excretion) Phase II Enzymes

Caption: Metabolic activation and detoxification of 1,3-dinitropyrene.

Experimental Methodologies: A Step-by-Step Guide

The following protocols provide a general framework for studying the in vitro metabolism of 1-nitro-3-nitrosopyrene.

Protocol 1: In Vitro Metabolism using Liver Microsomes

Objective: To determine the rate of metabolism and identify the metabolites of 1-nitro-3-nitrosopyrene in liver microsomes from different species.

Materials:

  • Liver microsomes (from rat, mouse, human, etc.)

  • 1-Nitro-3-nitrosopyrene

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 1-nitro-3-nitrosopyrene (dissolved in a suitable solvent like DMSO).

  • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by HPLC to separate and quantify the parent compound and its metabolites.

Data Analysis:

  • Calculate the rate of disappearance of 1-nitro-3-nitrosopyrene.

  • Identify and quantify the formation of metabolites by comparing their retention times and mass spectra to authentic standards.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mixture Prepare reaction mixture (Buffer, NADPH system, Microsomes) Pre_incubation Pre-incubate at 37°C Reaction_Mixture->Pre_incubation Start_Reaction Add 1-Nitro-3-nitrosopyrene Pre_incubation->Start_Reaction Incubation Incubate at 37°C (time course) Start_Reaction->Incubation Stop_Reaction Stop reaction with Acetonitrile Incubation->Stop_Reaction Centrifugation Centrifuge to pellet protein Stop_Reaction->Centrifugation HPLC_Analysis Analyze supernatant by HPLC-UV/MS Centrifugation->HPLC_Analysis Data_Analysis Calculate metabolic rates and identify metabolites HPLC_Analysis->Data_Analysis

Caption: Workflow for in vitro metabolism studies.

Conclusion and Future Directions

The metabolism of 1-nitro-3-nitrosopyrene is a complex process with significant inter-species variations. While nitroreduction is the primary activation pathway leading to genotoxicity, the rate and extent of this process, as well as the competing detoxification pathways, differ between species. Rodent models have provided valuable insights, but direct extrapolation to human risk is challenging due to differences in enzyme activities and expression.

Future research should focus on:

  • Direct comparative metabolism studies: Conducting head-to-head comparisons of 1-nitro-3-nitrosopyrene metabolism in primary hepatocytes or subcellular fractions from a wider range of species, including non-human primates and humans.

  • Identification of key enzymes: Utilizing recombinant human enzymes to pinpoint the specific cytochrome P450s and other nitroreductases responsible for the metabolism of 1-nitro-3-nitrosopyrene in humans.

  • Quantitative modeling: Developing physiologically based pharmacokinetic (PBPK) models to integrate in vitro metabolic data and predict the in vivo fate of 1-nitro-3-nitrosopyrene in different species, ultimately improving human health risk assessment.

By continuing to unravel the intricate metabolic pathways of these environmental carcinogens, we can better understand their mechanisms of toxicity and develop more accurate models for predicting human susceptibility.

References

  • Beland, F. A., & Marques, M. M. (1994). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes.
  • King, C. M. (1988). Metabolism and biological effects of nitropyrene and related compounds. Research report (Health Effects Institute), (16), 1-22.
  • Kataoka, K., Kinouchi, T., & Ohnishi, Y. (1991). Species differences in metabolic activation and inactivation of 1-nitropyrene in the liver. Cancer research, 51(15), 3919-3924.
  • Kim, D., & Guengerich, F. P. (2005). Comparative metabolism of 1-, 2-, and 4-nitropyrene by human hepatic and pulmonary microsomes. Chemical research in toxicology, 18(6), 1045-1053.
  • Boyiri, T., & Fu, P. P. (1996). The induction of DNA adducts in mammalian cells exposed to 1-nitropyrene and its nitro-reduced derivatives. Chemico-biological interactions, 102(2), 91-106.
  • Jackson, M. A., King, L. C., & Lewtas, J. (1985). Nitropyrene: DNA binding and adduct formation in respiratory tissues. Environmental health perspectives, 62, 203-207.
  • Beland, F. A. (1989). The metabolic activation and DNA adducts of dinitropyrenes. Research report (Health Effects Institute), (26), 1-23.
  • Fifer, E. K., Heflich, R. H., Djurić, Z., Howard, P. C., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis, 7(1), 65-70.
  • Norman, J. O., & King, L. C. (1990). Metabolism of 1,8-dinitropyrene by rabbit lung. Toxicology and applied pharmacology, 102(3), 449-459.
  • Johnson, R. A., & Glickman, B. W. (1989). DNA adducts of nitropyrene detected by specific antibodies. Carcinogenesis, 10(4), 643-649.
  • Silvers, K. J., Eddy, E. P., McCoy, E. C., Rosenkranz, H. S., & Howard, P. C. (1992). The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase. Journal of biochemical toxicology, 7(2), 85-92.
  • Herreno-Saenz, D., Evans, F. E., Abian, J., & Fu, P. P. (1995). Nitroreduction of 1- and 3-nitro-7,8,9,10-tetrahydrobenzo[a]pyrene and 1-nitrobenzo[a]pyrene resulting in formation of N2-deoxyguanosinyl adducts through long-range migration. Chemical research in toxicology, 8(2), 269-277.
  • Fu, P. P., Herreno-Saenz, D., Miller, D. W., & Heflich, R. H. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental health perspectives, 102(Suppl 6), 177-185.
  • King, C. M. (1988). Metabolism and biological effects of nitropyrene and related compounds. Research report (Health Effects Institute), (16), 1-22.
  • Howard, P. C., Heflich, R. H., Evans, F. E., & Beland, F. A. (1983). Formation of DNA adducts in vitro and in Salmonella typhimurium upon metabolic reduction of the environmental mutagen 1-nitropyrene. Cancer research, 43(5), 2052-2058.
  • International Agency for Research on Cancer. (1989). 1,3-Dinitropyrene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 46, Diesel and Gasoline Engine Exhausts and Some Nitroarenes (pp. 201-214). Lyon, France: IARC.
  • Groopman, J. D., & Kensler, T. W. (1987). The use of monoclonal antibody affinity columns for assessing human exposure to aflatoxin B1. Pharmacology & therapeutics, 34(2), 321-334.
  • Beland, F. A., Fullerton, N. F., Kinouchi, T., & Heflich, R. H. (1990). DNA binding by 1-nitropyrene and dinitropyrenes in vitro and in vivo: effects of nitroreductase induction. Research report (Health Effects Institute), (31), 1-23.
  • Williams, E. T., & Raushel, F. M. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical research in toxicology, 32(6), 987-1002.
  • Maher, V. M., Patton, J. D., & McCormick, J. J. (1988). Studies on the metabolism and biological effects of nitropyrene and related nitro-polycyclic aromatic compounds in diploid human fibroblasts. Research report (Health Effects Institute), (17), 1-33.
  • Williams, E. T., & Raushel, F. M. (2018). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. Methods in enzymology, 605, 139-158.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

CAS Number: 144886-19-1 Molecular Formula: C₁₆H₈N₂O₃ Classification: High-Potency Mutagen / Suspected Carcinogen (Nitro-PAH Class)

As Senior Application Scientists, we must approach 1-Nitro-3-nitrosopyrene (1-N-3-NP) not merely as "chemical waste," but as a bioactive contaminant capable of direct interaction with DNA. Unlike simple organic solvents, nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) often do not require metabolic activation to exhibit mutagenicity (direct-acting mutagens).

The Core Directive: Do not attempt bench-top chemical deactivation (e.g., bleach or acid hydrolysis) as a primary disposal method. These methods are often incomplete for nitro-PAHs and can generate intermediates (such as amino-nitro derivatives) that remain genotoxic. The only validated, self-verifying disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Personal Protective Equipment (PPE) & Engineering Controls

The "Barrier Protocol" below is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for nitro-PAHs.

Table 1: Mandatory PPE Configuration
ComponentSpecificationScientific Rationale
Primary Glove Silver Shield® (Laminate) Nitro-aromatics can permeate standard nitrile. Laminate offers broad chemical resistance.
Secondary Glove Nitrile (5 mil minimum) Worn over the Silver Shield to provide dexterity and mechanical protection.
Respiratory Fume Hood (Face Velocity > 100 fpm) 1-N-3-NP is a solid; dust generation is the critical risk. HEPA filtration is required if weighing outside a hood.
Body Tyvek® Lab Coat / Sleeve Covers Disposable outer layers prevent contamination of reusable fabric lab coats.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient against airborne particulates or splashes.

Waste Segregation & Disposal Workflows

Solid Waste Management

All solid materials contacting 1-N-3-NP must be treated as P-listed equivalent waste (acutely toxic/mutagenic).

  • Items: Weighing boats, contaminated gloves, paper towels, bench liners.

  • Protocol:

    • Collect in a wide-mouth HDPE jar or a dedicated hazardous waste bag labeled "SOLID MUTAGENIC WASTE - INCINERATE ONLY."

    • Do not autoclave. Autoclaving may volatilize nitro-PAHs or fail to reach temperatures required for ring destruction.

    • Seal and transfer to the central hazardous waste accumulation area.

Liquid Waste (Mother Liquors & HPLC Effluent)

Liquid waste typically consists of 1-N-3-NP dissolved in DMSO, Methanol, or Acetonitrile.

  • Segregation: Segregate into a container labeled "FLAMMABLE ORGANIC WASTE - CONTAINS MUTAGENS."

  • Compatibility Warning: Never mix nitro-PAH waste with strong oxidizers (e.g., Chromic acid, Peroxides) or strong reducing agents in the waste drum. This can lead to uncontrolled exothermic reactions or the formation of shock-sensitive compounds.

  • Final Disposal: Must be sent for fuel blending or high-temperature incineration.

Glassware Decontamination (The "Solvent Rinse" Method)

Attempting to wash contaminated glassware in a community sink poses a severe contamination risk. Follow this "Triple Rinse" protocol:

  • Rinse 1 & 2: Rinse the flask/vessel with a solvent capable of dissolving the compound (Acetone or Dichloromethane). Collect this rinse as hazardous liquid waste.

  • Rinse 3: Rinse with Ethanol. Collect as waste.

  • Final Wash: Only after the triple solvent rinse should the glassware be washed with detergent and water.

Visualized Decision Logic (Disposal Tree)

The following diagram illustrates the critical decision nodes for handling 1-N-3-NP waste streams.

DisposalProtocol Start Waste Generation: 1-Nitro-3-nitrosopyrene StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Gloves, Weighing Boats) StateCheck->Solid Liquid Liquid Waste (Solvents, HPLC Waste) StateCheck->Liquid Glassware Contaminated Glassware StateCheck->Glassware ActionSolid Double Bag in HDPE Container Solid->ActionSolid ActionLiquid Segregate: Flammable Organic + Mutagen Liquid->ActionLiquid ActionGlass Triple Solvent Rinse (Collect Rinsate) Glassware->ActionGlass Final Ship for High-Temp Incineration ActionSolid->Final ActionLiquid->Final ActionGlass->ActionLiquid Rinsate becomes Liquid Waste

Figure 1: Operational decision tree for segregating and disposing of mutagenic nitro-PAH waste streams.

Emergency Spill Response

In the event of a spill, speed and containment are vital.

  • Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signage.

  • PPE Upgrade: Don double gloves, Tyvek suit, and if the spill is outside a fume hood, use a half-face respirator with P100 cartridges (organic vapor + particulate).

  • Dampen (If Solid): If the powder is spilled, do not dry sweep . This creates mutagenic dust. Cover with a paper towel dampened with acetone or methanol to suppress dust.

  • Wipe & Contain: Wipe up the material from the outside in. Place all cleanup materials into a hazardous waste bag.

  • Surface Decontamination: Clean the surface with a detergent solution after the solvent wipe.

Scientific Rationale & Mechanism

The strict prohibition on bench-top chemical destruction is based on the stability of the pyrene nucleus.

  • Chemical Stability: The polycyclic aromatic ring structure is highly stable. Standard oxidative treatments (like dilute bleach) often fail to break the ring system, potentially leaving the mutagenic nitro/nitroso groups intact or modifying them into N-hydroxy-amino derivatives, which are potent DNA alkylating agents [1].

  • Incineration: Only sustained temperatures >1000°C ensure the complete mineralization of the nitro-PAH structure into CO₂, H₂O, and NOₓ [2].

References

  • National Center for Biotechnology Information (PubChem). 1-Nitro-3-nitrosopyrene (CID 126848). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011). Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–135. (Nitropyrenes Class).[1][2][3][4][5] Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Nitro-3-nitrosopyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zero-Exposure Mandate

1-Nitro-3-nitrosopyrene (1-N-3-NP) is not a standard laboratory reagent; it is a high-potency metabolite of 1,3-dinitropyrene and a reference standard for genotoxicity. Unlike stable parent PAHs, the presence of the nitroso- group (


) renders this compound highly reactive and capable of direct interaction with DNA without extensive metabolic activation S9 fractions.

Immediate Risk Profile:

  • Primary Hazard: Potent Mutagen (Ames Positive) & Suspected Carcinogen (IARC Group 2A/2B surrogate classification).

  • Physical State: Fine crystalline powder (Inhalation/Static risk).

  • Solubility: Soluble in DMSO/DMF (Permeation risk).

  • Stability: Photolabile (degrades under white light).

The Directive: Treat 1-N-3-NP as a "Zero-Exposure" compound. Standard BSL-2 practices are insufficient. You must employ a Barrier Strategy designed to fail safely.

Part 1: The Hazard Architecture (Why We Protect)

To select the right PPE, you must understand the mechanism of toxicity. 1-N-3-NP is dangerous because it bypasses the initial reduction step required by other nitroarenes.

Mechanism of Action: The DNA Adduct Pathway

The danger lies in the formation of the nitrenium ion, which covalently binds to Guanine residues in DNA, causing frameshift mutations.

G cluster_danger High Reactivity Zone Substrate 1,3-Dinitropyrene (Parent Compound) Metabolite 1-Nitro-3-nitrosopyrene (Target Compound) Substrate->Metabolite Nitroreduction (Slow Step) Intermediate N-Hydroxy-Amino Intermediate Metabolite->Intermediate Rapid Reduction Active Nitrenium Ion (Electrophile) Intermediate->Active O-Acetylation Damage DNA Adduct (C8-Guanine) Active->Damage Covalent Binding

Figure 1: Metabolic activation pathway highlighting 1-N-3-NP as a proximal mutagen closer to DNA damage than its parent compound.

Part 2: The Barrier Strategy (PPE Specifications)

Standard nitrile gloves are insufficient for long-duration handling of 1-N-3-NP, particularly when dissolved in DMSO (Dimethyl Sulfoxide). DMSO acts as a vehicle, carrying the mutagen through the glove matrix and into the skin.

PPE Specification Matrix
Protection ZoneComponentSpecificationScientific Rationale
Hand (Inner) Laminate Film Silver Shield / 4H / NorfoilImpermeable. Resists DMSO/DMF permeation for >4 hours. Standard nitrile breaks down in <15 mins with some organic solvents.[1]
Hand (Outer) Nitrile (5-8 mil) Extended Cuff, Powder-FreeProvides tactile grip (laminates are slippery) and mechanical protection for the inner liner.
Respiratory PAPR or N100 Powered Air Purifying RespiratorIf outside a Glovebox/Hood: Mandatory . N95 is inadequate for mutagenic powders (0.3 micron capture is statistical, not absolute).
Body Tyvek® 400/500 Closed-front, elastic wristDisposable. Lab coats are porous; Tyvek prevents dust embedding in fabric.
Eye/Face Face Shield 8-inch PolycarbonateWorn over safety goggles. Protects neck/skin from aerosol settling.
The "Self-Validating" Glove Protocol
  • Don Inner Glove: Apply Silver Shield/Laminate glove.

  • Visual Check: Inspect for micro-tears (inflate slightly with air).

  • Don Outer Glove: Apply 8-mil Nitrile glove over the laminate.

  • Validation: If the outer nitrile glove ripples or degrades (swells) upon solvent contact, STOP . The inner glove is your fail-safe. Change the outer glove immediately.[1][2]

Part 3: Operational Workflow

Prerequisite: All work must occur in a Class II Biosafety Cabinet (BSC) or a dedicated Chemical Fume Hood with a face velocity of 100 fpm.

Step 1: Preparation & Environmental Control[3][4][5]
  • Light Protection: 1-N-3-NP is photosensitive. Wrap all glassware in aluminum foil or use amber vessels. Work under yellow (sodium) light if possible, or dim ambient lights.

  • Static Control: Use an anti-static gun or ionizer bar inside the weigh station. Nitro-PAH powders are electrostatic and "jump," creating invisible contamination.

Step 2: Weighing and Solubilization
  • The Solvent Trap: You will likely use DMSO or DMF.

    • Risk:[3][4] A drop of DMSO containing 1-N-3-NP on skin is a guaranteed systemic exposure.

    • Action: Use positive-displacement pipettes to prevent dripping.

  • The "Wet" Method: Do not weigh dry powder if possible.

    • Tare the vial.

    • Add powder roughly.

    • Add solvent gravimetrically to reach concentration.

    • Reasoning: Eliminates the risk of airborne dust generation during fine-tuning of mass.

Step 3: Decontamination (The Oxidation Rule)

Do not wash glassware with soap and water immediately. You must chemically destroy the mutagen first.

  • Reagent: 0.2M Potassium Permanganate (

    
    ) in 0.5M Sulfuric Acid (
    
    
    
    ).
  • Protocol: Soak all contaminated tips, vials, and gloves in this solution for 1 hour.

  • Mechanism: Strong oxidation disrupts the aromatic ring system, neutralizing mutagenicity.

Part 4: Emergency & Disposal Logic

Logic Start Waste Generated Type Liquid or Solid? Start->Type Liquid Liquid (DMSO/Solvent) Type->Liquid Solid Solid (Gloves/Tyvek) Type->Solid Destruction Chemical Destruction? (KMnO4/Acid) Liquid->Destruction Pre-treatment Incineration High-Temp Incineration (>1000°C) Solid->Incineration Double Bagged Destruction->Incineration Residue Sewer Sewer Disposal Destruction->Sewer NEVER

Figure 2: Decision logic for waste streams. Note that chemical destruction is a pre-treatment, not a final disposal method for high-potency mutagens.

Disposal Protocol:

  • Segregation: Label waste container "HIGH HAZARD MUTAGEN: 1-Nitro-3-nitrosopyrene."

  • Primary Containment: Rigid plastic container (HDPE), not glass (breakage risk).

  • Final Fate: Incineration is the only acceptable disposal method. Do not autoclave (volatilization risk).

References

  • International Agency for Research on Cancer (IARC). (1989).[5] Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[6] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 46.[5] [Link]

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, 14th Edition: Nitroarenes. U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.). 1-Nitropyrene Compound Summary. National Center for Biotechnology Information. [Link](Note: Used as surrogate data for physical properties of the 1-N-3-NP metabolite).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.